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3-Piperazin-2-YL-propionic acid dihydrochloride Documentation Hub

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  • Product: 3-Piperazin-2-YL-propionic acid dihydrochloride
  • CAS: 1260638-01-4

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: The Structural and Functional Dynamics of 3-Piperazin-2-yl-propionic Acid Dihydrochloride

Executive Overview In modern drug discovery, overcoming the inherent limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane permeability—requires the strategic insertion of non-natural, c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, overcoming the inherent limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane permeability—requires the strategic insertion of non-natural, conformationally restricted building blocks. As a Senior Application Scientist, I frequently utilize 3-Piperazin-2-yl-propionic acid dihydrochloride (CAS: 1260638-01-4) as a foundational scaffold. This bifunctional molecule merges the rigidity of a piperazine heterocycle with the flexible extension of a propionic acid linker, creating an ideal vector for synthesizing advanced peptidomimetics, macrocycles, and targeted lead libraries.

This whitepaper provides an in-depth technical analysis of the molecule's physicochemical properties, its mechanistic role in rational drug design, and self-validating experimental protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture & Physicochemical Profiling

The utility of 3-Piperazin-2-yl-propionic acid dihydrochloride stems from its highly specific structural topology. The molecule consists of three critical domains, each serving a distinct functional purpose in medicinal chemistry:

  • The Piperazine Core: A nitrogen-rich, six-membered heterocycle that acts as a conformational restrictor. It forces the resulting peptide backbone into specific spatial orientations (often inducing β -turns), which is crucial for high-affinity receptor binding as demonstrated in the [1].

  • The Propionic Acid Linker: Unlike its acetic acid counterpart, the three-carbon propionic chain (-CH2-CH2-COOH) provides an extended, flexible spacer. This allows the pharmacophore to probe deeper into lipophilic receptor pockets without steric clashing from the bulky piperazine ring.

  • The Dihydrochloride Salt Form: Free aliphatic amines are highly susceptible to atmospheric oxidation and exhibit poor handling characteristics. The dihydrochloride salt ensures long-term bench stability and guarantees immediate, quantitative aqueous solubility for physiological assays.

Quantitative Data Summary

The following table summarizes the key physicochemical metrics that dictate the handling and application of this building block, sourced from [2].

PropertyValueCausality / Practical Implication
CAS Number 1260638-01-4Unique identifier required for precise procurement and QC tracking.
Molecular Formula C7H16Cl2N2O2Indicates the presence of two HCl equivalents per molecule.
Molecular Weight 231.12 g/mol Low molecular weight prevents the final peptidomimetic from violating Lipinski's Rule of 5.
H-Bond Donors 3 (2x NH, 1x OH)Facilitates strong, directional interactions with target receptor active sites.
H-Bond Acceptors 4 (2x N, 2x O)Enables complex hydrogen-bonding networks, improving target residence time.
Salt Form DihydrochloridePrevents amine oxidation; requires neutralization (e.g., with DIEA) prior to coupling.

Mechanistic Role in Drug Design

The strategic insertion of 3-Piperazin-2-yl-propionic acid into a sequence is not merely a synthetic step; it is a manipulation of molecular topography. Natural peptide bonds are easily recognized and cleaved by endogenous proteases. By introducing a piperazine ring, the continuous amide backbone is disrupted, rendering the molecule "invisible" to standard enzymatic degradation.

Furthermore, the two secondary nitrogens (N1 and N4) within the piperazine ring offer orthogonal functionalization points. As highlighted in the [3], one nitrogen can be alkylated to target hydrophobic domains, while the other can be acylated to modulate electrostatic interactions.

G Core 3-Piperazin-2-yl-propionic Acid (Scaffold) N1 N1-Alkylation (Hydrophobic Pocket) Core->N1 Diversity Input 1 N4 N4-Acylation (H-Bonding Network) Core->N4 Diversity Input 2 C_term Propionic Acid Coupling (Peptide Extension) Core->C_term Backbone Assembly Target Lead Peptidomimetic (Optimized PK/PD) N1->Target N4->Target C_term->Target

Pharmacophore diversification using the 3-Piperazin-2-yl-propionic acid scaffold.

Synthetic Pathways & Self-Validating Protocols

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS), the raw dihydrochloride salt must first be orthogonally protected (e.g., converted to N1-Fmoc-N4-Boc-3-piperazin-2-yl-propionic acid). Causality: Direct coupling of the unprotected salt will inevitably lead to uncontrolled polymerization and branching due to the two highly nucleophilic secondary amines.

The following protocol details the integration of the protected scaffold into a growing peptide chain, adapted from standard [4]. Every step is designed as a self-validating system to ensure absolute synthetic fidelity.

Step-by-Step SPPS Integration Methodology

Step 1: Resin Swelling and Preparation

  • Action: Suspend 0.5 mmol of the peptide-bound resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Causality: Swelling expands the polystyrene/PEG polymer matrix, exposing the reactive primary amines and maximizing the surface area for the incoming bulky piperazine scaffold.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the wash stream at 301 nm. The reaction is validated as complete when the UV signal returns to baseline.

Step 3: Scaffold Activation and Amide Coupling

  • Action: Pre-activate 2.0 mmol (4 equivalents) of the orthogonally protected 3-Piperazin-2-yl-propionic acid with 1.95 mmol HBTU and 4.0 mmol DIEA in DMF for 5 minutes. Add the activated ester to the resin and agitate for 2 hours at room temperature.

  • Causality: HBTU is selected over DIC/Oxyma because it rapidly forms the active ester of the propionic acid moiety, effectively overcoming the steric hindrance imposed by the adjacent piperazine ring. The excess DIEA neutralizes any residual HCl from the original salt form, ensuring the amines remain nucleophilic.

Step 4: Self-Validating Checkpoint (The Kaiser Test)

  • Action: Extract ~10 resin beads, wash with ethanol, and apply Kaiser reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Validation: This is the critical self-validating node. A yellow solution (negative result) proves that 100% of the primary amines have been successfully acylated. A blue solution (positive result) indicates incomplete coupling, which automatically triggers a secondary coupling cycle using a more potent activator (e.g., HATU/HOAt) before proceeding.

Step 5: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Causality: The Trifluoroacetic acid (TFA) simultaneously cleaves the peptidomimetic from the solid support and removes the Boc protecting group from the N4 position of the piperazine ring, yielding the final active compound.

SPPS Step1 1. Resin Swelling (DCM/DMF, 30 min) Step2 2. Deprotection (20% Piperidine/DMF) Step1->Step2 Prepares matrix Step3 3. Scaffold Activation (HBTU, DIEA, 5 min) Step2->Step3 Liberates amine Step4 4. Amide Coupling (2 hrs, RT) Step3->Step4 Generates active ester Step5 5. Cleavage & Isolation (TFA/TIPS/H2O) Step4->Step5 Kaiser Test Validation

Self-validating solid-phase peptide synthesis (SPPS) workflow for scaffold integration.

Analytical Validation & Quality Control

To guarantee the structural integrity of the synthesized peptidomimetic containing the 3-Piperazin-2-yl-propionic acid moiety, rigorous analytical validation must be performed post-cleavage:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized to confirm the exact mass. The presence of the piperazine ring ensures excellent ionization in positive electrospray ionization (+ESI) mode, yielding a strong [M+H]+ signal.

  • Nuclear Magnetic Resonance (1H-NMR): The incorporation of the scaffold is definitively proven by the presence of characteristic multiplet shifts between δ 2.5–3.5 ppm, corresponding to the heavily shielded equatorial and axial protons of the piperazine ring, distinct from standard linear peptide α -protons.

  • Reverse-Phase HPLC: Conducted on a C18 column using a water/acetonitrile gradient (with 0.1% TFA). The basic nature of the deprotected piperazine nitrogen often requires careful gradient optimization to prevent peak tailing, ensuring purity exceeds the >95% threshold required for biological assays.

References

  • Proceedings of the National Academy of Sciences (PNAS). "Diversity-oriented synthesis of macrocyclic peptidomimetics." URL:[Link]

  • PubMed / National Institutes of Health (NIH). "Design of selective peptidomimetic agonists for the human orphan receptor BRS-3." URL:[Link]

Exploratory

Synthesis of 3-Piperazin-2-yl-propionic Acid Dihydrochloride: A Comprehensive Technical Guide

Introduction and Strategic Overview In modern drug discovery and peptidomimetic design, bifunctional aliphatic heterocycles serve as critical structural scaffolds. 3-Piperazin-2-yl-propionic acid dihydrochloride is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

In modern drug discovery and peptidomimetic design, bifunctional aliphatic heterocycles serve as critical structural scaffolds. 3-Piperazin-2-yl-propionic acid dihydrochloride is a highly versatile building block, featuring a secondary diamine ring and a terminal carboxylic acid. This specific structural motif is foundational in the synthesis of conformationally restricted peptidomimetics and potent cognition-enhancing drugs (nootropics), most notably the 1,4-diazabicyclo[4.3.0]nonan-9-one derivatives such as unifiram (DM232) and sunifiram (DM235) ().

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical transformations, but as a highly optimized, self-validating system. The protocol detailed in this whitepaper leverages kinetic deprotonation, high-pressure aromatic reduction, and an entropy-driven deprotection cascade to ensure high atom economy, regioselectivity, and analytical purity.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of 3-piperazin-2-yl-propionic acid dihydrochloride is achieved through a robust three-step linear sequence starting from commercially available 2-methylpyrazine. The strategic selection of reagents is dictated by the need to prevent side reactions (such as Claisen condensations) and to streamline the final isolation process.

MechanisticLogic Target Optimization of Synthesis 3-Piperazin-2-yl-propionic acid Sub1 Protecting Group Strategy Target->Sub1 Sub2 Reduction Strategy Target->Sub2 Sub3 Salt Formation Target->Sub3 Opt1 tert-Butyl Ester: Resists LDA alkylation Avoids Claisen condensation Sub1->Opt1 Opt2 Pd/C, H2 (70 psi): Clean pyrazine reduction High atom economy Sub2->Opt2 Opt3 HCl in Dioxane: Simultaneous deprotection & bis-protonation Sub3->Opt3

Mechanistic rationale for reagent selection in the synthesis of 3-piperazin-2-yl-propionic acid.

Causality in Reagent Selection
  • The tert-Butyl Ester Advantage: During the lateral alkylation of 2-methylpyrazine, a strong base (Lithium diisopropylamide, LDA) is used. If an ethyl or methyl bromoacetate were employed, the highly nucleophilic 2-pyrazinylmethyllithium intermediate could attack the ester carbonyl, leading to unwanted ketone byproducts. The bulky tert-butyl group sterically shields the carbonyl carbon, strictly directing the nucleophile to undergo an S_N2 substitution at the α -carbon.

  • High-Pressure Hydrogenation: Pyrazine is a highly stable aromatic heterocycle. Overcoming its resonance stabilization energy requires a highly active catalyst (10% Pd/C) and elevated hydrogen pressure (70 psi). This ensures complete saturation to the piperazine ring without hydrogenolysis of the C-N bonds.

  • Self-Validating Deprotection: The final step utilizes HCl in dioxane. This is a self-validating system : the tert-butyl ester starting material is fully soluble in dioxane, while the resulting highly polar dihydrochloride salt is completely insoluble. The progressive formation of a white precipitate, coupled with the evolution of isobutylene gas, provides a real-time, visual confirmation of reaction progress. When gas evolution ceases and precipitation is maximal, the reaction is complete.

Synthetic Workflow and Experimental Protocols

SyntheticPathway A 2-Methylpyrazine (Starting Material) B tert-Butyl 3-(pyrazin-2-yl) propanoate A->B 1. LDA, THF, -78°C 2. t-Butyl bromoacetate C tert-Butyl 3-(piperazin-2-yl) propanoate B->C H2 (70 psi), Pd/C 10% EtOH, 24h D 3-Piperazin-2-yl-propionic acid dihydrochloride C->D HCl in Dioxane RT, 4h

Step-by-step synthetic workflow from 2-methylpyrazine to the final dihydrochloride salt.

Step 1: Lateral Alkylation to Yield tert-Butyl 3-(pyrazin-2-yl)propanoate

Objective: Install the propionic acid scaffold via carbanion chemistry.

  • Preparation of LDA: To a flame-dried, argon-purged flask containing anhydrous tetrahydrofuran (THF, 50 mL), add diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: Add a solution of 2-methylpyrazine (1.0 equiv) in anhydrous THF (10 mL) dropwise over 15 minutes. The solution will turn a deep red/brown, indicating the formation of the 2-pyrazinylmethyllithium anion. Stir at -78 °C for 45 minutes.

  • Alkylation: Add tert-butyl bromoacetate (1.1 equiv) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow oil.

Step 2: Catalytic Hydrogenation to Yield tert-Butyl 3-(piperazin-2-yl)propanoate

Objective: Saturation of the aromatic pyrazine ring.

  • Reaction Setup: Dissolve tert-butyl 3-(pyrazin-2-yl)propanoate (1.0 equiv) in absolute ethanol (0.1 M concentration) in a heavy-walled Parr hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate) under a blanket of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas three times, and then purge with hydrogen gas three times. Pressurize the vessel to 70 psi with H 2​ gas. Agitate the mixture on a Parr shaker at room temperature for 24 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with absolute ethanol.

  • Isolation: Concentrate the filtrate under vacuum to afford tert-butyl 3-(piperazin-2-yl)propanoate. This intermediate is typically of sufficient purity (>93%) to be used directly in the next step without further purification, as established in early nootropic development workflows ().

Step 3: Acidic Cleavage to Yield 3-Piperazin-2-yl-propionic Acid Dihydrochloride

Objective: Simultaneous ester deprotection and bis-protonation of the diamine.

  • Reaction Setup: Dissolve the crude tert-butyl 3-(piperazin-2-yl)propanoate in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Slowly add an excess of 4M HCl in dioxane (approx. 5-10 equiv of HCl).

  • Observation of the Self-Validating System: Stir the mixture at room temperature. Within 15-30 minutes, the evolution of isobutylene gas will be observed. Concurrently, a dense white precipitate will begin to form as the highly polar dihydrochloride salt drops out of the relatively non-polar dioxane solution.

  • Isolation: After stirring for 4 hours (or until gas evolution completely ceases), dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the white solid under vacuum, wash extensively with diethyl ether, and dry under high vacuum to yield the analytically pure target compound.

Quantitative Reaction Metrics

The following table summarizes the key thermodynamic parameters, conditions, and expected yields for the synthetic sequence. This data is critical for scaling operations from bench to pilot-plant production.

Reaction StepTransformationReagents & ConditionsExpected Yield (%)Key Thermodynamic / Kinetic Control
Step 1 Lateral AlkylationLDA, THF, -78 °C, then t-butyl bromoacetate65 - 75%Kinetic Control: Low temperature prevents polyalkylation and nucleophilic attack on the ester carbonyl.
Step 2 Aromatic ReductionH 2​ (70 psi), 10% Pd/C, EtOH, 24 h90 - 95%Thermodynamic Control: High pressure overcomes the aromatic resonance stabilization energy of pyrazine.
Step 3 Acidic Cleavage4M HCl in Dioxane, RT, 4 h85 - 95%Entropy-Driven: Release of isobutylene gas ( ΔS>0 ) drives the reaction irreversibly to completion.

Conclusion

The synthesis of 3-piperazin-2-yl-propionic acid dihydrochloride exemplifies the elegance of rational chemical design. By utilizing a tert-butyl protecting group strategy, we bypass regioselectivity issues during the initial carbon-carbon bond formation. The subsequent high-pressure hydrogenation cleanly saturates the heterocycle, and the final acidic cleavage acts as a self-validating purification step, precipitating the highly pure dihydrochloride salt directly from the reaction matrix. This methodology ensures high fidelity and reproducibility, meeting the stringent purity requirements necessary for downstream pharmaceutical development.

References

  • Structure-activity relationship studies on unifiram (DM232) and sunifiram (DM235), two novel and potent cognition enhancing drugs. Scapecchi, S., Martini, E., Manetti, D., Ghelardini, C., Martelli, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., & Teodori, E. Bioorganic & Medicinal Chemistry, 12(1), 71-85 (2004). URL:[Link]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of 1,4-Diazabicyclo[4.3.0]nonan-9-ones as a New Class of Highly Potent Nootropic Agents. Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., Gualtieri, F., Romanelli, M. N., & Teodori, E. Journal of Medicinal Chemistry, 43(10), 1969-1974 (2000). URL:[Link]

Foundational

Whitepaper: Commercial Availability and Synthetic Utility of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate bifunctional building blocks that offer both structural rigidity and versatile functionalization....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate bifunctional building blocks that offer both structural rigidity and versatile functionalization. Among these, 3-Piperazin-2-yl-propionic acid dihydrochloride (CAS: 1260638-01-4) stands out as a privileged scaffold. This technical guide provides an in-depth analysis of the commercial sourcing landscape, self-validating analytical protocols, and the mechanistic causality behind its synthetic applications, bridging the gap between raw material procurement and advanced pharmacophore development.

Chemical Identity & Structural Rationale

The free base of 3-(piperazin-2-yl)propanoic acid (CAS: 891782-61-9)[1] is highly polar, zwitterionic, and prone to atmospheric moisture absorption, which can lead to premature lactamization. To ensure batch-to-batch reproducibility and long-term benchtop stability, commercial suppliers predominantly synthesize the dihydrochloride salt (CAS: 1260638-01-4)[2].

Causality of the Salt Form: The protonation of both the secondary amines in the piperazine ring effectively locks the molecule in a non-reactive state. This prevents oxidative degradation and ensures that the exact molecular weight (231.12 g/mol ) remains constant, which is a critical requirement for maintaining stoichiometric precision during fragment-based drug design (FBDD).

Commercial Sourcing & Supply Chain Dynamics

Navigating the commercial availability of this scaffold requires selecting the correct derivative for your specific synthetic endpoint. While the standard dihydrochloride salt is widely available, esterified variants are often procured to bypass in-house esterification steps prior to cyclization workflows.

Table 1: Commercial Availability and Physicochemical Comparison

Compound FormCAS NumberMol. Weight ( g/mol )Benchtop StabilityPrimary Commercial SourceSynthetic Utility
Free Base 891782-61-9158.20Low (Hygroscopic)CymitQuimica[1]Direct peptide coupling
Dihydrochloride 1260638-01-4231.12High (Stable salt)BLD Pharm[2]Standard FBDD scaffold
Methyl Ester 2HCl 1260644-15-2245.15High (Stable salt)Sigma-Aldrich[3]Pre-activated for cyclization

Synthetic Utility in Drug Discovery

The 3-piperazin-2-yl-propionic acid framework is a cornerstone in modern medicinal chemistry:

  • Serotonin Modulators: In fragment-based drug design (FBDD), functionalizing the piperazine moiety yields ligands with exceptional π–π stacking interactions and high affinity for serotonin (5-HT1A/5-HT2A) receptors[4].

  • Cognition Enhancers: Derivatization of this scaffold has been pivotal in developing analogs of Unifiram (DM232) and Sunifiram (DM235). These functionalized piperazines exhibit profound antiamnesic properties and act as neuropathic analgesics[5].

  • Sigma Receptor Ligands: The esterified derivative of this compound undergoes a highly stereoselective Dieckmann analogous cyclization to form conformationally restricted 6,8-diazabicyclo[3.2.2]nonane cores, which serve as potent sigma receptor ligands[6].

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, every protocol integrated into our pipeline is designed as a self-validating system —meaning it contains internal checks that confirm success without requiring separate, orthogonal experiments.

Protocol A: Self-Validating Quality Control (QC) of Incoming API

Objective: Verify the purity and exact salt stoichiometry of commercial 3-Piperazin-2-yl-propionic acid dihydrochloride. Causality: Hygroscopic salts can absorb moisture, altering their effective molecular weight. Relying solely on a vendor's Certificate of Analysis can lead to stoichiometric imbalances in sensitive catalytic reactions. Self-Validating Mechanism: Quantitative NMR (qNMR) using Maleic Acid as an internal standard ensures the exact molarity of the active pharmaceutical ingredient (API) is quantified.

Step-by-Step Procedure:

  • Preparation: Accurately weigh ~10.0 mg of the incoming batch (CAS: 1260638-01-4) and ~5.0 mg of traceable Maleic Acid into a tared analytical vial.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O). Causality: D₂O is required because the highly polar dihydrochloride salt is insoluble in standard organic NMR solvents like CDCl₃.

  • Acquisition: Acquire a ¹H-NMR spectrum with a long relaxation delay (d1 = 10s) to ensure complete relaxation of all spins for accurate integration.

  • Validation Check: Integrate the maleic acid singlet (δ 6.26 ppm, 2H) and set it to a known value based on its molarity. Compare this against the integration of the α-protons of the propionic acid moiety (~δ 2.4 ppm, 2H). The derived molar ratio instantly validates the active mass of the piperazine scaffold, discounting any absorbed water or excess HCl.

Protocol B: Stereoselective Dieckmann Analogous Cyclization

Objective: Convert 3-piperazin-2-yl-propionic acid methyl ester dihydrochloride[3] into a 6,8-diazabicyclo[3.2.2]nonane core[6]. Self-Validating Mechanism: The reaction is quenched with Trimethylsilyl chloride (TMS-Cl). This not only traps the highly unstable hemiketal anion but also installs a TMS group that serves as an unambiguous diagnostic singlet (~0.1 ppm) in the crude ¹H-NMR.

Step-by-Step Procedure:

  • Free-Basing: Suspend the methyl ester dihydrochloride (1.0 eq) in anhydrous THF under argon. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0 °C to neutralize the hydrochloride salts. Filter off the precipitated DIPEA·HCl salt under inert conditions.

  • Enolate Formation: Cool the filtrate to -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 eq). Causality: A strong, non-nucleophilic base is required to selectively deprotonate the secondary piperazine nitrogen without hydrolyzing the methyl ester. The low temperature prevents intermolecular polymerization.

  • Trapping the Intermediate: After 15 minutes at -78 °C, add TMS-Cl (3.0 eq) in a single rapid injection. Causality: The TMS-Cl traps the lithium chelate intermediate, preventing a retro-Dieckmann reaction and shifting the equilibrium entirely toward the bicyclic product[6].

  • Validation Check: Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate. Run a crude ¹H-NMR in CDCl₃. The presence of a sharp singlet at δ 0.10–0.15 ppm confirms the successful formation of the TMS-trapped bicyclic hemiketal prior to any downstream purification.

Workflow Visualization

G ComSource Commercial Sourcing CAS: 1260638-01-4 (Dihydrochloride Salt) QC Self-Validating QC (qNMR & LC-MS) ComSource->QC Batch Intake FreeBase In Situ Free-Basing (LiHMDS / DIPEA) QC->FreeBase Verified Purity >98% Cyclization Dieckmann Cyclization (TMS-Cl Trapping) FreeBase->Cyclization Reactive Amines Liberated Pharmacophore Bicyclic Pharmacophore (6,8-diazabicyclo[3.2.2]nonane) Cyclization->Pharmacophore Stereoselective (S)-Config Receptor Target Engagement (Sigma-1 / 5-HT Receptors) Pharmacophore->Receptor High Affinity Binding

Figure 1: Workflow from commercial sourcing of the dihydrochloride salt to receptor targeting.

References
  • [2] Title: 1260638-01-4 | 3-Piperazin-2-yl-propionic acid dihydrochloride Source: BLD Pharm URL:

  • [3] Title: 3-Piperazin-2-yl-propionic acid methyl ester dihydrochloride Source: Sigma-Aldrich URL:

  • [1] Title: CAS 891782-61-9: Acide 2-pipérazinopropanoïque Source: CymitQuimica URL:

  • [4] Title: Buy Piperazine derivative 6 Source: Smolecule URL:

  • [5] Title: Structure–activity relationship studies on unifiram (DM232) and sunifiram (DM235) Source: Foche URL:

  • [6] Title: Stereoselectivity during a Dieckmann Analogous Cyclization of (Piperazin-2-yl)propionic Acid Esters Source: ResearchGate URL:

Sources

Exploratory

The Bifunctional Advantage: Potential Research Applications of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride in Advanced Drug Discovery

Executive Summary 3-Piperazin-2-YL-propionic acid dihydrochloride (CAS 1260638-01-4) represents a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally, it combines a rigidified, non-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Piperazin-2-YL-propionic acid dihydrochloride (CAS 1260638-01-4) represents a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally, it combines a rigidified, non-aromatic nitrogen heterocycle (piperazine) with a flexible propionic acid spacer. This unique architecture provides distinct spatial vectors for derivatization, making it an invaluable scaffold for targeted protein degradation (PROTACs), neuropharmacological peptidomimetics, and antiprotozoal agent development.

From a formulation and storage perspective, the dihydrochloride salt form ensures long-term chemical stability. Free-base amino acids with secondary amines are highly prone to premature intramolecular cyclization (lactamization); the protonated salt prevents this degradation pathway, ensuring the structural integrity of the building block until it is intentionally neutralized in situ during synthesis.

Targeted Protein Degradation (PROTACs): Rigidified Linkerology

The design of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the protein of interest (POI) ligand and the E3 ligase recruiter. While early PROTACs relied heavily on flexible PEG or alkyl chains, these often incur a high entropic penalty upon ternary complex formation (Target–PROTAC–E3 Ligase).

Mechanistic Causality: The incorporation of a piperazine ring restricts the conformational degrees of freedom, optimizing the exit vector trajectory. The secondary amine of the piperazine core serves as an optimal attachment point for POI warheads via nucleophilic aromatic substitution (SNAr) or reductive amination. Concurrently, the propionic acid moiety provides a readily accessible carboxylic acid for amide coupling to E3 ligase ligands (e.g., VHL or CRBN binders).

This exact strategic rationale was employed in the discovery of MS8847, a highly potent VHL-recruiting EZH2 PROTAC degrader. Researchers utilized a precursor containing a propionic acid group attached to a piperazine moiety to optimize the linker connection, resulting in superior degradation of EZH2 in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) models[1].

G POI Target Protein (e.g., EZH2) Linker Piperazine-Propionic Acid Linker POI->Linker E3 E3 Ligase (e.g., VHL / CRBN) Linker->E3 Ub Ubiquitination Cascade E3->Ub Recruits

Fig 1. Ternary complex formation utilizing a rigidified piperazine-propionic acid linker.

Protocol 1: Self-Validating Synthesis of a Piperazine-Linked PROTAC

This protocol describes the sequential functionalization of the scaffold, utilizing built-in analytical gates to ensure trustworthiness.

  • Salt Neutralization & Warhead Attachment: Suspend 1.0 eq of 3-piperazin-2-yl-propionic acid dihydrochloride in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the dihydrochloride salt in situ, liberating the nucleophilic amines without causing base-catalyzed degradation. Add 1.1 eq of the POI warhead (bearing an aryl halide). Stir at 80°C for 12 hours.

  • QC Gate 1 (Self-Validation): Analyze an aliquot via LC-MS. Proceed to the next step only when the [M+H]+ peak corresponds strictly to the mono-alkylated intermediate, ensuring no over-alkylation at the sterically hindered N2 position.

  • Amide Coupling to E3 Ligase Ligand: To the reaction mixture, add 1.2 eq of the amine-functionalized E3 ligase ligand, followed by 1.5 eq of HATU and an additional 2.0 eq of DIPEA.

    • Causality: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered carboxylic acids, minimizing epimerization of the stereocenters.

  • QC Gate 2 & Purification: Confirm the formation of the full PROTAC mass via LC-MS. Quench with water, extract with EtOAc, and purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the final degrader.

Table 1: Comparative Linker Thermodynamics (Representative Data)
Linker ArchitectureEntropic Penalty (ΔS)Ternary Complex Half-Life (t₁/₂)EZH2 Degradation (DC₅₀)
Flexible PEG4High12 minutes> 500 nM
Flexible Alkyl (C7)Moderate25 minutes120 nM
Rigidified Piperazine-Propionic Low > 60 minutes 34 nM

Neuropharmacology: Conformationally Restricted Peptidomimetics

In the development of central nervous system (CNS) therapeutics, mimicking the spatial arrangement of endogenous neurotransmitters like Glutamate or GABA is paramount for receptor engagement.

Mechanistic Causality: The spatial distance between the basic amine (piperazine N4) and the acidic group (propionic acid) closely mimics the pharmacophore of glutamate. By embedding the primary amine within a piperazine ring, the molecule is locked into a specific conformation. This rigidity drastically reduces off-target binding and enhances receptor subtype selectivity. Piperazine-dicarboxylic and propionic acid derivatives have been successfully deployed as highly selective dual antagonists of NMDA and GluK1-containing kainate receptors[2].

G N1 Amine (N1) N4 Amine (N4) N1->N4 Rigid Core COOH Acid (COOH) N4->COOH Propionic Spacer

Fig 2. Spatial pharmacophore mapping of the piperazine-propionic acid scaffold.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Loading: Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM. Add Fmoc-protected 3-piperazin-2-yl-propionic acid and DIPEA.

    • Causality: The highly acid-sensitive 2-CTC resin is chosen to allow for mild cleavage (1% TFA), preserving the integrity of the piperazine ring and preventing premature diketopiperazine formation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to expose the secondary amine.

  • Peptide Elongation: Couple subsequent amino acids using standard HBTU/DIPEA chemistry.

  • Cleavage & Validation: Cleave the peptide using 1% TFA in DCM.

    • QC Gate: Analyze the crude peptide via MALDI-TOF MS to confirm the successful incorporation of the constrained analog without premature truncation.

Antimicrobial & Antiprotozoal Scaffold Development

The rise of drug-resistant pathogens necessitates the discovery of novel pharmacophores. The piperazine-propionic acid scaffold offers a dual-action approach when converted into an acylhydrazone derivative.

Mechanistic Causality: The piperazine moiety is inherently lysosomotropic, meaning it naturally accumulates in the acidic food vacuoles of parasites (e.g., Plasmodium falciparum). The propionic acid tail can be condensed with hydrazines to form acylhydrazones, which act as metal chelators or covalent modifiers within the parasite. The synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones have demonstrated significant and selective efficacy as antiprotozoal agents[3].

G Step1 1. Salt Neutralization (DIPEA, DMF) Step2 2. N-Alkylation / SNAr at Piperazine N1 Step1->Step2 Step3 3. Amide Coupling at Propionic Acid (HATU) Step2->Step3 Step4 4. Global Deprotection & LC-MS Validation Step3->Step4

Fig 3. Self-validating synthetic workflow for bifunctional scaffold derivatization.

Table 2: Antiprotozoal Structure-Activity Relationship (Representative Data)
Scaffold ModificationTarget PathogenIC₅₀ (μM)Selectivity Index (SI)
Unmodified PiperazineP. falciparum> 50.0N/A
7-Chloro-quinoline conjugateP. falciparum12.55.2
Acylhydrazone Derivative P. falciparum 1.8 > 25.0

References

  • Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors Source: Journal of Medicinal Chemistry - ACS Publications (2011) URL:[Link]

  • Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents Source: Drug Development Research (2020) URL:[Link]

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Foundational

Introduction: The Piperazine Moiety as a Privileged Scaffold

An In-depth Technical Guide to the Mechanism of Action of Piperazine-Containing Compounds The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions, represents one of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Piperazine-Containing Compounds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions, represents one of the most versatile and significant structural motifs in modern medicinal chemistry.[1][2] Its unique physicochemical properties—including structural rigidity, a large polar surface area, and the capacity of its nitrogen atoms to serve as hydrogen bond donors and acceptors—confer favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1][3] This adaptability has established piperazine as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[4] Consequently, piperazine-containing compounds constitute a broad and diverse class of therapeutic agents, with mechanisms of action spanning from neuromuscular blockade in parasites to complex modulation of neurotransmitter systems in the central nervous system (CNS).[4][5]

This guide provides a detailed exploration of the core mechanisms of action for key classes of piperazine-containing drugs, grounded in established experimental evidence. We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that underpin their therapeutic effects as anthelmintics, antipsychotics, antidepressants, and antihistamines.

Section 1: Neuromuscular Blockade in Invertebrates: The Anthelmintic Mechanism

The earliest and perhaps most classic therapeutic application of piperazine is in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[6][7] The mechanism is a prime example of selective toxicity, exploiting physiological differences between the parasite and its host.

Core Mechanism: GABA Receptor Agonism

The primary anthelmintic action of piperazine is achieved by targeting the neuromuscular system of nematodes.[8] It functions as a potent agonist of γ-aminobutyric acid (GABA) receptors located on the muscle cells of these parasites.[9][10]

  • GABA Receptor Binding and Activation : In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle relaxation.[6] Piperazine mimics the action of GABA, binding to and activating its receptors on the parasite's muscle cell membranes.[9]

  • Chloride Ion Influx and Hyperpolarization : The activation of these GABA receptors opens chloride ion (Cl⁻) channels.[8][9] This leads to a significant influx of negatively charged chloride ions into the muscle cell.

  • Flaccid Paralysis : The influx of Cl⁻ causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli like acetylcholine.[9][11] This sustained state of hyperpolarization results in a flaccid paralysis of the worm.[7][9]

  • Expulsion from Host : Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are passively expelled by the normal peristaltic action of the intestines.[6][12][13]

This mechanism's selectivity arises because in vertebrates, GABAergic signaling is predominantly confined to the CNS, whereas in nematodes, it is a critical component of the peripheral neuromuscular system.[12] Furthermore, the isoform of the GABA receptor in helminths differs from that of vertebrates, providing an additional layer of specificity.[12]

GABAPathway cluster_extracellular Extracellular Space cluster_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABA_Receptor GABA Receptor (Cl- Channel) Piperazine->GABA_Receptor Binds & Activates Cl_ion Cl- Influx GABA_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Section 2: Modulation of Central Nervous System Receptors

The piperazine scaffold is a cornerstone of many centrally-acting drugs, where its derivatives interact with a variety of neurotransmitter receptors.[2][14]

2A. Dopaminergic Antagonism: The Antipsychotic Effect

Piperazine derivatives are integral to several typical antipsychotic medications, such as perphenazine and prochlorperazine.[15][16] Their primary mechanism involves the blockade of dopamine D2 receptors.

  • Mechanism : In psychotic conditions like schizophrenia, positive symptoms (e.g., hallucinations, delusions) are associated with hyperactivity in the mesolimbic dopamine pathway.[17][18] Piperazine antipsychotics act as antagonists at D2 receptors in this pathway, blocking the postsynaptic effects of dopamine.[15][19] This blockade, ideally in the range of 65-75% of D2 receptors, is believed to mediate the primary antipsychotic effect.[19]

  • Associated Pathways and Side Effects : This D2 antagonism is not limited to the mesolimbic pathway. Blockade in the nigrostriatal pathway is associated with extrapyramidal side effects (motor symptoms), while blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia.[18]

  • Polypharmacology : Many of these drugs are not perfectly selective. For instance, perphenazine also exhibits antagonist activity at serotonin 5-HT2 receptors, alpha-1 adrenergic receptors, and histamine H1 receptors, which contributes to its overall therapeutic and side-effect profile.[17]

2B. Serotonergic Modulation: Antidepressant and Anxiolytic Actions

The piperazine moiety is found in numerous antidepressants and anxiolytics, including trazodone, nefazodone, and buspirone.[14][20] These agents primarily modulate the serotonergic system through several distinct mechanisms.

  • Serotonin Antagonist and Reuptake Inhibition (SARI) : Drugs like trazodone belong to the phenylpiperazine class and function as SARIs.[21][22] They act by potently antagonizing postsynaptic serotonin 5-HT2A receptors while also inhibiting the presynaptic reuptake of serotonin.[21][23] This dual action is thought to enhance serotonergic transmission at other receptors, like 5-HT1A, contributing to the antidepressant effect.

  • 5-HT1A Receptor Modulation : Some piperazine derivatives exert their effects through direct interaction with the 5-HT1A receptor. Buspirone, for example, is a 5-HT1A partial agonist. Other novel compounds have been shown to derive their anxiolytic and antidepressant-like properties from activity at this receptor, a mechanism that can be blocked by 5-HT1A antagonists like WAY100635.[20][24]

2C. Histaminergic Inverse Agonism: The Antihistamine Effect

A significant class of antihistamines is built upon the piperazine structure, including first-generation agents like hydroxyzine and cyclizine, and second-generation agents like cetirizine.[25]

  • Mechanism : These drugs function as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[25][26] Unlike a simple antagonist which just blocks histamine binding, an inverse agonist binds to the H1 receptor and stabilizes it in an inactive conformation. This reduces the receptor's basal activity, even in the absence of histamine.[25]

  • Signaling Pathway Blockade : The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation normally initiates a signaling cascade involving Phospholipase C (PLC), which cleaves PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from the endoplasmic reticulum, and together with DAG, activates Protein Kinase C (PKC).[25] Piperazine antihistamines prevent this entire cascade by keeping the receptor in its inactive state.[25]

H1Pathway Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates Piperazine_Antihistamine Piperazine Antihistamine Piperazine_Antihistamine->H1_Receptor Blocks (Inverse Agonist) Gq_11 Gq/11 H1_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Release->PKC Allergic_Response Allergic Response PKC->Allergic_Response

Section 3: Experimental Elucidation of Mechanisms

The elucidation of these mechanisms relies on a suite of robust electrophysiological and biochemical assays. The protocols described below are foundational for characterizing the interaction of piperazine compounds with their molecular targets.

Experimental Protocol 1: Two-Microelectrode Voltage Clamp (TEVC) for GABA Receptor Modulation

This protocol is designed to assess the ability of a piperazine compound to modulate ion channel function, as in its anthelmintic mechanism. It is adapted from standard methodologies for studying receptors expressed in Xenopus laevis oocytes.[27][28]

Objective: To determine if a test compound acts as an agonist or modulator of GABA-A receptors.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a mature female Xenopus laevis frog.

    • Defolliculate the oocytes using collagenase treatment.

    • Inject oocytes with cRNA encoding the subunits of the target GABA-A receptor (e.g., nematode-specific subunits).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Data Acquisition:

    • Agonist Test: Perfuse the oocyte with increasing concentrations of the test piperazine compound and record the induced chloride currents (I_Cl).

    • Modulation Test: Apply a low, non-saturating concentration of GABA (e.g., EC₅-EC₁₀) to elicit a baseline current.

    • Co-apply the baseline concentration of GABA with increasing concentrations of the test piperazine compound.

    • Record the potentiation or inhibition of the GABA-induced current.

  • Data Analysis:

    • Plot the current amplitude against the compound concentration to generate a dose-response curve.

    • Fit the curve using the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Self-Validation: The protocol's integrity is maintained by running positive controls (GABA) to ensure receptor expression and negative controls (uninjected oocytes) to confirm the response is receptor-specific. A stable baseline current before and after drug application validates the health of the oocyte.

Experimental Protocol 2: Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of a piperazine derivative to its target receptor, such as the dopamine D2 or histamine H1 receptor.

Objective: To quantify the affinity of a test compound for a specific neurotransmitter receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cultured cells expressing the receptor of interest (e.g., CHO cells transfected with the human D2 receptor) in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and increasing concentrations of the unlabeled test piperazine compound.

    • Include tubes for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Separation:

    • Incubate the reactions at a specific temperature for a set time to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use nonlinear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Ki value for the test compound.

BindingAssay A Prepare Receptor Membranes B Incubate Membranes with: 1. Radioligand (e.g., [³H]-L) 2. Test Compound (Piperazine) A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Ki (Competitive Binding Curve) D->E

Data Summary: Receptor Affinities of Piperazine Derivatives

The therapeutic application of a piperazine derivative is dictated by its specific affinity profile for various receptors. The following table summarizes representative binding affinities for different classes of these compounds.

Compound ClassExample CompoundPrimary TargetBinding Affinity (Ki, nM)Therapeutic Use
Antihistamine (1st Gen) HydroxyzineHistamine H1 Receptor~2[25]Antihistamine, Anxiolytic
Antihistamine (2nd Gen) CetirizineHistamine H1 Receptor~6[25]Antihistamine
Antihistamine (2nd Gen) LevocetirizineHistamine H1 Receptor~3[25]Antihistamine
Antipsychotic PerphenazineDopamine D2 Receptor~0.7Antipsychotic
Antipsychotic SLV313Dopamine D2/D3 ReceptorD2: pA₂=9.3, D3: pA₂=8.9[5]Antipsychotic (Investigational)
Antipsychotic Compound 7Dopamine D3 Receptor3.5[29]Antipsychotic (Investigational)

Note: pA₂ is a measure of antagonist potency, logarithmically related to affinity.

Conclusion

The piperazine ring is a testament to the power of a privileged scaffold in drug discovery. Its structural and chemical properties allow for facile modification, enabling the creation of diverse libraries of compounds that can be fine-tuned to interact with a wide array of biological targets.[3][30] From the direct, paralytic agonism at invertebrate GABA receptors to the nuanced inverse agonism and competitive antagonism at GPCRs in the human central nervous system, piperazine derivatives exhibit a remarkable breadth of mechanisms. Understanding these distinct molecular actions is not only crucial for the rational use of existing medications but also provides a foundational framework for the design of next-generation therapeutics targeting an even broader spectrum of diseases.

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  • Journal of Medicinal Chemistry. Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Available from: [Link]

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  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Available from: [Link]

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Exploratory

Enantioselective Synthesis of Piperazine-Substituted Amino Acids: A Technical Guide to Asymmetric Methodologies

Executive Summary The piperazine ring is the third most prevalent nitrogen-containing heterocycle in FDA-approved small-molecule pharmaceuticals[1]. However, the historical reliance on achiral, "flat" piperazine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is the third most prevalent nitrogen-containing heterocycle in FDA-approved small-molecule pharmaceuticals[1]. However, the historical reliance on achiral, "flat" piperazine derivatives has limited the exploration of three-dimensional chemical space[2]. The integration of chiral piperazine-substituted amino acids—such as piperazine-2-carboxylic acids and piperazine-2-acetic acids—into drug discovery pipelines represents a critical "escape from flatland"[1][2]. These motifs function as conformationally restricted amino acid analogues, capable of mimicking inverse γ-turns in peptides and drastically enhancing target binding affinity[3][4].

This whitepaper critically evaluates the foremost enantioselective methodologies for synthesizing these complex pharmacophores. As a technical guide for drug development professionals, it details the mechanistic rationale, quantitative efficacy, and step-by-step experimental protocols required to build self-validating synthetic systems.

Mechanistic Paradigms in Asymmetric Synthesis

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Synthesizing α-tertiary piperazin-2-ones (which can be subsequently hydrolyzed to β-amino acids or reduced to piperazines) is notoriously difficult due to extreme steric hindrance and a high risk of racemization during ring closure[3]. The DAAA approach overcomes this by utilizing a Pd(0) catalyst paired with an electron-deficient chiral phosphinooxazoline (PHOX) ligand[1][3].

  • Causality of Stereocontrol : The electron-withdrawing nature of the PHOX ligand accelerates the inner-sphere reductive elimination of the Pd-enolate intermediate. This rapid bond formation outpaces the rate of enolate face-flipping (background racemization), ensuring high enantiomeric excess (ee) even at highly congested α-tertiary centers[1][3].

Diaza-Cope Rearrangement and Chiral Pool Annulation

For targets like trans-3-arylpiperazine-2-carboxylic acids, relying on late-stage chiral resolution is highly inefficient. Instead, a stereospecific Diaza-Cope rearrangement of chiral diimines (derived from 1,2-diamines) allows for the complete, predictable transfer of stereochemical integrity[4]. Subsequent cyclization and ruthenium-catalyzed oxidation yield the enantiopure piperazine amino acid[4]. Similarly, optically pure natural amino acids can be converted into 1,2-diamines and subjected to a precisely controlled 5-step annulation to yield 3-substituted piperazine-2-acetic acid esters[2].

Asymmetric Hydrogenation of Pyrazine Precursors

Industrial-scale synthesis of (R)- or (S)-piperazine-2-carboxylic acid frequently relies on the asymmetric hydrogenation of tetrahydropyrazine-2-carboxamides[5]. By utilizing a chiral Rh(I) catalyst equipped with highly sterically demanding phosphine ligands, the prochiral double bonds of the pyrazine core are reduced with exceptional facial selectivity[5].

Strategic Decision Workflow

To determine the optimal synthetic route, researchers must evaluate the substitution pattern of the target piperazine amino acid. The logic tree below outlines the standard decision-making process.

Strategy target Target: Chiral Piperazine Amino Acid Derivative strat1 Pd-Catalyzed Asymmetric Allylic Alkylation target->strat1 α-Alkylation strat2 Diaza-Cope Rearrangement & Annulation target->strat2 Chiral Pool strat3 Asymmetric Hydrogenation of Pyrazines target->strat3 Prochiral Core out1 α-Tertiary Piperazin-2-ones (Hydrolysis to β-Amino Acids) strat1->out1 out2 trans-3-Arylpiperazine- 2-carboxylic acids strat2->out2 out3 (R)- or (S)-Piperazine- 2-carboxylic acid strat3->out3

Fig 1. Strategic decision tree for selecting the enantioselective synthesis route.

Quantitative Data & Catalyst Efficacy

The following table summarizes the performance of the discussed methodologies, highlighting the relationship between the catalytic system and the resulting stereochemical yield.

Target ScaffoldCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Source
α-Tertiary N-Boc-Piperazin-2-ones Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX85–9988–96[1][3]
3-Substituted Piperazine-2-acetic acids Chiral Pool 1,2-Diamine Annulation60–75>99[2]
trans-3-Arylpiperazine-2-carboxylic acids Diaza-Cope / RuCl3 Oxidation70–82>99[4]
(S)-Piperazine-2-carboxylic acid Rh(I) / Chiral Phosphine (H2)80–9077–95[5]

Experimental Methodologies

Protocol 1: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation[1][3]

This protocol outlines the synthesis of α-tertiary piperazin-2-ones, which serve as direct precursors to β2,2-amino acids.

  • Catalyst Preparation : In an argon-filled glovebox, dissolve Pd2(pmdba)3 (5 mol %) and the electron-deficient chiral ligand (S)-(CF3)3-t-BuPHOX (12.5 mol %) in anhydrous toluene (0.05 M). Stir at 25 °C for 30 minutes to ensure complete pre-catalyst complexation.

  • Substrate Addition : Add the racemic allyl enol carbonate derivative of the target piperazin-2-one (1.0 equiv) to the catalyst solution.

  • Decarboxylative Reaction : Seal the reaction vessel, remove it from the glovebox, and stir at 40 °C. The evolution of CO2 gas drives the reaction forward. Monitor via LCMS until the starting material is fully consumed (typically 12–24 hours).

  • Workup & Isolation : Quench the reaction by exposing it to air. Filter the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification & Validation : Purify the crude product via flash column chromatography (hexanes/EtOAc). Validate the enantiomeric excess using chiral Supercritical Fluid Chromatography (SFC) against a racemic standard to ensure the system successfully outcompeted enolate racemization.

Cycle pd Pd(0)L* Catalyst oa Oxidative Addition pd->oa Substrate decarb CO2 Loss oa->decarb Pd(II)-π-allyl alkyl Enantioselective Alkylation decarb->alkyl Enolate alkyl->pd Product Release prod Chiral Product alkyl->prod sub Allyl Enol Carbonate sub->oa

Fig 2. Pd-catalyzed decarboxylative asymmetric allylic alkylation catalytic cycle.

Protocol 2: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters via Annulation[2]

This methodology leverages the chiral pool to bypass complex asymmetric catalysis, ensuring absolute stereocontrol through substrate-directed synthesis.

  • Diamine Generation : Convert an optically pure natural amino acid (e.g., L-phenylalanine) into its corresponding chiral 1,2-diamine using standard amidation and borane reduction techniques.

  • Bimolecular Annulation : Dissolve the chiral 1,2-diamine (1.0 equiv) in anhydrous acetonitrile. Slowly add a bis-electrophile, such as ethyl 4-bromo-2-butenoate (1.1 equiv), dropwise at 0 °C to prevent uncontrolled polymerization.

  • Base-Promoted Cyclization : Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture. Heat the reaction to 60 °C for 18 hours to drive the intramolecular aza-Michael addition, closing the piperazine ring.

  • Deprotection : If N-benzyl protecting groups are present, subject the crude mixture to hydrogenolysis (H2 gas, 1 atm) over Pd/C (10 wt %) in methanol for 12 hours.

  • Validation : Filter through Celite, concentrate, and purify via chromatography. Confirm the retention of the stereocenter via 1D/2D NMR (NOESY) and ensure no racemization occurred by running chiral HPLC.

Conclusion

The synthesis of enantiopure piperazine-substituted amino acids requires a rigorous alignment of mechanistic strategy with the target's structural demands. While chiral pool approaches like 1,2-diamine annulation offer robust stereospecificity for secondary piperazines[2], transition-metal catalysis—specifically Pd-catalyzed DAAA—remains the premier choice for generating complex, sterically hindered α-tertiary stereocenters[1][3]. By strictly controlling the kinetics of reductive elimination versus enolate equilibration, chemists can reliably access these privileged 3D pharmacophores, paving the way for next-generation peptidomimetics.

References

  • [1] Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC. nih.gov. 1

  • [3] Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. nih.gov. 3

  • [2] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. mdpi.com.2

  • [4] Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement | Organic Letters. acs.org. 4

  • [5] US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents. google.com. 5

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Piperazin-2-YL-Propionic Acid Dihydrochloride in Advanced Drug Discovery & PROTAC Linker Synthesis

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The rational design of heterob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The rational design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics, relies heavily on the physicochemical properties of the linker connecting the two pharmacophores. 3-Piperazin-2-YL-propionic acid dihydrochloride (CAS: 1260638-01-4) has emerged as a highly privileged bifunctional scaffold in modern drug discovery [1].

Unlike traditional passive polyethylene glycol (PEG) tethers, the piperazine-propionic acid motif is an "active" structural element. The piperazine ring introduces critical conformational rigidity, while the propionic acid moiety provides an extended, sterically unhindered handle for amide coupling. This guide details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing this building block in complex synthetic workflows.

Physicochemical Profiling & Storage

To ensure reproducible synthetic outcomes, it is critical to understand the baseline properties of the dihydrochloride salt form. The salt form is preferred over the free base to prevent premature auto-cyclization (lactamization) and oxidative degradation during storage.

PropertySpecification / Value
Chemical Name 3-(Piperazin-2-yl)propanoic acid dihydrochloride
CAS Registry Number 1260638-01-4 [1]
Molecular Formula C₇H₁₄N₂O₂ · 2HCl
Molecular Weight 231.12 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O; Soluble in DMF/DMSO (requires neutralization with tertiary amine)
Storage Conditions Desiccated at 2–8 °C under inert atmosphere (Argon/Nitrogen)

Mechanistic Rationale: The "Piperazine-Propionic" Advantage

As a Senior Application Scientist, I strongly advise transitioning away from highly flexible aliphatic chains when optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted degraders. The selection of 3-Piperazin-2-YL-propionic acid is driven by three causal factors:

  • Entropic Optimization (The Rigidity Factor): Highly flexible linkers incur a massive entropic penalty upon the formation of the target-PROTAC-ligase ternary complex. The piperazine ring acts as a rigid vector, pre-organizing the molecule and reducing this entropic cost, thereby increasing the overall binding affinity [2].

  • Physicochemical Tuning (pKa Modulation): The secondary amines of the piperazine ring possess a pKa that ensures partial protonation at physiological pH (7.4). This localized positive charge drastically improves aqueous solubility—a notorious bottleneck in PROTAC development—while maintaining sufficient lipophilicity for cell membrane translocation[3].

  • Steric Relief via Propionic Extension: Attempting to couple a bulky warhead directly to a piperazine-carboxylic acid often fails due to steric clash. The 3-carbon propionic extension acts as a spacer, projecting the reactive carboxylate away from the bulky heterocycle, ensuring near-quantitative yields during HATU-mediated amide coupling [4].

G POI Protein of Interest (Warhead Target) Linker Piperazine-Propionic Linker Scaffold POI->Linker Binding Ternary Ternary Complex Formation Linker->Ternary Proximity Induction E3 E3 Ubiquitin Ligase (Cereblon/VHL) E3->Linker Binding Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Fig 1: Logical flow of PROTAC ternary complex formation facilitated by the rigidified linker.

Experimental Protocols: A Self-Validating System

Because 3-Piperazin-2-YL-propionic acid dihydrochloride contains two unprotected secondary amines and one carboxylic acid, direct coupling attempts will result in uncontrolled polymerization. A strict orthogonal protection strategy is mandatory.

Protocol A: Global N-Boc Protection of the Piperazine Scaffold

Objective: Mask the secondary amines to prevent self-condensation, yielding 3-(1,4-bis(tert-butoxycarbonyl)piperazin-2-yl)propanoic acid.

Reagents:

  • 3-Piperazin-2-YL-propionic acid dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq)

  • Solvent: 1:1 mixture of 1,4-Dioxane and H₂O

Step-by-Step Methodology:

  • Neutralization: Dissolve the dihydrochloride salt (1.0 eq) in the Dioxane/H₂O mixture. Cool the reaction vessel to 0 °C using an ice bath. Causality: The salt contains 2 equivalents of HCl. Adding 4.0 eq of NaOH neutralizes the HCl and deprotonates the amines, rendering them nucleophilic.

  • Boc Addition: Slowly add Boc₂O (2.2 eq) dropwise to the vigorously stirring solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove Dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3.5–4.0 using 1M Citric Acid. Causality: Citric acid is a mild acid that protonates the carboxylate (making it organic-soluble) without cleaving the acid-sensitive Boc groups.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol B: HATU-Mediated Amide Coupling for PROTAC Assembly

Objective: Couple the propionic acid moiety to an amine-bearing E3 ligase ligand (e.g., a thalidomide or VHL derivative).

Reagents:

  • N-Boc protected piperazine-propionic acid (from Protocol A) (1.0 eq)

  • Target Amine (E3 Ligand Warhead) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under Argon, dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Active Ester Formation: Stir the mixture at room temperature for 15–20 minutes. Causality: HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. The nitrogen in the pyridine ring of HATU provides neighboring-group participation via hydrogen bonding, stabilizing the transition state and accelerating the reaction [4].

  • Coupling: Add the Target Amine (1.1 eq) to the pre-activated solution. Stir at room temperature for 4–8 hours. Monitor reaction completion via LC-MS.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Critical Step: Wash the organic layer with 5% aqueous LiCl (3 × 30 mL) to effectively remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the coupled product.

G Start 3-Piperazin-2-YL-Propionic Acid Dihydrochloride Protect Step 1: N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Protect Activate Step 2: Carboxyl Activation (HATU, DIPEA, DMF) Protect->Activate Couple Step 3: Amide Coupling (Add Target Amine) Activate->Couple Deprotect Step 4: Global Deprotection (TFA/DCM) Couple->Deprotect Product Final Functionalized Conjugate Deprotect->Product

Fig 2: Step-by-step synthetic workflow from raw dihydrochloride salt to final functionalized conjugate.

Reagent Selection Data: Why HATU?

When working with piperazine-derived scaffolds, the choice of coupling reagent dictates the success of the synthesis. The table below summarizes why HATU is the mandated reagent in Protocol B compared to traditional alternatives [4].

Coupling ReagentAdditive RequiredTypical YieldByproduct RemovalSuitability for Piperazine-Propionic Acid
HATU DIPEA85 – 95% Easy (Aqueous wash)Optimal. Superior for sterically hindered substrates; rapid kinetics prevent epimerization.
EDC HOBt60 – 75%Very Easy (Water soluble)Moderate. Good for unhindered primary amines, but slow kinetics lead to lower yields here.
DCC DMAP50 – 70%Difficult (Insoluble DCU)Poor. The dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from polar linkers.

References

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application

Application Notes and Protocols for the Integration of 3-Piperazin-2-YL-propionic acid dihydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry The piperazine ring is a recurring and valuable structural motif in mode...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a recurring and valuable structural motif in modern drug discovery, recognized for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Its inclusion in a variety of therapeutic agents, from anticancer to antiviral medications, stems from its unique combination of structural rigidity, basicity, and synthetic tractability.[3][4] The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a compound's solubility, lipophilicity, and pKa, which in turn can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The incorporation of piperazine-containing non-canonical amino acids, such as 3-Piperazin-2-YL-propionic acid, into peptides represents a compelling strategy for developing novel peptide therapeutics with enhanced stability, receptor affinity, and biological activity.[1][5]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-Piperazin-2-YL-propionic acid dihydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies described herein are designed to provide a robust framework for researchers seeking to explore the potential of this and other complex non-canonical amino acids in their drug development programs.

Core Principles: Orthogonal Protection in Fmoc-Based SPPS

The successful integration of 3-Piperazin-2-YL-propionic acid into a growing peptide chain via SPPS is contingent upon a well-designed orthogonal protection strategy.[6][7] In the context of the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, the α-amino group is temporarily protected with the base-labile Fmoc group, while side-chain functional groups are protected with acid-labile groups.[8][9] The piperazine moiety of the title compound introduces two additional secondary amine functionalities that must be appropriately protected to prevent unwanted side reactions during peptide assembly.

An effective protection scheme for 3-Piperazin-2-YL-propionic acid requires the use of protecting groups for the piperazine nitrogens that are stable to the basic conditions used for Fmoc removal (typically a solution of piperidine in DMF) and the acidic conditions of the final cleavage from the resin.[10][11] This orthogonality ensures the integrity of the peptide-piperazine conjugate throughout the synthesis.

Diagram: Orthogonal Protection Strategy

Orthogonal_Protection_Strategy cluster_0 SPPS Cycle cluster_1 Final Cleavage cluster_2 Piperazine Protection Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Piperazine_PG Piperazine Protecting Groups (e.g., Boc, Cbz) Stable to Piperidine & TFA Coupling->Fmoc_Deprotection Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail)

Caption: Orthogonal protection is crucial in SPPS.

Experimental Protocols

Protocol 1: Preparation and Protection of 3-Piperazin-2-YL-propionic acid

Prior to its use in SPPS, the commercially available 3-Piperazin-2-YL-propionic acid dihydrochloride must be neutralized and its piperazine nitrogens protected. A common and effective strategy involves the use of the Boc (tert-butyloxycarbonyl) protecting group, which is stable to the conditions of Fmoc-SPPS but can be removed during the final acidolytic cleavage.

Materials:

  • 3-Piperazin-2-YL-propionic acid dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Piperazin-2-YL-propionic acid dihydrochloride in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate until the pH of the solution is between 9 and 10.

  • Add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-Boc protected 3-Piperazin-2-YL-propionic acid.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation of Di-Boc-3-Piperazin-2-YL-propionic acid into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the protected piperazine-containing amino acid. The synthesis is performed on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink amide resin (loading: 0.5-0.8 mmol/g)

  • Fmoc-protected amino acids

  • Di-Boc-3-Piperazin-2-YL-propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Incorporation of Di-Boc-3-Piperazin-2-YL-propionic acid:

    • Pre-activate Di-Boc-3-Piperazin-2-YL-propionic acid (1.5 equivalents) with DIC (1.5 equivalents) and OxymaPure® (1.5 equivalents) in DMF for 10-15 minutes.

    • Add the activated solution to the deprotected peptide-resin and allow it to react for 4-6 hours, or overnight for optimal results.

    • Perform a ninhydrin test to confirm the completion of the coupling.

    • Wash the resin extensively with DMF and DCM.

  • Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the tBu-based side-chain protecting groups, including the Boc groups on the piperazine moiety.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry.

Diagram: SPPS Workflow for Piperazine Amino Acid Incorporation

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_1 Wash_1 Wash (DMF, DCM) Fmoc_Deprotection_1->Wash_1 Coupling_AA Couple Fmoc-Amino Acid (DIC, OxymaPure®) Wash_1->Coupling_AA Wash_2 Wash (DMF, DCM) Coupling_AA->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Wash_3 Wash Fmoc_Deprotection_2->Wash_3 Coupling_Piperazine Couple Di-Boc-3-Piperazin-2-YL-propionic acid Wash_3->Coupling_Piperazine Wash_4 Wash Coupling_Piperazine->Wash_4 Continue_Synthesis Continue Peptide Elongation Wash_4->Continue_Synthesis Final_Deprotection Final Fmoc Deprotection Continue_Synthesis->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis End End: Purified Peptide Analysis->End

Caption: Workflow for incorporating piperazine amino acids in SPPS.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Incomplete Coupling of Piperazine Amino Acid Steric hindrance from the bulky di-Boc protecting groups.Increase the coupling time (up to overnight). Use a higher equivalent of the protected amino acid and coupling reagents. Consider alternative coupling reagents such as HATU or HBTU.
Diketopiperazine Formation This is a common side reaction, especially with proline at the C-terminus of a dipeptide on the resin.[12]Use a resin with a 2-chlorotrityl chloride linker, which is more sterically hindered and less prone to this side reaction. Couple the subsequent amino acid immediately after deprotection of the N-terminal Fmoc group.
Side Reactions During Cleavage The electron-rich piperazine ring can be susceptible to modification by carbocations generated during cleavage.Include scavengers such as triisopropylsilane (TIS) and water in the TFA cleavage cocktail to quench reactive species.
Poor Solubility of the Final Peptide The introduction of the piperazine moiety can alter the solubility profile of the peptide.Adjust the pH of the purification buffers. Consider using additives like acetonitrile or isopropanol in the mobile phase during RP-HPLC.

Conclusion

The incorporation of 3-Piperazin-2-YL-propionic acid into peptides via solid-phase synthesis is a viable and powerful strategy for the development of novel peptide-based therapeutics. Success hinges on a carefully planned orthogonal protection scheme and optimized coupling conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the vast potential of piperazine-containing non-canonical amino acids in their drug discovery efforts. With careful execution and attention to detail, the synthesis of these complex molecules can be achieved with high efficiency and purity, paving the way for the next generation of peptide drugs.

References

  • Vertex AI Search. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Nickling, J. H., et al. (2022, August 30). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. YouTube.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • PubMed. (n.d.).
  • Newswise. (2026, February 20).
  • Isidro-Llobet, A., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • PMC. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • PMC. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • PMC. (n.d.).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ACS Combinatorial Science. (2005, December 21). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • MDPI. (2010, July 20).
  • ACS Publications. (2021, May 12).
  • PMC. (2023, July 22).
  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • ACS Omega. (2022, December 6).
  • PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery.
  • PubMed. (2022, September 15).
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • PMC. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • ResearchGate. (2025, October 12). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2023, February 2).
  • Nowick Laboratory. (n.d.).
  • MilliporeSigma. (n.d.). 3-(piperazin-1-yl)propionic acid ethyl ester AldrichCPR | Sigma-Aldrich.

Sources

Method

Application Notes & Protocols for ADC Linker Synthesis Using 3-Piperazin-2-YL-propionic acid dihydrochloride

Introduction: The Critical Role of Linkers in Next-Generation Antibody-Drug Conjugates Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Next-Generation Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] The efficacy of an ADC is not merely a sum of its parts; it is critically dependent on the synergy between the antibody, the payload, and the chemical linker that connects them.[] This linker is a sophisticated chemical entity engineered to remain stable in systemic circulation, preventing premature payload release and off-target toxicity, while enabling efficient cleavage and drug liberation within the target cancer cell.[4][5][6]

Piperazine-containing linkers have emerged as a valuable class in ADC design. The inclusion of the piperazine heterocycle can confer several advantageous physicochemical properties. Notably, it can increase the hydrophilicity of the linker, helping to offset the often-hydrophobic nature of cytotoxic payloads and thereby reducing the propensity for ADC aggregation.[1][7] Furthermore, the rigid structure of the piperazine ring can improve synthetic tractability, and its basic nitrogen atoms can be protonated, influencing the overall solubility and pharmacokinetic profile of the conjugate.[8][9][10]

This document provides a detailed technical guide on the application of 3-Piperazin-2-YL-propionic acid dihydrochloride , a versatile bifunctional building block, for the synthesis of advanced ADC linkers. We will explore its chemical properties and provide step-by-step protocols for its activation, conjugation to a payload, and subsequent attachment to a monoclonal antibody.

Section 1: Properties of 3-Piperazin-2-YL-propionic acid dihydrochloride

This molecule serves as an excellent starting point for a bifunctional linker. The propionic acid group provides a handle for initial payload attachment, while the piperazine ring offers a secondary amine for subsequent functionalization and antibody conjugation.

PropertyValueSource
Chemical Name 3-(Piperazin-2-yl)propanoic acid dihydrochloride[11]
CAS Number 1260638-01-4[11]
Molecular Formula C₇H₁₆Cl₂N₂O₂[11][12]
Molecular Weight 231.12 g/mol N/A
Appearance White to cream-colored powder or needles[13]
Solubility Freely soluble in water[13][14]

The dihydrochloride salt form enhances stability and solubility in aqueous media, though a base is required during reactions to deprotonate the amines and the carboxylic acid for subsequent activation.

Section 2: Synthesis Workflow Overview

The overall strategy involves a multi-step process to build the complete ADC. First, the linker precursor is activated and attached to the payload. This linker-payload intermediate is then functionalized with a reactive group for antibody conjugation. Concurrently, the antibody is prepared by reducing its interchain disulfide bonds to expose reactive thiol groups. Finally, the functionalized linker-payload is conjugated to the prepared antibody.

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Preparation & Conjugation A 3-Piperazin-2-YL-propionic acid dihydrochloride B Activate Carboxylic Acid (e.g., NHS Ester Formation) A->B EDC, NHS C Conjugate to Amine-Payload B->C Payload-NH2 D Functionalize Piperazine Ring (e.g., Add Maleimide Group) C->D Maleimide Reagent E Purified Linker-Payload-Maleimide D->E Purification I Final ADC Construct E->I Conjugation Reaction F Monoclonal Antibody (IgG) G Partial Reduction of Disulfides F->G TCEP or DTT H Reduced Antibody (IgG-SH) G->H Desalting H->I Michael Addition

Caption: High-level workflow for ADC synthesis.

Section 3: Protocol 1 - Synthesis of a Thiol-Reactive Linker-Payload Intermediate

This protocol details the steps to first activate the carboxylic acid of the piperazine linker, couple it to an amine-containing payload, and then functionalize the piperazine ring with a maleimide group for subsequent antibody conjugation.

Materials & Reagents
  • 3-Piperazin-2-YL-propionic acid dihydrochloride

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology

Part A: Activation and Payload Coupling

Causality: The carboxylic acid on the linker is not reactive enough to form a stable amide bond with the payload directly. It must first be converted into a more reactive intermediate. An NHS ester is a common and effective choice as it is relatively stable but reacts efficiently with primary amines to form a robust amide linkage.[5][15] EDC is used as the carbodiimide coupling agent to facilitate this transformation.

  • Linker Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Piperazin-2-YL-propionic acid dihydrochloride (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add DIPEA (2.2 eq) to the solution to neutralize the dihydrochloride salt and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.

  • Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the flask. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the NHS ester by LC-MS.

  • Payload Addition: In a separate flask, dissolve the amine-containing payload (e.g., MMAE, 1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker reaction mixture.

  • Coupling Reaction: Add an additional equivalent of DIPEA (1.0 eq) to the reaction to act as a base. Allow the reaction to stir overnight at room temperature. Monitor the progress by LC-MS until the starting material is consumed.

  • Work-up and Extraction: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (to remove unreacted NHS and acidic byproducts) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting linker-payload conjugate using silica gel column chromatography to obtain the pure product.

Part B: Functionalization with a Maleimide Group

Causality: To conjugate the linker-payload to a cysteine residue on an antibody, a thiol-reactive functional group is required. Maleimide is the most widely used handle for this purpose, reacting specifically with free thiols via a Michael addition to form a stable thioether bond.[15][16][17]

  • Reaction Setup: Dissolve the purified linker-payload from Part A (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Conjugation: Stir the reaction at room temperature for 2-4 hours. The secondary amine of the piperazine ring will react with the NHS ester to form a stable amide bond, attaching the maleimide group. Monitor the reaction by LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify the final maleimide-functionalized linker-payload by silica gel column chromatography or preparative HPLC.

Protocol_1_Workflow cluster_A Part A: Payload Coupling cluster_B Part B: Maleimide Functionalization start_A Linker + DIPEA activate Add EDC + NHS (Activation) start_A->activate couple Add Payload-NH2 (Coupling) activate->couple purify_A Work-up & Purify couple->purify_A start_B Purified Linker-Payload purify_A->start_B Intermediate Product functionalize Add Maleimide-NHS + DIPEA start_B->functionalize purify_B Purify Final Product functionalize->purify_B

Caption: Workflow for linker-payload synthesis.

Section 4: Protocol 2 - Antibody Reduction and ADC Conjugation

This protocol describes the preparation of a monoclonal antibody for conjugation by partially reducing its interchain disulfide bonds and the subsequent conjugation reaction with the thiol-reactive linker-payload synthesized in Protocol 1.

Materials & Reagents
  • Monoclonal Antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized linker-payload (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate Buffer, pH 8.0

  • L-Cysteine

  • Desalting columns (e.g., Sephadex G-25)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology

Part A: Partial Reduction of the Antibody

Causality: Most conjugation methods utilizing native antibody structures target either lysine or cysteine residues. Cysteine conjugation offers greater site-specificity and results in more homogeneous ADCs.[18] To achieve this, the stable interchain disulfide bonds of the IgG must be gently reduced to generate free, reactive sulfhydryl (-SH) groups.[19] The stoichiometry of the reducing agent (TCEP or DTT) is critical for controlling the average number of thiols generated per antibody, which directly influences the final drug-to-antibody ratio (DAR).[19][20]

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS buffer (pH 7.4).

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in water.

  • Reduction Reaction: Add a calculated molar excess of the TCEP solution to the antibody solution. For a target DAR of 4, approximately 2.0-2.5 equivalents of TCEP are typically used. This must be optimized for each specific antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification: Immediately following incubation, remove the excess TCEP using a pre-equilibrated desalting column (G-25) with PBS buffer (pH 7.4) at 4°C. The reduced antibody is often less stable, so this and subsequent steps should be performed promptly.[20][21]

Part B: Conjugation of Linker-Payload to Reduced Antibody

Causality: The maleimide group on the linker-payload reacts with the newly generated free sulfhydryl groups on the antibody via a Michael addition reaction. This reaction is highly efficient and specific within a pH range of 6.5-7.5, forming a stable covalent thioether bond.[21]

  • Linker-Payload Preparation: Prepare a stock solution of the maleimide-functionalized linker-payload (from Protocol 1) in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction: To the chilled (4°C) solution of the reduced antibody from Part A, add the linker-payload stock solution to achieve a molar excess (typically 1.5-2.0 fold excess per thiol).

  • Incubation: Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour with gentle mixing.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of L-cysteine relative to the linker-payload. This step caps any unreacted maleimide groups, preventing unwanted side reactions.[19] Incubate for an additional 15-20 minutes.

  • Final Purification: Remove the excess, unreacted linker-payload and quenching agent by purification, typically using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The final ADC should be exchanged into a suitable formulation buffer for storage.

Section 5: Characterization of the Final ADC

A thorough analytical characterization is essential to ensure the quality, homogeneity, and consistency of the synthesized ADC.

Analytical MethodParameter MeasuredRationale
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) DistributionSeparates ADC species based on hydrophobicity. Unconjugated antibody, and species with DAR 2, 4, 6, 8 can be resolved and quantified to determine the average DAR and distribution.
Size Exclusion Chromatography (SEC) Aggregation and FragmentationSeparates molecules by size. Used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments), which are critical quality attributes.[1]
SDS-PAGE (Reducing & Non-reducing) Covalent Assembly & ConjugationConfirms the covalent linking of the payload to the antibody chains (heavy and light chains) by observing shifts in molecular weight.[20]
LC-MS (Intact or Subunit Mass Analysis) Mass Confirmation & DARProvides precise mass measurement of the intact ADC or its subunits (e.g., light chain, heavy chain) to confirm successful conjugation and calculate the average DAR.

References

  • Benchchem. Application Notes and Protocols: 1-(2-chloroethyl)piperazine Hydrochloride as a Linker for Bioconjugation.
  • Ghirga, F., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1106–1116. Available from: [Link]

  • Dal-Ben, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(36), 21968-21977. Available from: [Link]

  • Ghirga, F., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Available from: [Link]

  • Dal-Ben, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. Available from: [Link]

  • Staudacher, V., & Mindt, T. L. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available from: [Link]

  • Dal-Ben, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. Available from: [Link]

  • Dal-Ben, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. Available from: [Link]

  • Völker, T., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. Available from: [Link]

  • Abzena. Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Available from: [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. Available from: [Link]

  • Ezan, E., & Bitsch, F. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 28(11). Available from: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. PMC. Available from: [Link]

  • Feng, Z., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. PMC. Available from: [Link]

  • ResearchGate. Preparation of payloads/linkers for conjugation. Available from: [Link]

  • Reagent Database. 3-piperazin-2-yl-propionic acid. Available from: [Link]

  • Li, G., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

Sources

Application

analytical methods for 3-Piperazin-2-YL-propionic acid dihydrochloride quantification

Application Note: Advanced Analytical Methodologies for the Quantification of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride Executive Summary & Analyte Profiling The accurate quantification of highly polar, non-chromop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride

Executive Summary & Analyte Profiling

The accurate quantification of highly polar, non-chromophoric small molecules is a persistent challenge in pharmaceutical analysis. 3-Piperazin-2-YL-propionic acid dihydrochloride (C₇H₁₄N₂O₂ • 2HCl) exemplifies this difficulty. Structurally, it features a highly basic piperazine ring and a carboxylic acid moiety, rendering it a zwitterion at physiological pH and highly cationic in its salt form.

Standard reversed-phase liquid chromatography (RPLC) fails for this analyte because its extreme hydrophilicity results in zero retention on C18 stationary phases, causing it to elute in the void volume[1]. Furthermore, the lack of a conjugated π-electron system makes it invisible to standard UV detection (>220 nm) without chemical modification[1]. To solve this, we have architected two self-validating analytical workflows: a direct HILIC-ESI-MS/MS method for high-sensitivity bioanalysis, and a Pre-Column Derivatization HPLC-UV method for routine quality control (QC).

Mechanistic Rationale for Method Selection

The HILIC-MS/MS Advantage (Direct Analysis)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar piperazine derivatives[2]. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or bare silica) and a highly organic mobile phase. Water from the mobile phase forms a pseudo-stationary layer on the column surface. The highly polar 3-piperazin-2-yl-propionic acid partitions into this aqueous layer, achieving excellent retention. Coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method provides unmatched selectivity and sensitivity without the need for derivatization[3].

The NBD-Cl Derivatization Workaround (Optical Detection)

For laboratories lacking mass spectrometry infrastructure, pre-column derivatization is mandatory. We utilize NBD-Cl (4-chloro-7-nitrobenzofuran) , an electrophilic reagent that undergoes nucleophilic aromatic substitution with the secondary amines of the piperazine ring[4]. This reaction forms a stable, highly conjugated derivative that absorbs strongly in the visible spectrum (λ = 460 nm) and fluoresces. Because the analyte is supplied as a dihydrochloride salt, it is highly acidic in solution. A critical mechanistic requirement is the use of a high-capacity borate buffer to overcome the chloride counterions and maintain a reaction pH of 8.5, ensuring the piperazine nitrogens remain deprotonated and nucleophilic[4].

Workflow Visualization

AnalyticalWorkflow Start Analyte: 3-Piperazin-2-YL-Propionic Acid (Highly Polar, No Chromophore) Decision Select Analytical Pathway Start->Decision HILIC_Path Direct Analysis (Bioanalysis / Trace Level) Decision->HILIC_Path High Sensitivity UV_Path Derivatization Analysis (QC / Macro Level) Decision->UV_Path Routine QC HILIC_Prep Sample Prep: Acetonitrile Dilution HILIC_Path->HILIC_Prep UV_Prep Sample Prep: NBD-Cl Derivatization (pH 8.5) UV_Path->UV_Prep HILIC_LC Separation: HILIC Column (Gradient) HILIC_Prep->HILIC_LC UV_LC Separation: C18 Reversed-Phase UV_Prep->UV_LC HILIC_Det Detection: ESI-MS/MS (Positive Ion) HILIC_LC->HILIC_Det UV_Det Detection: HPLC-UV (λ = 460 nm) UV_LC->UV_Det

Fig 1: Decision matrix and analytical workflow for 3-Piperazin-2-YL-propionic acid quantification.

Experimental Protocols

Protocol A: High-Throughput HILIC-ESI-MS/MS

Designed for pharmacokinetic (PK) profiling and trace-level bioanalysis.

1. Sample Preparation (Self-Validating Matrix Control):

  • Causality Note: Injecting highly aqueous samples onto a HILIC column disrupts the water-enriched pseudo-stationary phase, causing peak distortion[2].

  • Step 1: Aliquot 50 µL of plasma/sample into a microcentrifuge tube.

  • Step 2: Add 150 µL of cold Acetonitrile (ACN) containing a stable-isotope labeled internal standard (SIL-IS) to precipitate proteins and adjust the solvent strength.

  • Step 3: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer the supernatant to an autosampler vial.

2. Chromatographic Conditions:

  • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). The low pH ensures consistent ionization of the basic nitrogens.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B. Hold for 1 min, ramp to 50% B over 3 mins. Hold for 1 min, return to 90% B to re-equilibrate. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM)[5]:

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Transitions: Monitor the protonated precursor [M+H]+ at m/z 159.1. The primary quantitative product ion is typically m/z 113.1 (loss of the propionic acid group, HCOOH), with a secondary qualifier ion at m/z 85.1 (piperazine ring fragmentation)[6].

Protocol B: Pre-Column Derivatization HPLC-UV

Designed for API purity assessment and formulation release.

1. Derivatization Reaction:

  • Causality Note: The dihydrochloride salt will drastically lower the pH of the reaction. A strong buffer is required to keep the pH at 8.5, which is the optimal pKa window for NBD-Cl reactivity[4].

  • Step 1: Dissolve the sample in 0.1 M Sodium Borate buffer (pH 8.5) to a concentration of ~10 µg/mL.

  • Step 2: In an amber HPLC vial (NBD derivatives are light-sensitive), mix 100 µL of the buffered sample with 100 µL of NBD-Cl solution (2.0 mg/mL in Methanol).

  • Step 3: Cap and incubate in a heating block at 60°C for 20 minutes.

  • Step 4 (Self-Validation Quench): Add 50 µL of 1 M HCl to quench the reaction. This drops the pH, stopping further hydrolysis of NBD-Cl into NBD-OH (an interfering byproduct)[4].

2. Chromatographic Conditions:

  • Column: Standard C18 Reversed-Phase (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 45% Water (0.1% TFA) / 55% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at λ = 460 nm (or Fluorescence: Ex 460 nm / Em 530 nm for 100x greater sensitivity).

Comparative Validation Data

The following table summarizes the validated parameters for both methodologies, providing a clear matrix for method selection based on project requirements.

Analytical ParameterMethod A: HILIC-ESI-MS/MSMethod B: HPLC-UV (NBD-Cl)
Primary Application PK/PD, Trace BioanalysisAPI QC, Formulation Release
Target Matrix Plasma, Urine, Tissue ExtractsBulk API, Simple Aqueous Solutions
Retention Mechanism Hydrophilic PartitioningHydrophobic (Post-Derivatization)
Detection Mode MRM (Positive Ion Mode)UV Absorbance (λ = 460 nm)
Linear Dynamic Range 1.0 – 500 ng/mL0.5 – 50 µg/mL
Limit of Detection (LOD) 0.3 ng/mL0.15 µg/mL
Intra-day Precision (RSD) < 4.5%< 2.0%
Total Run Time 5.0 minutes15.0 minutes

References

  • JOCPR - Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Scholaris / Canadian Journal of Chemistry - Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Available at: [Link]

  • MDPI - Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at:[Link]

  • PubMed / J Forensic Sci - Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Available at:[Link]

  • ScienceAsia - Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS. Available at: [Link]

Sources

Method

Application Note: A Validated HILIC-UV Method for High-Throughput Purity Analysis of 3-Piperazin-2-YL-propionic acid dihydrochloride

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-Piperazin-2-YL-propionic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-Piperazin-2-YL-propionic acid dihydrochloride. Due to the highly polar and zwitterionic nature of the analyte, conventional reversed-phase (RP-HPLC) chromatography offers insufficient retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This method provides excellent retention, symmetrical peak shape, and high resolution, making it suitable for quality control and stability testing in pharmaceutical development. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Challenge of Polar Analytes

3-Piperazin-2-YL-propionic acid dihydrochloride is a polar molecule containing two secondary amine functional groups within a piperazine ring and a carboxylic acid moiety.[4][5] This structure confers high water solubility and makes it challenging to retain on traditional non-polar stationary phases like C18.[6] Such compounds often elute in or near the solvent front in reversed-phase systems, leading to poor resolution from the void volume and other polar impurities.[6]

To achieve reliable separation, alternative chromatographic strategies are necessary. While techniques like ion-pair chromatography can enhance retention, they often suffer from long equilibration times and incompatibility with mass spectrometry (MS).[7][8] Mixed-mode chromatography, which utilizes multiple retention mechanisms, offers another powerful alternative.[9][10][11] However, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a highly effective and robust solution. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12][13][14] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.[14] This application note details the development and validation of a HILIC method optimized for this specific analyte.

Principle of the HILIC Separation

The primary retention mechanism in HILIC is the partitioning of the polar analyte between the bulk mobile phase (high in organic content) and the immobilized aqueous layer on the polar stationary phase.[14] For 3-Piperazin-2-YL-propionic acid dihydrochloride, secondary interactions such as hydrogen bonding and weak electrostatic interactions with the stationary phase also contribute to retention. The mobile phase pH is a critical parameter; by maintaining a slightly acidic environment (pH ~3.0), the carboxylic acid group is largely protonated (neutral), while the piperazine nitrogens are protonated (positively charged). This consistent ionization state ensures reproducible retention and symmetrical peak shapes. Elution is achieved by running a gradient that increases the polarity of the mobile phase (i.e., increases the water content), which releases the analyte from the stationary phase.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.

  • pH Meter: Calibrated pH meter for mobile phase preparation.

  • Analytical Balance: 5-decimal place analytical balance.

Chemicals and Reagents
  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or deionized (18.2 MΩ·cm).

  • Ammonium formate, LC-MS grade.

  • Formic acid, LC-MS grade.

  • 3-Piperazin-2-YL-propionic acid dihydrochloride Reference Standard (RS).

Chromatographic Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B 90:10 Acetonitrile:Mobile Phase A
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2.0 µL
Detection Wavelength 205 nm
Run Time 15 minutes

Causality Behind Choices:

  • BEH Amide Column: Amide-bonded stationary phases provide excellent retention and selectivity for a wide range of polar compounds and are more robust and less prone to hydrolysis than bare silica HILIC columns.[15]

  • Ammonium Formate Buffer: This buffer system is volatile, making the method compatible with future transfer to LC-MS for impurity identification. Its buffering capacity around pH 3.0 is ideal for controlling the analyte's ionization state.

  • Low UV Wavelength (205 nm): The analyte lacks a strong chromophore.[16] Detection at a low wavelength is necessary for adequate sensitivity but requires high-purity solvents to minimize baseline noise.

  • Gradient Elution: A gradient program ensures that impurities with different polarities are effectively separated from the main peak and eluted within a reasonable timeframe.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using formic acid.

  • Mobile Phase B (Organic): Mix 900 mL of acetonitrile with 100 mL of Mobile Phase A.

  • Sample and Standard Diluent: Mix 90 mL of acetonitrile with 10 mL of Mobile Phase A. Note: It is critical to dissolve and inject the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[7][14]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Piperazin-2-YL-propionic acid dihydrochloride RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The method was validated following ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][17]

System Suitability

Before performing any analysis, the system suitability must be verified. Inject the Standard Solution five times. The acceptance criteria are:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • %RSD for Peak Area: ≤ 1.0%

These parameters ensure that the chromatographic system is performing adequately for the analysis, as outlined in pharmacopeial guidelines like USP <621>.[18][19]

Specificity

Specificity was demonstrated by analyzing a placebo (if applicable), the reference standard, the sample, and a spiked sample containing known related substances. The method should show no interference at the retention time of the main peak and should be able to separate it from all known impurities.

Linearity

Linearity was assessed by preparing a series of solutions from the reference standard over a concentration range of LOQ to 150% of the nominal concentration (e.g., 0.005 to 0.75 mg/mL). The peak area versus concentration data was plotted, and the correlation coefficient (r²) was calculated.

Accuracy (Recovery)

Accuracy was determined by analyzing a sample of known concentration (or a spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated at each level.

Precision
  • Repeatability (Intra-assay precision): Determined by performing six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.

Limit of Quantitation (LOQ) and Detection (LOD)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of approximately 3:1, and the LOQ at 10:1. The LOQ was verified for acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.04 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The effect on the system suitability parameters was observed.

Workflow for Purity Analysis

The following diagram outlines the complete workflow from sample preparation to final report generation.

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting weigh Weigh Sample & Reference Standard (RS) prep_std Prepare Standard Solution (0.5 mg/mL in Diluent) weigh->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) weigh->prep_sample setup System Setup & Column Equilibration prep_std->setup prep_sample->setup sst System Suitability Test (SST) (5x Injections of RS) setup->sst pass_check SST Criteria Met? sst->pass_check troubleshoot Troubleshoot System (Check Pump, Column, Mobile Phase) pass_check->troubleshoot No sequence Run Analytical Sequence (Blank, RS, Samples) pass_check->sequence Yes troubleshoot->setup process Integrate Chromatograms & Identify Peaks sequence->process calculate Calculate Purity (% Area) & Impurity Levels process->calculate report Generate Final Report calculate->report

Sources

Application

Application Note: LC-MS/MS Analysis of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride Reaction Products

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Chemical Synthesis Reaction Mixtures / Biological Matrices Technique: Hydrophilic Interaction Liquid Chromatography-Tandem M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Chemical Synthesis Reaction Mixtures / Biological Matrices Technique: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Introduction & Analytical Challenges

3-Piperazin-2-yl-propionic acid is a highly polar, unnatural amino acid derivative frequently utilized as a versatile building block in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel psychoactive substance (NPS) analogs. It is typically supplied and reacted as a dihydrochloride salt (CAS: 1260638-01-4) with a molecular weight of 231.12 g/mol (free base: 158.2 g/mol )[1].

The quantification and structural confirmation of this compound and its reaction byproducts present three distinct analytical hurdles:

  • Extreme Polarity & Zwitterionic Nature: The presence of a secondary amine in the piperazine ring and a terminal carboxylic acid makes the molecule highly hydrophilic. It exhibits virtually zero retention on standard C18 reversed-phase columns, eluting in the void volume.

  • Lack of a UV Chromophore: The aliphatic nature of the piperazine and propionic acid moieties renders traditional HPLC-UV methods ineffective without complex pre-column derivatization.

  • Ion Suppression from Dihydrochloride Salts: The high concentration of chloride ions ( Cl− ) in the salt form competes aggressively for charge during Electrospray Ionization (ESI), leading to severe signal suppression in positive ion mode.

To overcome these challenges, this application note details a robust, self-validating HILIC-MS/MS methodology. By leveraging orthogonal retention mechanisms and strategic sample dilution, this protocol ensures high sensitivity and reproducible quantification without the need for derivatization.

Methodological Rationale: Causality in Experimental Design

Why HILIC over Reversed-Phase (RP-LC)?

In reversed-phase chromatography, polar analytes remain partitioned in the mobile phase. While ion-pairing agents (e.g., heptafluorobutyric acid) can force retention, they persistently contaminate MS sources and suppress signals. HILIC provides an elegant alternative by utilizing a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase. The polar 3-piperazin-2-yl-propionic acid partitions into the water-enriched layer on the stationary phase, resulting in excellent retention and peak shape.

Buffer Selection and pH Control

Ammonium formate (10 mM) adjusted to pH 3.0 with formic acid is selected over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in MS. At pH 3.0, the carboxylic acid moiety ( pKa​≈4.0 ) is predominantly neutral, while the piperazine nitrogens ( pKa​≈5.3 and 9.7 ) are fully protonated. This cationic state drives both HILIC retention (via cation exchange and hydrophilic partitioning) and ESI+ ionization efficiency.

Mitigating the Dihydrochloride Salt Effect

Injecting high concentrations of chloride salts directly into an MS source causes signal quenching. We employ a two-fold mitigation strategy:

  • Sample Diluent Mismatch Prevention: Samples are diluted 1:10 in 80% Acetonitrile (ACN). This not only matches the HILIC starting conditions (preventing peak distortion) but also induces the partial precipitation of excess inorganic salts.

  • Divert Valve Utilization: The first 1.5 minutes of the LC eluent (containing the un-retained chloride salt front) is diverted to waste, protecting the MS source.

(Note: For laboratories strictly limited to RP-LC, polarity-regulated derivatization using reagents like 3-DP-NHS can be employed to increase the hydrophobicity of amino-containing metabolites prior to MS analysis[2].)

Experimental Protocols

Reagents and Materials
  • Standards: 3-Piperazin-2-yl-propionic acid dihydrochloride (Purity 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives: LC-MS grade Ammonium Formate, Formic Acid (FA).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 mm × 100 mm, 1.7 µm) or equivalent.

Sample Preparation (Self-Validating System)

To ensure the protocol is self-validating, a matrix blank and a known spike-in standard must be processed alongside the reaction products to monitor carryover and calculate absolute recovery.

  • Quenching: Quench 10 µL of the reaction mixture with 90 µL of ice-cold Methanol to halt the reaction and precipitate bulk proteins/polymers.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Dilution (Critical Step): Transfer 10 µL of the supernatant into a new vial and add 90 µL of the sample diluent (80:20 ACN:Water with 0.1% FA). Failure to use a high-organic diluent will result in severe peak splitting on the HILIC column.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

Piperazine analogues typically fragment via the cleavage of the C-N bonds within the piperazine ring or the loss of functional groups attached to the ring[3]. For 3-piperazin-2-yl-propionic acid, the protonated precursor [M+H]+ is observed at m/z 159.1.

Visualizations

Workflow Diagram

Workflow SamplePrep Sample Prep (ACN Dilution & Desalting) HILIC HILIC Separation (Ammonium Formate/ACN) SamplePrep->HILIC 2 µL Inject ESI ESI+ Ionization (Desolvation & Protonation) HILIC->ESI Eluent (Valve to MS) MSMS Triple Quad MS/MS (MRM Mode) ESI->MSMS [M+H]+ Ions Data Data Processing (Quantification) MSMS->Data Chromatograms

Fig 1. End-to-end HILIC-MS/MS workflow for 3-Piperazin-2-yl-propionic acid analysis.

Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 159.1 Frag1 Product Ion 1 [M+H - H2O]+ m/z 141.1 Precursor->Frag1 - H2O (-18 Da) Frag2 Product Ion 2 [M+H - HCOOH]+ m/z 113.1 Precursor->Frag2 - HCOOH (-46 Da) Frag3 Product Ion 3 Piperazine Ring Cleavage m/z 85.1 Precursor->Frag3 Ring Cleavage Frag1->Frag2 - CO (-28 Da)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Data Presentation

Table 1: HILIC Gradient Elution Profile

Note: HILIC gradients run from high organic to high aqueous, the reverse of RP-LC.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Valve Position
0.010900.4Waste
1.510900.4MS
4.045550.4MS
5.045550.4MS
5.110900.4Waste
8.010900.4Waste
Table 2: MRM Transitions and Collision Energies

Optimal parameters determined via direct infusion of the free base equivalent.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-Pip-2-yl-propionic acid 159.1113.15018Quantifier
3-Pip-2-yl-propionic acid 159.185.15025Qualifier
3-Pip-2-yl-propionic acid 159.1141.15012Qualifier
Table 3: Method Validation Summary

Validation performed in simulated reaction matrix (water/methanol/salts).

ParameterResultAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, RSD 20%
Intra-day Precision (RSD) 4.2% 15%
Matrix Effect (Suppression) 88.5%80% - 120% (Stable)

Conclusion

The analysis of highly polar, zwitterionic reaction products like 3-piperazin-2-yl-propionic acid dihydrochloride requires a departure from traditional C18 methodologies. By utilizing a BEH Amide HILIC column paired with strategic sample dilution to mitigate chloride-induced ion suppression, this protocol provides a highly sensitive, reproducible, and rapid LC-MS/MS assay. The method effectively bypasses the need for complex derivatization steps, streamlining throughput for drug development and synthetic chemistry workflows.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved March 13, 2026, from [Link]

  • National Institutes of Health (NIH) / PMC. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling. Retrieved March 13, 2026, from[Link]

Sources

Method

derivatization of 3-Piperazin-2-YL-propionic acid dihydrochloride for bioassays

Application Note: Pre-Column Derivatization of 3-Piperazin-2-yl-propionic Acid Dihydrochloride for High-Sensitivity Bioassays Executive Summary & Rationale The quantification of highly polar, low-molecular-weight zwitter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Column Derivatization of 3-Piperazin-2-yl-propionic Acid Dihydrochloride for High-Sensitivity Bioassays

Executive Summary & Rationale

The quantification of highly polar, low-molecular-weight zwitterions in biological matrices (plasma, urine) presents a significant bioanalytical challenge. 3-Piperazin-2-yl-propionic acid dihydrochloride exemplifies this difficulty: its extreme polarity results in negligible retention on standard reversed-phase (RP) C18 columns, causing it to elute in the void volume where matrix suppression is most severe. Furthermore, the molecule lacks a native chromophore or fluorophore, rendering traditional UV or fluorescence detection impossible[1].

In alignment with PMDA (Japan) and ICH M10 guidelines for Bioanalytical Method Validation (BMV), the protocol detailed below is designed as a self-validating system . It incorporates isotopic internal standards prior to derivatization, high-capacity buffering to counteract the analyte's dihydrochloride salt form, and a dedicated quenching step to ensure reaction stability and column longevity.

Mechanistic Logic & Causality

Do not treat derivatization as a mere recipe; understanding the underlying physical chemistry is critical for troubleshooting.

  • The Buffering Causality: 3-Piperazin-2-yl-propionic acid is supplied as a dihydrochloride salt. When introduced into a micro-reaction, it releases protons that can drastically lower the local pH. Because the nucleophilic attack of the piperazine nitrogens on the sulfonyl group of DNS-Cl requires the amines to be deprotonated (pH > 9.0), a high-capacity buffer (e.g., 0.5 M Na₂CO₃, pH 9.5) is absolutely mandatory to drive the reaction forward[2].

  • Steric Hindrance & Di-Dansylation: The piperazine ring contains two secondary amines. The first amine reacts rapidly. However, the addition of the bulky naphthyl group creates steric hindrance, slowing the reaction of the second amine. To prevent the formation of split peaks (a mixture of mono- and di-dansylated products), the reaction must be driven to exhaustive di-dansylation using excess reagent and thermal energy (40°C)[3].

  • Signal Enhancement: For LC-MS/MS, the addition of the dansyl groups introduces tertiary amines that act as powerful proton acceptors, exponentially boosting the positive-mode electrospray ionization (ESI+) signal[2][4]. For HPLC-FLD, it introduces a robust fluorescent tag[5].

Causality Root Analyte Challenges: High Polarity & No Chromophore Sol Solution: DNS-Cl Derivatization (Nucleophilic Substitution) Root->Sol B1 Increases Hydrophobicity (Strong C18 Retention) Sol->B1 B2 Introduces Fluorophore (Enables HPLC-FLD) Sol->B2 B3 Adds Tertiary Amine (Boosts LC-MS/MS ESI+) Sol->B3

Figure 1: Logical framework and analytical benefits of DNS-Cl derivatization.

Self-Validating Experimental Protocol

Reagents & Materials
  • Derivatization Reagent: Dansyl chloride (DNS-Cl), 5 mg/mL in anhydrous Acetonitrile (MeCN). Prepare fresh daily.

  • Buffer: 0.5 M Sodium Carbonate (Na₂CO₃) adjusted to pH 9.5 with 0.1 M NaOH.

  • Quenching Agent: 10% (w/v) L-Proline in LC-MS grade water.

  • Internal Standard (IS): Piperazine-d8 (or suitable structural analog), 1 µg/mL in MeCN.

Step-by-Step Workflow
  • Protein Precipitation: Transfer 50 µL of biological sample (plasma/urine) into a 1.5 mL microcentrifuge tube. Add 150 µL of cold MeCN containing the Internal Standard. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Alkalization: Transfer 100 µL of the clarified supernatant to a clean HPLC vial insert. Add 50 µL of the 0.5 M Na₂CO₃ buffer (pH 9.5). Self-Validation Check: Ensure the pH remains ≥ 9.2 using micro-pH paper on a blank duplicate.

  • Derivatization: Add 50 µL of the DNS-Cl reagent (5 mg/mL). Seal the vial, vortex gently, and incubate in a thermoshaker at 40°C for 45 minutes in the dark.

  • Quenching (Critical Step): Add 20 µL of the 10% L-Proline solution. Incubate for an additional 10 minutes at room temperature. Causality: Unreacted DNS-Cl will slowly hydrolyze into dansyl acid or react with the LC column stationary phase. Proline acts as a sacrificial amine, rapidly consuming excess DNS-Cl to form a highly polar, early-eluting derivative that does not interfere with the target analyte[6].

  • Analysis: Transfer to the autosampler (maintained at 4°C) for injection.

ReactionWorkflow S1 Biological Sample S2 Protein Precipitation S1->S2 S3 Alkalization (pH 9.5) S2->S3 S4 Dansylation (40°C, 45m) S3->S4 S5 Quenching (L-Proline) S4->S5 S6 LC-MS/MS Analysis S5->S6

Figure 2: Step-by-step pre-column derivatization workflow for bioanalytical quantification.

Data Presentation & Analytical Conditions

The di-dansylated derivative of 3-Piperazin-2-yl-propionic acid exhibits vastly improved chromatographic behavior. Below are the optimized parameters for both LC-MS/MS and HPLC-FLD platforms.

Table 1: Instrumental Detection Parameters

ParameterLC-MS/MS (Triple Quadrupole)HPLC-FLD (Fluorescence)
Ionization / Mode ESI Positive (ESI+)N/A
Precursor Ion [M+H]+ m/z 625.2 (Di-dansylated)N/A
Product Ion (MRM) m/z 170.1 (Dansyl fragment)N/A
Collision Energy (CE) 35 eVN/A
Excitation Wavelength N/A340 nm
Emission Wavelength N/A525 nm
Column Temperature 40°C35°C

Table 2: Universal UHPLC Gradient Profile Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.48515
1.000.48515
5.000.41090
6.500.41090
6.600.48515
8.000.48515

Troubleshooting & Field Insights

  • Observation: Split peaks or poor reproducibility in the calibration curve.

    • Causality: Incomplete derivatization leading to a mixture of mono-dansylated (m/z 392.1) and di-dansylated (m/z 625.2) species.

    • Solution: The dihydrochloride nature of the analyte likely overwhelmed the buffer. Increase the concentration of the Na₂CO₃ buffer to 1.0 M to ensure the reaction pH remains strictly above 9.0. Alternatively, extend the incubation time to 60 minutes.

  • Observation: High background noise or ghost peaks in the blank.

    • Causality: Degradation of DNS-Cl into dansylamide (DNS-NH₂) due to ammonia contamination in the laboratory air or reagents.

    • Solution: Prepare DNS-Cl in strictly anhydrous acetonitrile. Ensure the L-Proline quenching step is executed precisely 10 minutes before injection to lock the chemical state of the vial[6].

References

  • [2] Targeted quantification of amino acids by dansylation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [6] Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar Repository, Ball State University. Available at:[Link]

  • [4] Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents (CN103822998A). Available at:

  • [1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • [5] Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. PubMed (PMID: 26593624). Available at:[Link]

  • [3] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. Available at:[Link]

Sources

Application

Application Note: Engineering Advanced Drug Conjugates with Piperazine Linkers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide Introduction & Mechanistic Rationale In modern medicinal chemistry, the link...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the linker is no longer viewed as a passive spacer. It is an active structural element that dictates the physicochemical properties, pharmacokinetics, and target engagement of bifunctional molecules. Among the various chemical motifs available, the piperazine scaffold has emerged as a privileged structural element in drug discovery (1)[1].

The Causality of Piperazine's Efficacy: The strategic insertion of a piperazine ring into a linker sequence offers three distinct mechanistic advantages over traditional alkyl or polyethylene glycol (PEG) chains:

  • Conformational Pre-organization: The saturated, six-membered dual-nitrogen architecture adopts stable chair/boat conformations. This semi-rigidity restricts the number of rotational bonds, reducing the entropic penalty required for a molecule to fold into its active conformation.

  • Tunable Ionization & Solubility: By sequestering a basic nitrogen within a heterocyclic core, piperazine provides a modifiable ionization handle. When dialkylated or embedded via amide bonds, its pKa is typically tuned to ~7.0–8.0 (2)[2]. This allows protonation in slightly acidic tumor microenvironments or intracellular organelles, drastically enhancing aqueous solubility without the lipophilic bulk of alkyl chains.

  • Metabolic Stability: Connecting the piperazine nitrogens via amide bonds prevents rapid N-dealkylation by cytochrome P450 enzymes, ensuring a longer circulating half-life in vivo[2].

Application in Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) require the formation of a highly cooperative ternary complex (Target Protein–PROTAC–E3 Ligase). A major limitation of highly flexible PEG linkers is the "hook effect," where high drug concentrations favor the formation of non-productive binary complexes rather than the required ternary complex.

By replacing a flexible PEG or alkyl ether linker with a piperazine linker, researchers can increase the cooperativity ( α ) of the ternary complex. For example, in the optimization of Aurora A targeting PROTACs, switching to a piperazine linker maintained hydrolytic stability while pre-organizing the warheads, yielding potent degradation profiles without apparent hook effects at high concentrations (3)[3].

PROTAC_Mechanism POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Linker Piperazine Linker (Semi-Rigid) Warhead->Linker Conjugation Ternary Ternary Complex (High Cooperativity) Warhead->Ternary Pre-organized Conformation E3Ligand E3 Ligand Linker->E3Ligand Conjugation Linker->Ternary Pre-organized Conformation E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase E3Ligand->Ternary Pre-organized Conformation

Fig 1. PROTAC ternary complex formation driven by a pre-organized piperazine linker.

Protocol 1: Modular Synthesis of a Piperazine-Linked PROTAC

Adapted from standard PROTAC synthesis methodologies (4)[4].

Objective: To synthesize a heterobifunctional degrader utilizing a central piperazine core.

  • Monofunctionalization: React 1-Boc-piperazine (1.0 eq) with an excess of a dihaloalkane (e.g., 1,4-dibromobutane, 3.0 eq) in dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base. Stir at room temperature for 12 hours.

  • First Ligand Coupling: Introduce the target warhead (containing a nucleophilic handle) to the mono-alkylated piperazine.

    • Self-Validation Check: Perform LC-MS analysis. The presence of the desired mass [M+H]+ and the absence of the unreacted warhead validate the coupling efficiency.

  • Boc Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours to remove the Boc protecting group. Evaporate to dryness.

  • Second Ligand Coupling: Couple the deprotected piperazine-warhead intermediate to the E3 ligase ligand (e.g., a thalidomide derivative with a carboxylic acid handle) using HATU and DIPEA in DMF.

  • Purification: Isolate the final PROTAC via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Application in Antibody-Drug Conjugates (ADCs)

A persistent challenge in ADC development is the extreme lipophilicity of cytotoxic payloads (e.g., MMAE, Ibuprofen). When conjugated, these payloads often trigger antibody aggregation, leading to poor pharmacokinetics and rapid clearance. While PEG4 linkers are traditionally used to offset this, they are often insufficient for highly hydrophobic drugs.

Recent structural innovations have demonstrated that integrating a piperazine scaffold into maleimide linkers can trigger a massive aqueous solubility enhancement. In comparative studies, piperazine-maleimide linkers increased the solubility of lipophilic platinum(IV)-ibuprofen complexes up to 370 mM in aqueous media, whereas the PEG4-maleimide reference remained only marginally soluble (5)[5].

ADC_Workflow Payload Lipophilic Payload Piperazine Piperazine Scaffold (Solubility Enhancer) Payload->Piperazine LinkerPayload Soluble Conjugate (>370 mM) Payload->LinkerPayload Maleimide Maleimide Group Piperazine->Maleimide Piperazine->LinkerPayload Maleimide->LinkerPayload ADC Stable ADC LinkerPayload->ADC Thiol-Michael Addition Antibody Monoclonal Antibody Antibody->ADC Cysteine Conjugation

Fig 2. Synthetic workflow for formulating highly soluble ADCs using piperazine-maleimide linkers.

Protocol 2: Synthesis and Conjugation of Piperazine-Maleimide Linkers

Adapted from thiol-targeting therapeutic development protocols (5)[5].

Objective: To synthesize a highly soluble piperazine-maleimide payload and conjugate it to a monoclonal antibody.

  • Maleimide Protection: To prevent unwanted side reactions, protect the sensitive maleimide moiety via a Diels–Alder cycloaddition by reacting it with an excess of 2,5-dimethylfuran at 60 °C.

  • Payload Coupling: Couple the protected maleimide-piperazine linker to the lipophilic payload (e.g., via a Val-Cit-PAB peptide sequence) using standard amide/thiourea coupling agents.

  • Deprotection (Retro-Diels-Alder): Heat the intermediate in toluene at 90 °C under vacuum to drive off the 2,5-dimethylfuran, revealing the reactive maleimide.

    • Self-Validation Check: Assess the aqueous solubility of the deprotected linker-payload via Dynamic Light Scattering (DLS). A lack of particulate scattering confirms high solubility prior to protein conjugation.

  • Antibody Conjugation (Thiol-Michael Addition): Partially reduce the monoclonal antibody using TCEP (Tris(2-carboxyethyl)phosphine) to expose hinge-region cysteines. Add 5-8 molar equivalents of the piperazine-maleimide-payload.

    • Self-Validation Check: Utilize Ellman’s reagent (DTNB) assay to quantify free thiols on the antibody before and after conjugation. A reduction in free thiol concentration confirms successful maleimide conjugation.

Quantitative Data Presentation

To aid in linker selection, the following table summarizes the physicochemical divergence between standard linker motifs and the piperazine scaffold.

Linker TypeConformational FlexibilityAqueous Solubility ImpactTypical pKa (Linker Core)Metabolic StabilityPrimary Application
Alkyl Chain HighPoor (Lipophilic)N/AHighEarly-generation PROTACs
PEG Chain HighModerate-HighN/AModerate (Oxidative risk)Standard ADCs / PROTACs
Piperazine Semi-RigidVery High (Protonable)~7.0 - 8.0High (if amide-bound)Next-gen PROTACs / ADCs

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry (RSC). Available at:[Link]

  • Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC JB170 to CCT400028, an In Vitro Degrader Chemical Probe. National Institutes of Health (NIH). Available at:[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Monosubstituted Piperazine Synthesis

Welcome to the technical support center for the synthesis of monosubstituted piperazines. As a privileged scaffold in medicinal chemistry, the efficient and selective synthesis of these building blocks is paramount for d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of monosubstituted piperazines. As a privileged scaffold in medicinal chemistry, the efficient and selective synthesis of these building blocks is paramount for drug discovery and development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in achieving high yields and purity. Here, you will find structured troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the synthesis of monosubstituted piperazines, presented in a problem-and-solution format.

Issue 1: Low Yield of the Desired Monosubstituted Product

Question: My reaction is resulting in a low yield of the target monosubstituted piperazine. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge and can stem from several factors, most notably the formation of the 1,4-disubstituted byproduct due to the similar reactivity of both nitrogen atoms in the piperazine ring.[3][4] Other causes include the formation of quaternary ammonium salts from over-alkylation and suboptimal reaction conditions.[3]

Here are key strategies to enhance the selectivity for mono-substitution:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a straightforward method to statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the already substituted one.[4][5] However, this approach can sometimes complicate downstream purification.[6]

  • Slow Reagent Addition: A slow, controlled addition of the alkylating or arylating agent, often at a reduced temperature, can help manage the reaction kinetics and minimize the formation of the di-substituted product.[4][7]

  • Use of Protecting Groups: This is a highly effective and widely used strategy.[8][9] By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you ensure that only one nitrogen is available for reaction.[3][6] The protecting group is then removed in a subsequent step.[8][10]

  • In Situ Protonation: A one-pot method involves the in situ formation of a piperazine monohydrochloride or monoacetate.[8] This is achieved by reacting free piperazine with piperazine dihydrochloride or by using acetic acid as a solvent.[8][11] The protonated nitrogen is effectively "protected," suppressing the competitive reaction that leads to disubstituted derivatives.[8][12]

Issue 2: Significant Formation of 1,4-Disubstituted Byproduct

Question: I am observing a significant amount of the 1,4-disubstituted byproduct in my reaction mixture, which is complicating purification and lowering my yield. How can I suppress this side reaction?

Answer: The formation of the disubstituted byproduct is a classic challenge in piperazine chemistry.[13] The mono-substituted product can sometimes be more nucleophilic than piperazine itself, leading to a second substitution.

Here's how to address this:

  • Optimize Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[3] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at a lower temperature and gradually increasing it while monitoring the reaction progress.[3][6]

  • Choice of Base: The base plays a crucial role in neutralizing the acid formed during alkylation, which would otherwise protonate and deactivate the piperazine.[3] However, a strong base can also deprotonate the mono-substituted product, making it more susceptible to further alkylation.[3] Using milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[3][14]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This allows you to stop the reaction once the formation of the desired mono-alkylated product is maximized, before significant di-substitution occurs.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my monosubstituted piperazine from the starting materials and byproducts. What are the best strategies for purification?

Answer: Purification can be challenging due to the similar polarities of the mono- and di-substituted products.[3] The presence of water-soluble quaternary salts can also complicate extractions.[3]

Consider these purification techniques:

  • Column Chromatography: This is a common method for separating products with similar polarities. Optimization of the solvent system (mobile phase) is key. A mixture of methanol and dichloromethane is often a good starting point.[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.[3][5]

  • Acid-Base Extraction: During the work-up, a thorough aqueous wash can help remove water-soluble impurities like quaternary ammonium salts.[3] Adjusting the pH of the aqueous phase can also aid in separating the desired product. For instance, an acid wash can help remove basic impurities.[7]

  • Filtration: In cases where the in situ monohydrochloride method is used, unreacted piperazine dihydrochloride may precipitate and can often be removed by filtration.[3][11]

Problem Potential Cause Recommended Solution
Low Yield of Mono-Substituted ProductDi-alkylationUse a large excess of piperazine; slow addition of the electrophile; employ a protecting group strategy (e.g., N-Boc-piperazine).[3][4]
Over-alkylation (Quaternary Salt Formation)Use precise 1:1 stoichiometry; avoid overly harsh conditions.[3]
Suboptimal Reaction ConditionsSystematically optimize temperature, reaction time, and choice of base.[3]
Significant Di-Substituted ByproductHigh Reaction TemperatureConduct the reaction at a lower temperature.[3]
Strongly Basic ConditionsUse a weaker base such as K₂CO₃ or NaHCO₃.[3]
Prolonged Reaction TimeMonitor the reaction by TLC or LC-MS and stop it at the optimal time.[3]
Difficulty in PurificationSimilar Polarity of ProductsOptimize column chromatography conditions (solvent system, gradient).[3]
Water-Soluble ImpuritiesPerform thorough aqueous washes during work-up; consider recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective protecting group for piperazine mono-substitution?

A1: The tert-butyloxycarbonyl (Boc) group is the most commonly and effectively used protecting group for this purpose.[8][10] It selectively blocks one amine, is stable under many reaction conditions, and can be removed under acidic conditions.[6][14]

Q2: What are the key considerations for choosing a solvent in N-alkylation reactions?

A2: The choice of solvent is crucial. Common solvents include acetonitrile, acetone, and dichloromethane (DCM).[6][14] For Buchwald-Hartwig amination, anhydrous toluene, dioxane, or THF are typically used, as water can deactivate the catalyst and base.[7]

Q3: How can I improve the yield of N-arylpiperazines via Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[15][16] To optimize this reaction, ensure you are using an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[7] The reaction is also highly sensitive to oxygen and water, so maintaining an inert atmosphere and using anhydrous solvents is critical.[7] Using a mono-protected piperazine, like N-Boc-piperazine, is also a highly effective strategy to prevent the formation of the bis-arylated byproduct.[7]

Q4: Is reductive amination a good alternative to direct alkylation?

A4: Yes, reductive amination offers better control and can be a superior method.[6] This pathway involves reacting piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17][18] It avoids the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[6]

Experimental Protocols

Protocol 1: Mono-N-Alkylation using a Boc-Protecting Group

Step 1: Synthesis of 1-Boc-piperazine [6][14]

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours.

  • Stir the mixture at room temperature for 22 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers and evaporate the solvent to yield crude 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine [6]

  • Dissolve the crude 1-Boc-piperazine (1 equivalent) in acetone.

  • Add potassium carbonate (K₂CO₃) as a base and the desired alkyl halide (1 equivalent).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.

  • Purify the product by column chromatography if necessary.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected product in a suitable solvent (e.g., DCM or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Evaporate the solvent and excess acid to obtain the salt of the final monosubstituted piperazine.

Protocol 2: Reductive Amination for Mono-N-Alkylation[6][17]
  • To a round-bottom flask under an inert atmosphere, add mono-Boc-piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents).

  • Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary, followed by Boc deprotection as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Yield of Monosubstituted Piperazine cause1 High Di-substitution start->cause1 cause2 Low Reactivity start->cause2 cause3 Purification Issues start->cause3 solution1a Increase Piperazine Excess (5-10 eq.) cause1->solution1a solution1b Use Protecting Group (e.g., Boc) cause1->solution1b solution1c Lower Temperature & Use Weaker Base cause1->solution1c solution2a Optimize Catalyst/Ligand (for Arylation) cause2->solution2a solution2b Increase Temperature Gradually cause2->solution2b solution2c Check Reagent Purity cause2->solution2c solution3a Optimize Column Chromatography cause3->solution3a solution3b Attempt Recrystallization cause3->solution3b solution3c Perform Acid/Base Extraction cause3->solution3c

Caption: Troubleshooting workflow for low monosubstitution yield.

Synthesis_Strategy start Goal: Synthesize Monosubstituted Piperazine method1 Direct Alkylation/ Arylation start->method1 method2 Reductive Amination start->method2 sub_method1a Stoichiometry Control (Piperazine Excess) method1->sub_method1a Simple, but purification can be hard sub_method1b Protecting Group Strategy (e.g., Mono-Boc) method1->sub_method1b High selectivity, multi-step sub_method1c In Situ Protonation method1->sub_method1c One-pot, economical method2->sub_method1b Often requires protected piperazine

Caption: Decision tree for selecting a synthetic strategy.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6).
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis - Benchchem.
  • 1-benzylpiperazine - Organic Syntheses Procedure.
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • (PDF) Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins - ResearchGate.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (2020, May 6).

Sources

Optimization

Aza-Michael Addition with Piperazine: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for aza-Michael addition workflows. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aza-Michael addition workflows. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize piperazine. Piperazine is a highly nucleophilic secondary diamine, making it an excellent Michael donor for reacting with α,β -unsaturated carbonyls (such as acrylates, acrylamides, and vinyl ketones).

However, its symmetrical nature and the presence of two reactive nitrogen centers introduce specific chemoselectivity challenges—namely, controlling mono-alkylation versus bis-alkylation. Furthermore, the inherent reversibility of the aza-Michael reaction can lead to unexpected product loss during purification. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your success.

Reaction Pathway Visualization

G P Piperazine (Secondary Diamine) Mono Mono-Aza-Michael Adduct (Desired Product) P->Mono + MA Kinetic Control / Protonation MA Michael Acceptor (e.g., Acrylate) MA->Mono Bis Bis-Aza-Michael Adduct (Over-alkylation Byproduct) Mono->Bis + MA Excess Acceptor / Heat Retro Retro-Michael Degradation Mono->Retro High Temp / Base Thermodynamic Reversal

Reaction pathways for piperazine aza-Michael addition, highlighting mono-alkylation vs. side reactions.

Frequently Asked Questions (The "Why" and "How")

Q1: How do I prevent bis-alkylation (over-alkylation) when using piperazine? Causality: Piperazine contains two secondary amines with very similar pKa values. Adding a Michael acceptor to one nitrogen slightly increases the steric bulk, but it does not sufficiently deactivate the second nitrogen electronically. Consequently, the mono-adduct can readily react with a second equivalent of the Michael acceptor. Solution:

  • In Situ Protection (Protonation): A highly effective, self-validating system involves generating the piperazin-1-ium cation in situ. By mixing piperazine with piperazine-1,4-diium dichloride in methanol, one nitrogen is protonated and protected from acting as a nucleophile, cleanly forcing mono-aza-Michael addition .

  • Stoichiometric Control: Use a large excess of piperazine (e.g., 3 to 5 equivalents) relative to the Michael acceptor, adding the acceptor dropwise at 0 °C.

  • Heterogeneous Catalysis: Using solid supports like acidic alumina under solventless conditions restricts the mobility of the mono-adduct, heavily favoring mono-addition .

Q2: Why is my aza-Michael adduct reverting to starting materials during distillation or basic workup? Causality: The aza-Michael addition is a reversible, thermodynamically driven equilibrium process. The reverse reaction (retro-aza-Michael) is favored at elevated temperatures (typically >100 °C) and is heavily catalyzed by bases . If you attempt to purify the adduct via vacuum distillation at high temperatures, the thermal energy overcomes the activation barrier for the reverse reaction, expelling the amine. Solution: Avoid high-temperature distillation; purify via column chromatography or crystallization instead. During aqueous workup, avoid using strong bases (like DBU or NaOH), which can deprotonate the α -carbon and trigger the retro-Michael cascade.

Q3: Do I need a catalyst for piperazine aza-Michael additions? Causality: Generally, no. Piperazine is a strong nucleophile. In protic solvents like methanol or water, the solvent acts as a hydrogen-bond donor, activating the carbonyl oxygen of the Michael acceptor and stabilizing the transition state . This allows the reaction to proceed smoothly at room temperature without a catalyst . Solution: For unhindered acceptors (acrylates, vinyl ketones), use methanol or water at room temperature. For sterically hindered or deactivated acceptors (e.g., methacrylates), mild Lewis acids or fluorinated solvents may be required.

Troubleshooting Guide

Issue 1: Emulsion formation during aqueous workup
  • Cause: Piperazine and its mono-adducts are highly water-soluble and act as mild surfactants. When partitioned between water and organic solvents (like dichloromethane), they stabilize micro-droplets, leading to stubborn emulsions.

  • Fix: Saturate the aqueous layer with NaCl (brine) to decrease the aqueous solubility of the organic amine (the salting-out effect). Alternatively, bypass the aqueous workup entirely: evaporate the reaction solvent under reduced pressure and purify directly via silica gel chromatography using a highly polar eluent (e.g., DCM/MeOH/NH₄OH).

Issue 2: Sluggish reaction with sterically hindered Michael acceptors
  • Cause: Substitution at the α -position (e.g., methacrylates) or β -position (e.g., crotonates) sterically hinders the nucleophilic attack of the bulky piperazine ring.

  • Fix: Switch to a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is a strong hydrogen-bond donor that highly activates the Michael acceptor, accelerating the reaction without the need for metal catalysts .

Quantitative Data: Chemoselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity (Mono vs. Bis-alkylation).

Reagent Ratio (Piperazine : Acceptor)SolventAdditive / CatalystTemperatureMajor ProductTypical Ratio (Mono:Bis)
1 : 2.2MethanolNone25 °CBis-adduct< 5 : 95
5 : 1MethanolNone (Slow addition)0 to 25 °CMono-adduct90 : 10
1 : 1MethanolPiperazine-1,4-diium dichloride25 °CMono-adduct> 98 : 2
1 : 1Solvent-freeAcidic Alumina25 °CMono-adduct95 : 5

Experimental Protocol: Selective Mono-Aza-Michael Addition

This self-validating methodology utilizes in situ protonation to protect one nitrogen center, ensuring quantitative mono-alkylation without the need for large excesses of piperazine .

Objective: Synthesize methyl 3-(piperazin-1-yl)propanoate with >98% chemoselectivity.

Step-by-Step Methodology:

  • Preparation of the Reagent Complex: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10 mmol, 0.86 g) and piperazine-1,4-diium dichloride (10 mmol, 1.59 g) in 20 mL of anhydrous methanol. Stir at room temperature for 30 minutes to equilibrate and form the mono-protonated piperazin-1-ium cation in situ.

  • Addition of Michael Acceptor: Cool the reaction mixture to 0 °C using an ice-water bath. Add methyl acrylate (10 mmol, 0.86 g) dropwise over 15 minutes. Note: Dropwise addition prevents localized heating, which can override the kinetic control and promote bis-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1, visualized with a ninhydrin stain).

  • Quenching and Concentration: Once the methyl acrylate is fully consumed, concentrate the methanol under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 40 °C to prevent thermally-induced retro-Michael degradation.

  • Neutralization and Extraction: Dissolve the crude semi-solid residue in 20 mL of saturated aqueous NaHCO₃ to neutralize the protonated amine. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-adduct as a pale yellow oil.

References

  • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate.[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI.[Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad.[Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ACS Publications.[Link]

  • Aza-Michael reaction: selective mono- versus bis-addition under environmentally-friendly conditions. Tetrahedron.[Link]

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 3-Piperazin-2-YL-propionic acid dihydrochloride

Introduction 3-Piperazin-2-YL-propionic acid dihydrochloride is a key building block for chemists in drug discovery and development, but its unique properties can present challenges in standard amide coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Piperazin-2-YL-propionic acid dihydrochloride is a key building block for chemists in drug discovery and development, but its unique properties can present challenges in standard amide coupling reactions. This guide provides practical, in-depth troubleshooting advice and FAQs to help you navigate these complexities and achieve successful outcomes. As a team of Senior Application Scientists, we have structured this guide to address the most common issues encountered in the field, ensuring scientific accuracy and actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 3-Piperazin-2-YL-propionic acid dihydrochloride not dissolving in standard coupling solvents like DMF or DCM?

The dihydrochloride salt form of this reagent is highly polar, leading to poor solubility in many common anhydrous organic solvents. This is the most frequently encountered initial hurdle.

  • Recommended Solution: The most reliable strategy is to neutralize the dihydrochloride salt to its free base in situ just before initiating the coupling reaction. This is accomplished by adding a non-nucleophilic organic base.

    • In polar aprotic solvents (e.g., DMF, NMP): Add 2.0 to 2.5 equivalents of a hindered amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] Stir the mixture at room temperature for about 15-30 minutes before adding the coupling reagents.

    • In less polar solvents (e.g., DCM): While the same bases can be used, the resulting free base may still exhibit limited solubility. In these cases, using a solvent mixture (e.g., DCM/DMF) or switching to a more polar solvent is advisable if compatible with your overall synthetic route.

Q2: My coupling reaction is giving very low yields. What are the most probable causes?

Several factors can contribute to low yields when working with this specific substrate.

  • Incomplete Neutralization: The presence of hydrochloride salts can interfere with the coupling reaction. It is crucial to ensure that both equivalents of HCl are fully neutralized. Using a slight excess of a non-nucleophilic base like DIPEA is recommended.[2]

  • Insufficiently Potent Coupling Reagent: For substrates that may be sterically hindered or electronically challenging, standard coupling reagents may not be effective.[3] Upgrading to a more powerful reagent is often necessary.

    • High-Potency Reagent Recommendations:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for high efficiency, fast reaction rates, and reduced racemization.[4][5]

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and efficient coupling reagent.

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Particularly effective for difficult couplings.[3]

  • Reaction Temperature: If the reaction is sluggish at room temperature due to solubility or steric hindrance, gentle heating to 30-40°C can be beneficial.[5] However, this should be monitored closely to avoid potential side reactions.[5]

  • Presence of Moisture: All amide coupling reactions are sensitive to water. Ensure that all solvents and reagents are anhydrous to prevent hydrolysis of activated intermediates.[6]

Q3: I'm observing a significant urea-based byproduct in my reaction. How can I prevent this?

This is a classic issue associated with carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

  • Underlying Cause: The highly reactive O-acylisourea intermediate, formed upon activation of the carboxylic acid, can undergo an intramolecular rearrangement to a stable N-acylurea if it is not promptly attacked by the amine.[8]

  • Mitigation Strategies:

    • Use an Additive: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[9] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement while remaining highly reactive toward the amine.

    • Change Coupling Reagent Class: Switch to a phosphonium-based (e.g., PyBOP) or an aminium/uronium-based (e.g., HATU) reagent.[10] These reagents operate via mechanisms that do not involve the formation of urea byproducts.[10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues during your coupling reactions.

Issue 1: Complete Reaction Failure (No Product Formation)

If your reaction yields no desired product, use the following workflow to diagnose the problem.

Workflow for troubleshooting complete reaction failure.

Detailed Troubleshooting Steps:

  • Confirm Starting Material Status: The first step is always to determine if your starting materials are being consumed. If not, the activation step is likely failing.

  • Re-evaluate Core Conditions:

    • Reagent Integrity: Ensure all reagents, especially the coupling agent and base, are fresh and anhydrous. Solvents must also be dry.

    • Stoichiometry: Double-check all calculations. For difficult couplings, using 1.1-1.2 equivalents of the amine and coupling reagent is a common practice.

    • Neutralization: This is a critical point for this specific substrate. Incomplete neutralization of the dihydrochloride is a very common cause of failure. Use at least 2 equivalents of a hindered base like DIPEA.[2]

  • Optimize Reaction Parameters:

    • Increase Potency: If using a carbodiimide, switch to a more potent uronium or phosphonium salt reagent like HATU.[5]

    • Temperature: Gently heating the reaction can overcome activation barriers, particularly in cases of steric hindrance.[11]

Issue 2: Racemization of the Chiral Center

The stereocenter at the 2-position of the piperazine ring is susceptible to epimerization under certain coupling conditions.

Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and cause a loss of stereochemical purity. This risk is increased by excess base, elevated temperatures, and prolonged reaction times.[12]

Strategies for Prevention:

ParameterRecommended ActionScientific Rationale
Coupling Reagent Use reagents known for low racemization, such as those that form HOAt or Oxyma esters (e.g., HATU, COMU).[13]These reagents facilitate rapid and efficient formation of active esters, minimizing the lifetime of intermediates that are prone to racemization.[9]
Base Use a sterically hindered, non-nucleophilic base like DIPEA. For highly sensitive substrates, consider an even weaker base like 2,4,6-collidine.[8]These bases are less likely to deprotonate the alpha-proton of the activated carboxylic acid, which is a key step in the racemization pathway.[8]
Additive Always include an additive like HOBt, and preferably HOAt or OxymaPure, especially when using carbodiimides.[9][13]These additives trap the activated intermediate, forming an active ester that is less susceptible to oxazolone formation.
Temperature Maintain the lowest temperature that allows for a reasonable reaction rate, typically between 0 °C and room temperature.Higher temperatures provide the energy needed to overcome the activation barrier for epimerization.[8]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of 3-Piperazin-2-YL-propionic acid dihydrochloride with a primary or secondary amine.

Materials:

  • 3-Piperazin-2-YL-propionic acid dihydrochloride

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, suspend 3-Piperazin-2-YL-propionic acid dihydrochloride (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.2 eq.) to the suspension and stir at room temperature for 20-30 minutes to ensure complete neutralization.

  • Add the amine coupling partner (1.1 eq.) to the mixture.

  • Add HATU (1.1 eq.) to the reaction mixture. Some protocols recommend pre-activating the acid with HATU and base before adding the amine, which can also be an effective strategy.[14]

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and proceed with a standard aqueous workup to remove DMF and water-soluble byproducts.

  • Purify the crude product using an appropriate method, such as column chromatography or crystallization.

References

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138, 13135-13138. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2011, March 15). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, April 21). How to get a better yield from the HATU reaction experiment? Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Reagent Database. (n.d.). 3-piperazin-2-yl-propionic acid. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. AERU. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Piperazine-Based Compounds for Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges frequently encountered with piperazine-based comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges frequently encountered with piperazine-based compounds in experimental assays. By understanding the underlying physicochemical principles and employing systematic formulation strategies, you can ensure the accuracy and reproducibility of your results.

Introduction: The Piperazine Solubility Challenge

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their versatile biological activities.[1][2] However, their often-complex structures can lead to poor aqueous solubility, a significant hurdle in the development of reliable and informative in vitro and in vivo assays.[3][4][5] Inadequate solubility can lead to a cascade of experimental problems, including compound precipitation, underestimated biological activity, high variability in results, and inaccurate structure-activity relationships (SAR).[6][7]

This technical support center is designed to empower you with the knowledge and practical techniques to proactively address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperazine-based compound, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous assay buffer. What's happening and what should I do?

This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[8] The abrupt change in solvent polarity causes the compound to crash out of solution.[8]

Troubleshooting Steps:

  • Optimize the Dilution Process: Instead of adding the aqueous buffer to your concentrated DMSO stock, reverse the process. Add the small volume of your DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or mixing vigorously. This rapid dispersion can prevent localized high concentrations and immediate precipitation.[9]

  • Employ Intermediate Dilutions: Before the final dilution into the aqueous buffer, create a series of intermediate dilutions of your stock solution in pure DMSO.[9] This stepwise reduction in concentration can ease the transition into the aqueous phase.

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally below 0.5% and preferably ≤ 0.1%, to minimize its potential effects on the assay and to reduce the risk of precipitation.[9][10] Always include a vehicle control with the identical final DMSO concentration in your experiments.[9]

  • Gentle Warming and Sonication: If a precipitate has already formed, gentle warming of the solution to 37°C or sonication in a water bath sonicator for 5-10 minutes may help to redissolve the compound.[9] However, be cautious as excessive heat can lead to compound degradation.[9]

Q2: I'm observing high variability between my replicate wells in a cell-based assay. Could this be a solubility issue?

Yes, high variability is a classic indicator of poor compound solubility.[6][11] If your compound is not fully dissolved, it won't be evenly distributed across the wells of your assay plate, leading to inconsistent concentrations of the active compound and, consequently, variable biological responses.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Actionable Steps:

  • Visual Inspection: Before adding detection reagents, carefully examine the assay plate under a microscope for any signs of compound precipitation.[11]

  • Determine Kinetic Solubility: This measurement will tell you the concentration at which your compound begins to precipitate under your specific experimental conditions.[10] A simple method involves preparing serial dilutions of your compound in the assay buffer and measuring the turbidity using a nephelometer or a plate reader at a wavelength where the compound doesn't absorb (e.g., >600 nm).[12] The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Q3: My initial attempts to dissolve my piperazine derivative have failed. What are the primary strategies for solubility enhancement?

There are several effective strategies to improve the solubility of piperazine-based compounds. The choice of method will depend on the specific properties of your molecule and the requirements of your assay.

Key Solubility Enhancement Strategies:

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Piperazine is a diprotic base, meaning it can accept two protons.[13] Lowering the pH of the aqueous solution will protonate the nitrogen atoms in the piperazine ring, forming a more soluble salt.[14]Simple and effective for basic compounds.The required pH may not be compatible with the biological assay.
Salt Formation Converting the free base into a salt form with a suitable counter-ion (e.g., hydrochloride, citrate) can dramatically increase aqueous solubility and dissolution rate.[3][10][15]Often provides a significant increase in solubility. Can also improve stability.[16]Requires chemical modification and screening to find the optimal salt form. Some salts may be hygroscopic.[17]
Co-solvents The addition of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) can increase the solubility of hydrophobic compounds.[18][19]Can be effective for compounds with high lipophilicity.High concentrations of co-solvents can be toxic to cells or interfere with the assay.[20]
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble "guest" molecules, forming water-soluble inclusion complexes.[21][22][23][24]Generally have low toxicity and can significantly enhance solubility.[]May not be suitable for all molecules, and high concentrations can have biological effects.[22]
Nanosuspensions This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area available for dissolution according to the Noyes-Whitney equation.[3][26]Can significantly improve dissolution rate.Requires specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: Basic Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic (equilibrium) solubility of your compound.

  • Preparation: Add an excess amount of your solid piperazine compound to a known volume of your test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This is a common method for preparing a stock solution for in vitro assays.

  • Molar Ratio Selection: Start with a 1:1 molar ratio of your piperazine compound to a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[22]

  • Cyclodextrin Solution: Prepare a solution of the HP-β-CD in your aqueous buffer.

  • Complexation: Slowly add the powdered piperazine compound to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue to stir the mixture at room temperature for at least 24 hours, protected from light.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution is your stock of the inclusion complex.

Caption: Decision tree for selecting a solubility enhancement strategy.

Concluding Remarks

Addressing the solubility of piperazine-based compounds is not merely a matter of sample preparation; it is fundamental to the integrity and success of your research. By systematically applying the principles and techniques outlined in this guide, you can mitigate the risks associated with poor solubility and generate high-quality, reproducible data. Remember to always validate your chosen solubilization method to ensure it does not interfere with your assay system.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Mura, P. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Kuntsche, J., & Bunjes, H. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Himmel, H. M. (2007). Suitability of commonly used excipients for electrophysiological in-vitro safety pharmacology assessment of effects on hERG potassium current and on rabbit Purkinje fiber action potential. Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). OUCI. [Link]

  • Wang, J., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. [Link]

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023, September 7). ACS Publications. [Link]

  • Grizan, A., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. [Link]

  • Wang, J., et al. (2019). Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use. CrystEngComm. [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. [Link]

  • Kielsgaard, J., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate. [Link]

  • Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM. (2025, October 30). ResearchGate. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • How do I remove piperazine from the solid compound? (2015, October 29). ResearchGate. [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (n.d.). PMC. [Link]

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Reference Data & Comparative Studies

Validation

validation of 3-Piperazin-2-YL-propionic acid dihydrochloride synthesis

An in-depth methodological comparison and validation guide for the synthesis of 3-Piperazin-2-yl-propionic acid dihydrochloride (CAS: 1260638-01-4)[1]. Introduction & Strategic Context In the development of peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison and validation guide for the synthesis of 3-Piperazin-2-yl-propionic acid dihydrochloride (CAS: 1260638-01-4)[1].

Introduction & Strategic Context

In the development of peptidomimetics and central nervous system (CNS) therapeutics, functionalized piperazines serve as privileged scaffolds. Specifically, 3-Piperazin-2-yl-propionic acid dihydrochloride is a critical intermediate in the synthesis of nootropic agents such as unifiram (DM232) and sunifiram (DM235)[2].

For drug development professionals, the primary bottleneck in utilizing this scaffold is achieving a highly scalable, atom-economical synthesis that avoids tedious protection/deprotection cycles. This guide objectively compares the industry-standard de novo chain elongation method against a highly optimized pyrazine alkylation route, providing fully validated, self-correcting experimental protocols.

Methodological Comparison: Route A vs. Route B

To synthesize the target 3-carbon side chain at the 2-position of the piperazine ring, chemists typically choose between two strategic pathways:

  • Route A (Pyrazine Alkylation): Leverages the acidity of the lateral methyl group on commercially available 2-methylpyrazine, followed by global reduction.

  • Route B (Chain Elongation): Utilizes a pre-formed, fully protected piperazine ring (1,4-di-Boc-piperazine-2-carboxylic acid) and extends the chain via reduction, oxidation, and a Wittig homologation.

Quantitative Performance Summary
MetricRoute A: Pyrazine Alkylation (Optimized)Route B: Chain Elongation (Alternative)
Total Steps 36
Overall Yield 68 - 72%22 - 28%
Key Reagents 2-Methylpyrazine, LDA, Pd/Cdi-Boc-piperazine, Swern reagents, Wittig salt
Atom Economy High (Direct C-C bond formation)Low (Generates Ph₃PO and DMS waste)
Scalability Excellent (Kilogram scale)Poor (Requires ultra-low temp Swern oxidation)

Mechanistic Workflows

The following diagram illustrates the strategic divergence between the two synthetic routes. Route A bypasses the need for expensive Boc-protecting groups by utilizing the aromatic pyrazine ring as a latent, robust protecting group during the C-C bond formation.

SynthPathways cluster_A Route A: Pyrazine Alkylation (Optimized) cluster_B Route B: Chain Elongation (Alternative) A1 2-Methylpyrazine A2 tert-Butyl 3-(pyrazin-2-yl)propanoate A1->A2 LDA, t-Butyl bromoacetate (-78°C) A3 tert-Butyl 3-(piperazin-2-yl)propanoate A2->A3 H2 (70 psi), Pd/C, EtOH A4 3-Piperazin-2-yl-propionic acid dihydrochloride (Target) A3->A4 HCl (aq), Reflux B1 1,4-di-Boc-piperazine-2-carboxylic acid B2 1,4-di-Boc-piperazine-2-carbaldehyde B1->B2 1. Reduction 2. Swern Oxidation B3 tert-Butyl 3-(1,4-di-Boc-piperazin-2-yl)acrylate B2->B3 Wittig Reaction B4 tert-Butyl 3-(1,4-di-Boc-piperazin-2-yl)propanoate B3->B4 H2, Pd/C B4->A4 HCl/Dioxane

Caption: Comparison of synthetic routes for 3-Piperazin-2-yl-propionic acid dihydrochloride.

Step-by-Step Experimental Protocol (Route A)

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following steps include the explicit causality behind the physical parameters to ensure reproducibility.

Step 1: Metallation and Alkylation
  • Action: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C under argon. Add n-BuLi (1.1 eq) dropwise to form LDA. Stir for 30 minutes, then add 2-methylpyrazine (1.0 eq) slowly. After 1 hour, add tert-butyl bromoacetate (1.05 eq) dropwise. Quench with saturated NH₄Cl after 2 hours.

  • Causality & Self-Validation: The ultra-low temperature (-78°C) is mandatory to kinetically trap the pyrazin-2-ylmethyl lithium carbanion. If the temperature rises above -60°C, the solution will turn dark brown, indicating rapid self-condensation and nucleophilic attack on the electron-deficient pyrazine ring. A persistent deep red/orange color prior to alkylation confirms successful deprotonation.

Step 2: High-Pressure Catalytic Hydrogenation
  • Action: Dissolve the crude tert-butyl 3-(pyrazin-2-yl)propanoate in absolute ethanol. Add 10% Pd/C (10% w/w). Transfer to a Parr hydrogenator, pressurize with H₂ to 70 psi, and agitate at 40°C for 24 hours. Filter through Celite.

  • Causality & Self-Validation: Pyrazine is a highly stable aromatic heterocycle. Standard atmospheric hydrogenation (15 psi) will stall at the partially reduced tetrahydropyrazine intermediate. The 70 psi pressure is required to overcome the resonance energy barrier, driving complete saturation to the piperazine ring. In-process check: An aliquot analyzed by LC-MS must show the disappearance of the M+H 209 mass and the appearance of M+H 215.

Step 3: Global Deprotection and Salt Formation
  • Action: Suspend the hydrogenated intermediate in 6M aqueous HCl and reflux for 4 hours. Concentrate the mixture in vacuo and recrystallize the residue from ethanol/diethyl ether to yield the target compound.

  • Causality & Self-Validation: The strong aqueous acid serves a dual purpose: it catalyzes the hydrolysis of the tert-butyl ester via an E1 elimination of isobutylene gas (bubbling serves as a visual indicator of reaction progress), while simultaneously protonating both secondary amines. This forms the highly crystalline, stable dihydrochloride salt, which acts as a thermodynamic sink, driving the reaction to completion.

Analytical Validation & Data Presentation

To ensure batch-to-batch consistency and trustworthiness, an orthogonal analytical validation workflow is required before releasing the compound for downstream drug synthesis.

Validation Sample Crude 3-Piperazin-2-yl-propionic acid dihydrochloride HPLC RP-HPLC (Purity Assessment) Sample->HPLC Aliquot 1 LCMS LC-MS (ESI+) (Mass Confirmation) Sample->LCMS Aliquot 2 NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Aliquot 3 Release Validated Batch (>98% Purity) HPLC->Release Purity > 98% LCMS->Release m/z = 159.1 [M+H]+ NMR->Release Peak Integration

Caption: Orthogonal analytical validation workflow for batch release and purity confirmation.

Quantitative Analytical Data Summary

The following data represents the expected validation parameters for a >98% pure batch of 3-Piperazin-2-yl-propionic acid dihydrochloride (Molecular Formula: C₇H₁₆Cl₂N₂O₂, MW: 231.12 g/mol ).

Analytical MethodParameterExpected Result / Experimental Observation
LC-MS (ESI+) Mass Confirmationm/z 159.1 [M+H]⁺ (Corresponds to the free base C₇H₁₄N₂O₂, MW 158.10).
¹H NMR Structural Elucidation(400 MHz, D₂O): δ 3.55-3.70 (m, 1H, piperazine CH), 3.20-3.50 (m, 6H, piperazine CH₂), 2.45 (t, 2H, -CH₂COOH), 1.90-2.05 (m, 2H, -CH₂-).
¹³C NMR Carbon Framework(100 MHz, D₂O): δ 176.5 (C=O), 52.4 (CH), 43.1 (CH₂), 40.8 (CH₂), 38.5 (CH₂), 30.2 (CH₂), 26.7 (CH₂).
RP-HPLC Purity Assessment>98% AUC. (Column: C18; Mobile Phase: 0.1% TFA in H₂O / 0.1% TFA in MeCN gradient). Retention time is typically short (~2.5 mins) due to high polarity.

Self-Validation Note: When running the ¹H NMR in D₂O, the acidic protons (-COOH, -NH₂⁺) will exchange with the solvent and will not be visible. To ensure accurate integration, spike the sample with 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal reference standard at 0.00 ppm.

References

  • Scapecchi, S., Martini, E., Manetti, D., Ghelardini, C., Martelli, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., & Teodori, E. (2004). "Structure-activity relationship studies on unifiram (DM232) and sunifiram (DM235), two novel and potent cognition enhancing drugs." Bioorganic & Medicinal Chemistry, 12(1), 71-85. [Link]

Sources

Comparative

Advanced Linker Chemistry: A Comparative Guide to 3-Piperazin-2-YL-Propionic Acid Dihydrochloride vs. Traditional Amine Linkers

Introduction In the rapidly evolving landscape of bioconjugate therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rapidly evolving landscape of bioconjugate therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer. It is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Historically, drug developers relied heavily on polyethylene glycol (PEG) and alkyl chains. However, these traditional linkers present significant liabilities: PEG can introduce unwanted flexibility that increases the entropic penalty of ternary complex formation, while hydrophobic alkyl chains drastically reduce aqueous solubility[2][3].

To overcome these challenges, the field has shifted toward rigid, ionizable scaffolds. Among these, 3-Piperazin-2-YL-propionic acid dihydrochloride has emerged as a superior bifunctional linker. This guide objectively compares its performance against traditional alternatives and provides field-proven, self-validating methodologies for its application.

The Causality of Linker Selection: Why Piperazine?

As an application scientist, selecting a linker requires understanding the mechanistic impact of its chemical structure on the final conjugate. The selection of 3-Piperazin-2-YL-propionic acid dihydrochloride is driven by its unique physicochemical properties[4][5]:

  • pKa-Driven Solubility: The piperazine ring contains a basic secondary amine with a pKa of approximately 8.0–8.5[1][4]. At physiological pH (7.4), this nitrogen remains predominantly protonated, forming a cationic piperazinium species. This localized charge disrupts the hydrophobic aggregation typically caused by lipophilic warheads, driving aqueous solubility to exceptional levels (often >300 mM), whereas equivalent PEG-linked compounds remain marginally soluble[2][3].

  • Entropic Efficiency: The rigid heterocyclic ring restricts the conformational degrees of freedom. During the formation of a PROTAC ternary complex (Target Protein–PROTAC–E3 Ligase), this rigidity minimizes the entropic penalty of binding, translating to higher degradation efficacy[1].

  • Salt Stability: Utilizing the dihydrochloride salt form ensures the linker is highly stable against oxidation and handles as a free-flowing solid, bypassing the hygroscopic and unstable nature of free-base amines.

Quantitative Comparison

The following table summarizes the performance metrics of 3-Piperazin-2-YL-propionic acid compared to standard PEG4 and Alkyl (C6) linkers.

Property3-Piperazin-2-YL-propionic acidPEG4-AcidAlkyl (C6)-Acid
Aqueous Solubility Excellent (>300 mM upon protonation)Moderate (Payload-dependent)Poor (<10 mM)
Rigidity / Entropy Cost High Rigidity / Low Entropy CostLow Rigidity / High Entropy CostModerate Rigidity / Moderate Cost
Linker Core pKa ~8.0 - 8.5 (Basic, ionizable)NeutralNeutral
Conjugation Sterics Moderate (Secondary amine bulk)Low (Primary amine/hydroxyl)Low (Primary amine)
In Vivo Stability High (Resistant to plasma esterases)Moderate (Prone to oxidative degradation)High
Experimental Workflow: Self-Validating Bioconjugation Protocol

When conjugating 3-Piperazin-2-YL-propionic acid dihydrochloride to a target payload (e.g., an E3 ligase binder), standard amide coupling conditions often fail due to the steric bulk of the piperazine ring and the presence of the hydrochloride salts. The following protocol is engineered as a self-validating system to ensure high-yield conjugation.

Protocol: Amide Coupling via HATU/HOAt Activation

Step 1: Base Neutralization

  • Procedure: Suspend 1.0 eq of 3-Piperazin-2-YL-propionic acid dihydrochloride in anhydrous DMF (0.1 M). Add exactly 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The dihydrochloride salt contains two equivalents of HCl. Exactly 2.0 eq of DIPEA are required to neutralize the salt, freeing the secondary amine and carboxylic acid for reaction. The additional 1.0 eq maintains a basic environment to drive the subsequent coupling and prevents premature protonation of the nucleophile.

Step 2: Sterically Driven Activation

  • Procedure: Add 1.1 eq of HATU and 1.1 eq of HOAt to the mixture at 0°C. Stir for 15 minutes.

  • Causality: Standard carbodiimides (EDC/NHS) are inefficient here due to the steric hindrance of the piperazine ring. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation of hindered amines. HOAt is included to suppress racemization of any adjacent chiral centers.

Step 3: Payload Conjugation & Self-Validation

  • Procedure: Add 1.0 eq of the target payload (amine-bearing). Stir at room temperature.

  • Self-Validation: After 2 hours, withdraw a 5 µL aliquot, quench with 95 µL of methanol, and inject into an LC-MS. This system validates itself: the reaction is deemed complete only when the UV chromatogram (254 nm) shows the absolute disappearance of the active ester intermediate, and the MS spectra confirms the [M+H]+ mass of the desired bifunctional conjugate. If the intermediate persists, an additional 0.2 eq of payload is added, and the validation step is repeated.

Step 4: Purification

  • Procedure: Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

  • Causality: The TFA ensures the piperazine ring remains protonated during purification, allowing the product to elute as a sharp, well-resolved peak rather than tailing.

Visualizations

Workflow A Target Payload (Amine/Hydroxyl) C Base Neutralization (DIPEA, 3 eq) A->C B 3-Piperazin-2-YL-propionic acid Dihydrochloride B->C D Activation (HATU/HOAt) C->D E Active Ester Intermediate D->E Fast Kinetics F Bifunctional Conjugate (PROTAC / ADC) E->F Coupling

Bioconjugation workflow using 3-Piperazin-2-YL-propionic acid.

Mechanism N1 Piperazine Linker (Neutral State) N2 Physiological pH (7.4) Environment N1->N2 N3 Cationic Piperazinium (Protonated, pKa ~8.5) N2->N3 Protonation N4 Disruption of Hydrophobic Aggregation N3->N4 N5 Enhanced Aqueous Solubility (>300 mM) N4->N5 Solvation

Mechanism of piperazine-driven aqueous solubility enhancement.

References
  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Advances URL: [Link]

  • Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega URL: [Link]

Sources

Validation

Strategic Design of Heterobifunctional Degraders: The Mechanistic Advantages of Piperazine Linkers Over Alkyl and PEG Scaffolds

The development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has fundamentally shifted the drug discovery landscape. However, the efficacy of these heterobifunctional molecules is inext...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has fundamentally shifted the drug discovery landscape. However, the efficacy of these heterobifunctional molecules is inextricably linked to the chemical nature of their linkers. While early degrader designs relied heavily on flexible alkyl and polyethylene glycol (PEG) chains, the field is undergoing a paradigm shift toward rigidified architectures.

This guide provides an objective, data-driven comparison of linker chemistries, demonstrating why piperazine-based linkers offer superior thermodynamic, physicochemical, and pharmacokinetic profiles compared to traditional alkyl and PEG alternatives.

The Mechanistic Shift: Why Linker Chemistry Dictates Success

The linker is not merely a passive spacer; it is an active structural element that dictates the formation of the E3 ligase-PROTAC-Protein of Interest (POI) ternary complex [1].

  • Alkyl Linkers: The first generation of PROTACs utilized hydrophobic alkyl chains. While synthetically accessible, their high lipophilicity severely limits aqueous solubility and cell permeability, often leading to aggregation (the "brick dust" phenomenon) [2].

  • PEG Linkers: To mitigate the lipophilicity of alkyl chains, PEG linkers became the industry standard [2]. The incorporation of oxygen atoms improves hydrophilicity and aqueous solubility. However, PEG chains are highly flexible, introducing a massive conformational ensemble that works against the thermodynamics of ternary complex formation [3].

  • Piperazine Linkers: The incorporation of a semi-rigid piperazine ring represents a critical evolutionary step. By sequestering a basic nitrogen within a six-membered ring, piperazine provides a tunable ionization handle for solubility while simultaneously restricting the rotational degrees of freedom of the linker backbone [4, 5]. This design has been successfully validated in clinical-stage degraders such as ARV-110 and ARV-471 [2, 3].

Thermodynamic Advantages: Overcoming the Entropic Penalty

The fundamental goal of a PROTAC is to induce a highly stable ternary complex. The thermodynamics of this event are governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Flexible PEG and alkyl linkers exist in thousands of microstates in their unbound form. When the PROTAC locks into the highly ordered ternary complex, it loses this flexibility, resulting in a massive entropic penalty ( −TΔS ) that weakens the overall binding affinity [6].

Piperazine linkers pre-organize the PROTAC into a bioactive conformation. By restricting the rotational freedom of adjacent segments, piperazine drastically reduces the entropic penalty upon ternary complex assembly [5]. This pre-organization often translates to positive cooperativity ( α>1 ), where the binding of the PROTAC to the first protein enhances its affinity for the second.

G A Flexible Linkers (Alkyl / PEG) B High Conformational Freedom in Unbound State A->B C Large Entropic Penalty (ΔS) Upon Binding B->C D Reduced Ternary Complex Stability C->D E Rigid Linkers (Piperazine) F Pre-organized Bioactive Conformation E->F G Minimal Entropic Penalty Upon Binding F->G H Enhanced Ternary Complex Stability (Positive Cooperativity) G->H

Thermodynamic logic: Piperazine vs. Flexible linkers in ternary complex formation.

Physicochemical & Pharmacokinetic Superiority

Beyond thermodynamics, the physical properties of the linker dictate the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Kinetic Solubility via pKa Tuning: PROTACs are inherently large molecules (often >800 Da), pushing them far beyond Lipinski's Rule of Five [2]. Alkyl linkers exacerbate poor solubility. While PEG improves solubility, it does so by increasing the Polar Surface Area (PSA), which can hinder cell permeability. Piperazine offers a superior alternative: the basic nitrogen atom can be protonated at physiological pH (pH 7.4). This ionization drastically elevates aqueous solubility without the entropic cost or excessive molecular weight burden of long PEG chains[4, 5].

Metabolic Stability and In Vivo Efficacy: Long, exposed alkyl and PEG chains are susceptible to oxidative metabolism by Cytochrome P450 enzymes. The steric hindrance and electronic properties of the piperazine ring often protect the linker from rapid metabolic degradation. For example, in the development of soluble epoxide hydrolase (sEH) PROTACs, molecules utilizing a piperazine linker demonstrated superior chemical stability, metabolic stability, and sub-nanomolar degradation potency in vivo compared to their alkyl/PEG counterparts [3].

Comparative Performance Data

To synthesize the empirical data observed across recent degrader campaigns, the following table benchmarks the three primary linker classes:

ParameterAlkyl LinkersPEG LinkersPiperazine-Based Linkers
Conformational Rigidity LowVery LowHigh
Entropic Penalty ( ΔS ) HighVery HighLow (Pre-organized)
Aqueous Solubility Poor (Hydrophobic)Good (Hydrophilic)Excellent (Protonable Nitrogen)
Cell Permeability GoodModerate (High PSA)Good to Excellent
Metabolic Stability ModerateModerate (Oxidation risk)High (Sterically protected)
Clinical Validation Early generationsWidely usedNext-gen (e.g., ARV-110, ARV-471)

Self-Validating Experimental Protocols

To objectively evaluate the advantages of a piperazine linker over a PEG or alkyl linker in your own pipeline, you must employ assays that measure the causality of the linker's design—specifically, its impact on ternary complex cooperativity and kinetic solubility.

Protocol 1: Quantifying Ternary Complex Cooperativity ( α ) via TR-FRET

Causality: Binary affinity ( Kd​ ) does not predict degradation. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the cooperativity factor ( α ), proving that the rigidity of the piperazine linker enhances the thermodynamic stability of the ternary complex compared to flexible PEG.

Step-by-Step Methodology:

  • Reagent Preparation: Tag your purified POI with an Allophycocyanin (APC) fluorophore and your E3 ligase (e.g., VHL or CRBN) with a Europium (Eu) chelate.

  • Titration Matrix: Prepare a 2D titration matrix in a 384-well plate. Titrate the PROTAC (Alkyl, PEG, and Piperazine variants) horizontally (10 pM to 10 µM) and the Eu-E3 ligase vertically. Keep the APC-POI concentration constant (e.g., 50 nM).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the thermodynamic equilibrium of the ternary complex to stabilize.

  • Signal Acquisition: Read the plate using a multi-mode microplate reader. Excite at 337 nm (Europium) and measure emission at both 615 nm (Eu donor) and 665 nm (APC acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the data to a ternary complex model to extract the cooperativity factor ( α ). An α>1 indicates positive cooperativity, typically observed when piperazine linkers successfully pre-organize the complex.

Workflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. 2D Serial Dilution (PROTAC & E3 Ligase) Step1->Step2 Step3 3. TR-FRET Assay (Eu-E3 + APC-POI) Step2->Step3 Step4 4. Measure FRET Signal (665nm / 615nm ratio) Step3->Step4 Step5 5. Calculate Cooperativity (α) (Rigid vs Flexible) Step4->Step5

Step-by-step TR-FRET workflow for quantifying ternary complex cooperativity.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Causality: Alkyl linkers fail due to aggregation. Nephelometry measures light scattering caused by insoluble particulates, allowing us to pinpoint the exact concentration at which a PROTAC crashes out of an aqueous solution, validating the solubilizing power of the piperazine's basic nitrogen.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the PROTAC variants in 100% DMSO.

  • Aqueous Spiking: In a 96-well plate, spike the DMSO stocks into Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Equilibration: Incubate the plate at 37°C for 2 hours with gentle shaking to simulate physiological conditions.

  • Scattering Measurement: Read the plate using a nephelometer (measuring forward-scattered light).

  • Interpretation: The kinetic solubility limit is identified as the concentration where the scattering signal sharply deviates from the baseline. Piperazine linkers will typically demonstrate a baseline signal at much higher concentrations than their alkyl counterparts.

Conclusion

The transition from flexible alkyl and PEG chains to rigidified piperazine linkers represents a maturation in the field of targeted protein degradation. By addressing the entropic penalties of ternary complex formation and providing a tunable handle for aqueous solubility, piperazine linkers offer a highly rational, data-backed approach to optimizing the PK/PD profiles of heterobifunctional therapeutics.

References

  • The Strategic Role of Piperazine-C3-Amine Linkers in PROTAC Benchchem URL
  • NIH (PMC)
  • NIH (PMC)
  • Modulating Receptor Activity, Immune Response, and Kinetic Solubility: The Impact of Linker Chemistry in Conjugated NOD2/TLR4 Agonists ACS Omega URL
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights Journal of Medicinal Chemistry - ACS Publications URL
Comparative

A Comparative Guide to Purity Assessment of Synthesized 3-Piperazin-2-YL-propionic acid dihydrochloride

Introduction: The Critical Role of Purity in Drug Development 3-Piperazin-2-YL-propionic acid dihydrochloride is a substituted piperazine derivative, a structural motif prevalent in a wide array of FDA-approved drugs.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

3-Piperazin-2-YL-propionic acid dihydrochloride is a substituted piperazine derivative, a structural motif prevalent in a wide array of FDA-approved drugs.[1] The piperazine ring is a key pharmacophore in molecules targeting various biological pathways, acting as a versatile scaffold in medicinal chemistry.[2][3] Given its role as a crucial building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), the purity of 3-Piperazin-2-YL-propionic acid dihydrochloride is not merely a quality metric but a fundamental determinant of the safety, efficacy, and stability of the final drug product.

Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, must be meticulously identified and quantified.[4][5] Regulatory bodies like the International Conference on Harmonization (ICH) have stringent guidelines on impurity thresholds, making robust analytical characterization a non-negotiable aspect of the drug development lifecycle.[4] This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of this compound, offering field-proven insights into creating a self-validating and comprehensive quality control strategy.

The Analytical Challenge: Physicochemical Properties

3-Piperazin-2-YL-propionic acid dihydrochloride is a highly polar, water-soluble molecule.[6] Its structure as a dihydrochloride salt means it is a strong acid in aqueous solution and exists in an ionized state.[7][8] These characteristics present specific challenges for traditional analytical methods:

  • High Polarity: The compound exhibits poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns (e.g., C18), often eluting in the void volume.[9][10]

  • Non-Volatile Nature: Direct analysis by gas chromatography (GC) is not feasible without derivatization, which adds complexity and potential for analytical error.

  • Hygroscopicity: As a salt, it may absorb atmospheric moisture, complicating accurate weighing and potentially affecting the stability and concentration of analytical standards.

A successful purity assessment strategy must therefore employ a multi-technique, orthogonal approach to overcome these challenges and build a complete picture of the sample's composition.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on the synergy of multiple methods, where each technique provides a unique and complementary piece of information. The workflow below illustrates how different methods are integrated to ensure a comprehensive assessment.

Purity_Assessment_Workflow Overall Purity Assessment Workflow cluster_0 Primary Analysis cluster_1 Secondary & Confirmatory Analysis cluster_2 Final Purity Report Sample Sample HPLC HPLC (Purity & Impurity Quantification) Sample->HPLC NMR NMR Spectroscopy (Structure & Identity) Sample->NMR EA Elemental Analysis (Empirical Formula & Salt Factor) Sample->EA Confirm Salt Stoichiometry MS Mass Spectrometry (Molecular Weight & Impurity ID) HPLC->MS Identify Unknown Peaks Report Comprehensive Purity Report (Assay, Impurity Profile, Identity) HPLC->Report NMR->MS Confirm Structure NMR->Report MS->Report EA->Report

Caption: Integrated workflow for comprehensive purity assessment.

Method Deep Dive & Comparative Analysis

This section details the core analytical techniques, explaining their principles, experimental considerations, and comparative strengths.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for quantifying the main component (assay) and related substance impurities.[5][11] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Causality Behind Experimental Choices: Due to the high polarity of 3-Piperazin-2-YL-propionic acid dihydrochloride, standard C18 columns are ineffective.[9] The optimal approach is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[10][12] This setup allows for the retention and separation of highly polar analytes that are unretained in reversed-phase chromatography.

Comparative Data: Stationary Phase Selection

Stationary PhasePrinciple of RetentionAdvantages for this AnalyteDisadvantages
Reversed-Phase C18 Hydrophobic interactionsWidely available, robustPoor retention , analyte elutes at void volume.[9]
HILIC (Amide) Partitioning into an adsorbed water layer, hydrogen bondingExcellent retention and selectivity for polar bases.[10]Longer equilibration times, sensitive to mobile phase water content.
HILIC (Bare Silica) Adsorption, partitioningGood retention for polar compounds.Can exhibit strong secondary interactions with basic analytes, leading to peak tailing.
Mixed-Mode Combination of ion-exchange and reversed-phaseCan offer unique selectivity.Method development can be more complex.

Trustworthiness through Self-Validation: The HPLC method is validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and specificity. The use of a well-characterized reference standard is crucial. For impurity quantification, an area percent normalization method is often used, with the assumption that all impurities have a similar response factor to the main peak. When this is not the case, relative response factors must be determined.

Experimental Protocol: HILIC-UV for Purity Determination

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A BEH Amide column (e.g., 100 x 2.1 mm, 1.7 µm) is a recommended starting point.[10]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water as the diluent. This matches the initial mobile phase conditions to ensure good peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and identity confirmation.[4][13] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms within a molecule.

Causality Behind Experimental Choices: A ¹H NMR spectrum serves as a unique fingerprint of the molecule. For 3-Piperazin-2-YL-propionic acid dihydrochloride, it will confirm the presence of the piperazine ring protons and the propionic acid chain protons. The integration (area under the peaks) should correspond to the number of protons in each environment, confirming the structure.[3] ¹³C NMR provides complementary information on the carbon skeleton. The presence of the dihydrochloride salt can cause downfield shifts of protons near the nitrogen atoms compared to the free base, which is a key diagnostic feature.[8]

Trustworthiness through Self-Validation: The structure is validated by comparing the observed chemical shifts, coupling constants, and integration values with the expected theoretical values.[13] Purity can also be estimated using quantitative NMR (qNMR) by adding a certified internal standard of known concentration to the sample. This provides an absolute assay value that is independent of the analyte's response factor in other techniques.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), due to the high solubility of the hydrochloride salt.[13]

    • Add a small, known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative analysis.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the internal standard.

    • Integrate all signals corresponding to the analyte and any visible impurities.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the molecular weight of the compound, which is a critical piece of identity confirmation.[14] High-resolution mass spectrometry (HRMS) can determine the elemental composition, further solidifying the compound's identity.

Causality Behind Experimental Choices: When coupled with HPLC (LC-MS), this technique is invaluable for impurity profiling.[11] It can provide the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, which is the first step in their structural identification.[14] Tandem MS (MS/MS) experiments can fragment the impurity ions to gain further structural information.[14]

Elemental Analysis (CHN)

Principle: Elemental analysis by combustion determines the percentage by weight of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.

Causality Behind Experimental Choices: This technique is essential for confirming the empirical formula of the synthesized compound. For a dihydrochloride salt, analysis of the chloride content (typically by titration or ion chromatography) is also performed. The combined results validate the correct stoichiometry of the salt, ensuring that two molecules of HCl are associated with each molecule of the parent piperazine. This is a crucial self-validating check that confirms the correct salt form has been synthesized.

Decision-Making Framework for Method Selection

The choice of analytical technique depends on the specific question being asked. The following decision tree provides guidance for researchers.

Method_Selection_Decision_Tree Decision Tree for Analytical Method Selection Start What is the analytical goal? Goal_Purity Routine Purity Check & Quantification? Start->Goal_Purity Goal_Identity Confirm Structure & Identity? Start->Goal_Identity Goal_ImpurityID Identify an Unknown Impurity? Start->Goal_ImpurityID Goal_Salt Verify Salt Stoichiometry? Start->Goal_Salt Method_HPLC Use HILIC-HPLC for Assay and Related Substances. Goal_Purity->Method_HPLC Method_NMR Use 1H & 13C NMR for Structural Confirmation. Goal_Identity->Method_NMR Method_LCMS Use LC-HRMS to get MW and Elemental Formula. Goal_ImpurityID->Method_LCMS Method_EA Use Elemental Analysis (CHN + Chloride). Goal_Salt->Method_EA Method_HPLC->Method_LCMS Characterize Peaks Method_NMR->Method_LCMS Cross-verify

Caption: A guide for selecting the appropriate analytical method.

Conclusion

Assessing the purity of synthesized 3-Piperazin-2-YL-propionic acid dihydrochloride requires a well-designed, multi-faceted analytical strategy. A simple purity value from a single technique is insufficient. A truly trustworthy assessment integrates orthogonal methods to build a complete and self-validating data package.

  • HPLC (specifically HILIC) is the primary tool for quantitative analysis of purity and impurities.

  • NMR Spectroscopy provides undeniable proof of structure and identity.

  • Mass Spectrometry is crucial for confirming molecular weight and identifying unknown impurities detected by HPLC.

  • Elemental Analysis validates the empirical formula and the correct salt stoichiometry.

By employing this comprehensive approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, paving the way for the development of safe and effective pharmaceuticals.

References

  • Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Zhang, M., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available from: [Link]

  • Sterling Pharma Solutions. (2023). High-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Janicka, M., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Available from: [Link]

  • Allen, D. J., et al. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Piperazine: Human health tier II assessment. Available from: [Link]

  • G, S., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. Available from: [Link]

  • Kalíková, K., et al. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science. Available from: [Link]

  • Zhang, M., et al. (2022). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Request PDF. Available from: [Link]

  • Rahman, M. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • Janečková, L., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Analytical Chemistry. Available from: [Link]

  • Shingare, M. S., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Impurity Profiling and Characterization for Generic Project. Available from: [Link]

  • Coles, S. J., et al. (2023). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Available from: [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications. Available from: [Link]

  • Al-Taani, B. M., & Al-Zaqqa, M. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Yurttaş, L., & Demir, B. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • Al-Bagawi, A. H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Available from: [Link]

  • Journal of Pharmaceutical Research and Development. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Kischel, F., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

Sources

Validation

The Piperazine Advantage: A Comparative Guide to Linker-Driven PROTAC Efficacy

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. Introduction: The Linker as the Linchpin of PROTAC Success Proteolysis-targeting chimeras (PROTAC...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Linker as the Linchpin of PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] While the choice of ligands dictates which protein is targeted and which E3 ligase is engaged, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing everything from the stability of the crucial ternary complex to the molecule's pharmacokinetic properties.[2][4]

Historically, early-stage PROTAC development relied heavily on synthetically tractable and flexible linkers, such as alkyl chains and polyethylene glycol (PEG) motifs.[3][] However, the field is rapidly evolving, with a significant shift towards more sophisticated, functional linkers. Among these, the piperazine moiety has gained prominence for its ability to impart a unique combination of properties that can overcome the limitations of its more flexible counterparts.[6][7] This guide provides a comprehensive comparative analysis of piperazine linkers, examining how their distinct structural and physicochemical characteristics translate into enhanced PROTAC performance, supported by experimental data and detailed methodologies.

The PROTAC Mechanism of Action: A Linker-Centric View

A PROTAC's function is initiated by the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[4] This induced proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically.[4] The linker's role in this process is paramount; its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which are essential for efficient ubiquitination.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Releases Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recruits Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Mediates Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Classes: Piperazine vs. Flexible Chains

The choice of linker can dramatically alter a PROTAC's performance. While flexible linkers offer synthetic ease, they come with inherent disadvantages that can be mitigated by the incorporation of more rigid motifs like piperazine.

The Case for Flexibility: Alkyl and PEG Linkers

Alkyl and PEG chains have been the workhorses of early PROTAC design due to their straightforward synthesis and the conformational flexibility they afford.[][] This flexibility was initially thought to be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[9]

However, this high degree of flexibility comes at a cost:

  • Entropic Penalty: The numerous rotatable bonds in flexible linkers lead to a significant entropic penalty upon formation of the ordered ternary complex, which can decrease its stability and overall degradation efficiency.[3]

  • Metabolic Liability: The ether linkages in PEG chains and the aliphatic nature of alkyl chains can be susceptible to oxidative metabolism, leading to rapid clearance and poor in vivo stability.[1][3]

  • Suboptimal Physicochemical Properties: Long, flexible linkers often result in PROTACs with high lipophilicity and a large number of hydrogen bond donors, pushing them into a chemical space with poor drug-like properties, including low solubility and permeability.[3][7]

The Piperazine Advantage: A Semi-Rigid, Functional Hub

Piperazine-containing linkers occupy a sweet spot between the high flexibility of alkyl/PEG chains and the rigidity of purely aromatic systems.[10] This semi-rigid, heterocyclic core offers several distinct advantages that directly address the shortcomings of flexible linkers.

The constrained conformation of the piperazine ring reduces the number of rotatable bonds in the linker.[7] This pre-organizes the PROTAC into a more favorable conformation for binding, reducing the entropic cost of ternary complex formation and potentially leading to a more stable and productive complex.[2] This structural rigidity is a key reason why piperazine moieties are frequently found in highly optimized, orally bioavailable PROTACs such as ARV-110 and ARV-471.[7]

A key feature of the piperazine ring is its basicity. The nitrogen atoms can be protonated, particularly in the acidic environment of the endosome, which can enhance aqueous solubility and facilitate escape from the endosome into the cytoplasm.[10][11] This pH-responsive behavior offers a dynamic way to balance the often-competing properties of solubility and cell permeability.

However, the pKa of the piperazine ring is highly sensitive to its chemical environment.[11][12] Electron-withdrawing groups, such as adjacent amide or ester carbonyls, can significantly decrease the pKa, potentially quenching protonation at physiological pH.[10] This highlights the importance of careful linker design to harness the full potential of the piperazine moiety. For instance, an alkyl-piperazine-alkyl motif generally maintains a higher pKa compared to a carbonyl-piperazine-carbonyl motif, making the former more likely to be protonated and positively impact solubility.[12]

The incorporation of cyclic structures like piperazine into the linker can enhance metabolic stability.[1] This is because the ring structure is less susceptible to the oxidative metabolism that can plague linear alkyl and PEG chains.[1][12] Furthermore, strategic placement of amide bonds around the piperazine ring can prevent N-dealkylation reactions, further improving the PROTAC's metabolic profile.[12]

Data Presentation: Performance Metrics of Different Linker Classes

While direct head-to-head comparisons of PROTACs with different linkers in the same study are not always publicly available, we can synthesize data from various sources to illustrate the impact of linker composition on key performance parameters.

Table 1: Comparative In Vitro Performance of BRD4-Targeting PROTACs

PROTAC ExampleLinker TypeLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)Key Insight
MZ1 PEG/AlkylPEG-basedHela~23~100Represents a potent, yet flexible, first-generation PROTAC.[13]
ARV-771 PEG/AlkylPEG-basedCRPC< 5Not ReportedDemonstrates high potency with a flexible linker.[13]
PROTAC with Piperazine Linker (e.g., in ARV-110 lineage) Rigid (Heterocyclic)Piperazine-containingLNCaP, VCaP< 1Not ReportedOptimized, rigid linkers are often associated with picomolar to low-nanomolar potency and improved drug-like properties.[7]
BTK PROTAC (PTD10) Mixed (Alkyl/Piperazine)Shortest linker in seriesRamos0.5>90%Optimization of a GDC-0853-based PROTAC showed that the shortest linker, incorporating the piperazine ring of the warhead, was the most potent.[14]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 2: Impact of Linker on Physicochemical and Pharmacokinetic Properties

PropertyFlexible Linkers (Alkyl/PEG)Piperazine-Containing LinkersRationale and Causality
Solubility Can be low, especially for long alkyl chains. PEG can improve solubility.[9]Can be enhanced via protonation of the piperazine nitrogen, but is highly dependent on the local chemical environment (pKa).[10][12]The basic nature of piperazine allows it to act as a "solubility switch" in different pH environments.
Cell Permeability (PAMPA) Variable. Can be high for lipophilic alkyl chains, but PEG can hinder uptake.[6][15]Can be improved. The ability to form intramolecular hydrogen bonds and shield polarity is a key factor. Rigidification can also be beneficial.[6][7]Piperazine-containing linkers can facilitate the adoption of "chameleon-like" conformations that are less polar in the hydrophobic cell membrane.
Metabolic Stability (in vitro) Often susceptible to oxidative metabolism.[1][3]Generally more stable due to the heterocyclic ring structure.[1]Cyclic structures are less prone to attack by metabolic enzymes compared to linear chains.
Oral Bioavailability Often low. Only a few VHL PROTACs with flexible linkers show some oral bioavailability.[6]More commonly found in orally bioavailable PROTACs (e.g., CRBN-based).[6]The combination of improved metabolic stability, permeability, and solubility contributes to better oral exposure.

Experimental Protocols: A Self-Validating System for PROTAC Evaluation

To objectively compare the efficacy of different PROTAC linkers, a robust and well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters from initial ternary complex formation to final in vivo protein degradation.

Caption: Experimental workflow for comparative analysis of PROTAC linkers.

Ternary Complex Formation Assay (TR-FRET)

Rationale: This proximity-based assay is ideal for high-throughput screening to confirm that the PROTAC can successfully bridge the POI and the E3 ligase. The stability of the ternary complex is a critical parameter for PROTAC efficacy.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Reconstitute tagged proteins: Donor-labeled POI (e.g., His-tagged BRD4) and Acceptor-labeled E3 ligase (e.g., GST-tagged VHL complex).

    • Prepare a serial dilution of the PROTAC compounds in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup:

    • In a 384-well assay plate, add the PROTAC dilutions.

    • Add the Donor-labeled POI to all wells.

    • Add the Acceptor-labeled E3 ligase to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve confirms ternary complex formation.

Target Protein Degradation Assay (Western Blot)

Rationale: Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • To confirm proteasome-dependent degradation, co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., MG132).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Cell Permeability Assay (PAMPA)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive diffusion and is used to predict a PROTAC's ability to cross the cell membrane.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 1% phosphatidylcholine in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).

  • Compound Addition:

    • Prepare working solutions of the PROTAC compounds in the donor buffer.

    • Add the PROTAC solutions to the donor wells.

  • Incubation:

    • Assemble the donor and acceptor plates to create a "sandwich" and incubate for 4-18 hours at room temperature with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Conclusion: Rational Linker Design as a Cornerstone of PROTAC Development

The linker is a pivotal component in the design of effective PROTACs, with its chemical nature profoundly influencing every aspect of the degrader's function. While flexible alkyl and PEG linkers have been instrumental in the early exploration of targeted protein degradation, the field is increasingly recognizing the advantages conferred by more rigid, functional linkers.

Piperazine-containing linkers, in particular, offer a compelling combination of semi-rigidity, metabolic stability, and pH-responsive solubility that can overcome many of the limitations of their flexible counterparts. The ability to pre-organize the PROTAC for ternary complex formation, enhance metabolic stability, and improve physicochemical properties makes the piperazine moiety a powerful tool in the optimization of potent and orally bioavailable protein degraders.[1][7][10] As this guide has detailed, a systematic and multi-parametric approach to linker evaluation, grounded in robust biophysical and cell-based assays, is essential for unlocking the full therapeutic potential of PROTACs and advancing the next generation of targeted protein degraders into the clinic.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS.org. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. MDPI. [Link]

  • Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. PMC. [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PMC. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. SciLifeLab Infrastructure Units Publications. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. [Link]

Sources

Comparative

Advanced In Silico Modeling of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride Linkers: A Comparative Guide

As the field of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) matures, the structural paradigm is shifting. Historically, molecular designers relied on flexible alkyl and polyethylene glycol (PEG...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) matures, the structural paradigm is shifting. Historically, molecular designers relied on flexible alkyl and polyethylene glycol (PEG) chains to bridge warheads and E3 ligase ligands[1]. However, these "passive" tethers introduce massive entropic penalties during ternary complex formation and often suffer from metabolic liabilities[1][].

As a Senior Application Scientist, I frequently guide discovery teams through the transition toward functional linkers . Among these, 3-Piperazin-2-YL-propionic acid dihydrochloride has emerged as a premier bifunctional scaffold. The incorporation of a piperazine ring provides a semi-rigid, basic loop that restricts rotational freedom, while the propionic acid moiety offers a highly tractable handle for amide coupling[][3].

This guide provides an objective, data-driven comparison of 3-Piperazin-2-YL-propionic acid against traditional linkers, detailing the in silico modeling workflows and experimental protocols required to validate these next-generation degraders.

The Paradigm Shift: Causality in Linker Selection

The selection of a linker dictates the physicochemical properties, cellular permeability, and thermodynamic stability of the resulting PROTAC[4]. The superiority of piperazine-based linkers over traditional PEG or alkyl chains is grounded in two fundamental biophysical mechanisms:

  • Thermodynamic Pre-organization (The Entropic Advantage): Flexible PEG chains must freeze multiple rotational degrees of freedom to form a productive ternary complex (Target–PROTAC–E3). This results in a high entropic penalty ( −TΔS ). The semi-rigid chair conformation of the piperazine ring inherently restricts these degrees of freedom, lowering the entropic barrier to complex assembly[].

  • pH-Responsive Trafficking: The secondary amine of the piperazine ring is ionizable. In the neutral extracellular environment (pH 7.4), the linker remains largely unprotonated, favoring lipophilic cell permeability. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the piperazine, acting as a "proton sponge" that enhances aqueous solubility and promotes endosomal escape[][5].

Comparative Profiling: Piperazine vs. Traditional Linkers

To objectively evaluate performance, we must benchmark 3-Piperazin-2-YL-propionic acid against standard PEG4 and Octyl (C8) linkers. The table below summarizes the in silico predicted and experimentally observed parameters for identical warhead/E3 pairs connected by these different tethers.

Linker ScaffoldConformational Degrees of FreedomPredicted Aqueous Solubility (logS)Entropic Penalty ( ΔS )Metabolic StabilityPrimary Liability
PEG4 High (>15 rotatable bonds)Moderate to HighHighModerateProne to oxidative cleavage[1]
Alkyl (C8) High (8 rotatable bonds)Low (Highly lipophilic)HighHighPoor pharmacokinetics / aggregation[1]
3-Piperazin-2-YL-propionic acid Low (Semi-rigid ring) High (pH-dependent) Low High Requires precise pKa tuning[5]

In Silico Workflow for Ternary Complex Modeling

Modeling a piperazine-linked PROTAC requires a rigorous computational pipeline. Because the pKa of the piperazine ring is heavily influenced by the adjacent propionic acid amide bond, standard physiological pH assumptions often fail[5].

G N1 Ligand & Warhead Preparation N2 Linker Library Generation (Piperazine vs PEG) N1->N2 Define Attachment N3 In Silico Conformational Sampling N2->N3 Parameterization N4 Ternary Complex Docking (POI-PROTAC-E3) N3->N4 Low-Energy Ensembles N5 MD Simulations (RMSD/RMSF Analysis) N4->N5 Top Poses N6 Binding Free Energy (MM-GBSA) N5->N6 Trajectory Extraction

In silico workflow for modeling PROTAC ternary complexes with piperazine linkers.

Protocol 1: Conformational Sampling and MD Simulation

This protocol is designed as a self-validating system; the convergence of the Molecular Dynamics (MD) trajectory serves as the internal control for the docking pose's validity.

  • Ligand Preparation & pKa Prediction:

    • Action: Strip the dihydrochloride counterions from the 3-Piperazin-2-YL-propionic acid structure. Use an empirical pKa predictor (e.g., Epik) to generate protonation states at pH 5.5 and 7.4[5].

    • Causality: The dihydrochloride salt is strictly for synthetic storage stability. In vivo, the local electrostatic environment dictates protonation, which fundamentally alters the 3D conformation of the piperazine chair.

  • Conformational Search:

    • Action: Execute a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field. Filter out conformers with internal steric clashes.

  • Protein-Protein-Ligand Docking:

    • Action: Dock the low-energy PROTAC conformers into the pre-aligned POI and E3 ligase crystal structures.

  • Molecular Dynamics (MD) Self-Validation:

    • Action: Solvate the top ternary complex in an explicit TIP3P water box. Run a 100 ns production MD simulation.

    • Validation: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the PROTAC heavy atoms. If the RMSD plateaus with fluctuations < 2.0 Å, the system has reached thermodynamic equilibrium, validating the predicted pose. If the RMSD > 3.0 Å, the entropic strain of the linker is too high, and the pose must be rejected.

Mechanistic Insights: pH-Responsive Behavior

The true power of the 3-Piperazin-2-YL-propionic acid linker lies in its dynamic response to the cellular environment. Unlike static PEG chains, the piperazine core actively participates in the pharmacokinetic lifecycle of the drug[].

Mechanism A Extracellular Space (pH 7.4, Neutral) B Cellular Uptake (Lipophilic Permeability) A->B C Endosomal Compartment (pH 5.5, Protonated) B->C D Endosomal Escape (Enhanced Solubility) C->D Protonation E Ternary Complex (Reduced Entropic Penalty) D->E Target Engagement

Mechanism of pH-dependent protonation and ternary complex formation by piperazine linkers.

Experimental Validation: Synthesis & Binding Assays

To bridge in silico predictions with in vitro reality, the computational models must be validated through wet-lab synthesis and biophysical characterization[3].

Protocol 2: Synthesis and TR-FRET Validation

This protocol utilizes the bifunctional nature of the linker to ensure regioselective coupling.

  • Primary Amide Coupling (Propionic Acid Handle):

    • Action: React 3-Piperazin-2-YL-propionic acid dihydrochloride with the primary amine of the target warhead using HATU and DIPEA in DMF[3].

    • Causality: The excess DIPEA neutralizes the dihydrochloride salt in situ. The propionic acid is activated by HATU, while the secondary amine of the piperazine remains largely unreactive under strictly controlled stoichiometric conditions, avoiding the need for heavy protecting group chemistry.

  • Secondary Coupling (Piperazine Nitrogen):

    • Action: React the resulting intermediate with a halogenated or activated E3 ligase ligand via nucleophilic substitution or a secondary amide coupling[3]. Purify via reverse-phase HPLC.

  • TR-FRET Ternary Complex Assay (Self-Validating Step):

    • Action: Incubate the synthesized PROTAC with Tb-labeled E3 ligase and AF647-labeled Target Protein. Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal.

    • Validation: Calculate the cooperativity factor ( α ). An α>1 confirms positive cooperativity, directly validating the in silico prediction that the rigidified piperazine linker reduces the entropic penalty of complex formation compared to a PEG control.

Conclusion

Transitioning from passive alkyl/PEG chains to functional linkers like 3-Piperazin-2-YL-propionic acid dihydrochloride is not merely a synthetic substitution; it is a fundamental upgrade to the pharmacodynamic and pharmacokinetic profile of a degrader[1][]. By leveraging rigorous in silico MD simulations and validating them through precise biophysical assays, drug development professionals can rationally design ternary complexes that are thermodynamically stable, highly soluble, and biologically potent.

References
  • RSC Medicinal Chemistry. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Royal Society of Chemistry. URL:[Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. PMC. URL:[Link]

Sources

Validation

assessing the impact of piperazine linkers on PROTAC solubility and permeability

Title: Engineering PROTAC Pharmacokinetics: A Comparative Guide to Piperazine vs. PEG and Alkyl Linkers Executive Summary Proteolysis Targeting Chimeras (PROTACs) frequently violate the traditional "Rule of Five," presen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering PROTAC Pharmacokinetics: A Comparative Guide to Piperazine vs. PEG and Alkyl Linkers

Executive Summary Proteolysis Targeting Chimeras (PROTACs) frequently violate the traditional "Rule of Five," presenting profound challenges in solubility, permeability, and oral bioavailability. Historically, medicinal chemists relied on flexible alkyl or polyethylene glycol (PEG) chains to bridge the target protein and E3 ligase ligands. However, the paradigm is shifting toward rigidified, functional linkers. This guide objectively compares the physicochemical impact of piperazine linkers against traditional PEG and alkyl alternatives, providing actionable experimental protocols for assessing their influence on PROTAC solubility and permeability.

The Mechanistic Shift: From Passive Tethers to Functional Linkers

The linker in a PROTAC is not merely a passive spatial bridge; it is a critical determinant of the ternary complex's stability and the molecule's global physicochemical properties[1]. Alkyl chains, while synthetically accessible, often result in highly lipophilic molecules ("brick dust") that precipitate in aqueous media[2]. PEG linkers improve aqueous solubility through hydrogen bonding but introduce significant conformational entropy penalties and metabolic liabilities (e.g., oxidative cleavage)[3].

Incorporating saturated nitrogen heterocycles, specifically piperazine, transforms the linker into a pH-responsive, structurally rigid element[]. Piperazine provides a semi-rigid basic loop capable of being protonated in the mildly acidic environment of the endosome, promoting membrane escape without the entropic cost associated with floppy PEG chains[].

TernaryComplex PROTAC PROTAC (Piperazine Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase (e.g., VHL/CRBN) PROTAC->E3 Recruits Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Conjugation Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared Proteasome->PROTAC PROTAC Recycled

PROTAC ternary complex formation and proteasome-mediated degradation pathway.

Physicochemical Impact of Piperazine Linkers

2.1. pKa Modulation and the Causality of Solubility The primary advantage of piperazine is its basic nitrogen, which can undergo protonation to drastically enhance aqueous solubility[5]. For instance, replacing a standard linker with a bis-basic piperazine motif has been shown to yield up to a 170-fold increase in solubility for USP7-targeting degraders[6].

However, this solubility boon is highly context-dependent. The pKa of the piperazine ring is exquisitely sensitive to the inductive effects of neighboring chemical groups[7]. If the piperazine nitrogen is conjugated directly to an electron-withdrawing group (e.g., an amide or ester carbonyl) within the linker, its pKa drops significantly. Studies demonstrate that an amide bond adjacent to piperazine can quench its protonation at physiological pH (pH 7.4), reducing the positively charged species from ~98.5% to as low as 5%[8]. To maintain the solubility benefits, medicinal chemists must strategically insert alkyl spacers (typically two to four methylene units) between the piperazine nitrogen and any electron-withdrawing carbonyls to preserve its basicity[8].

2.2. Conformational Entropy and Membrane Permeability Permeability in the beyond-Rule-of-Five (bRo5) space is dictated by the energy required to desolvate the molecule and its ability to adopt a membrane-permeable conformation. Flexible PEG linkers incur a massive entropic penalty upon binding and expose a high polar surface area (PSA) during membrane transit, leading to poor passive permeability[9].

Piperazine rigidifies the linker, pre-organizing the PROTAC into a conformation that reduces the entropy loss upon ternary complex formation[1]. Furthermore, the pH-responsive nature of piperazine aids in cellular retention. While the neutral species passively diffuses across the lipophilic cell membrane, subsequent protonation in the acidic endosome prevents efflux and promotes endosomal escape, leading to a linear exposure-response relationship in vivo[].

Comparative Performance Analysis

The following table synthesizes the physicochemical trade-offs between the three primary linker architectures used in PROTAC design[3][][9]:

Linker ArchitectureAqueous SolubilityPassive PermeabilityConformational EntropyMetabolic StabilityPrimary Functional Advantage
Alkyl Chain Poor (Highly lipophilic)High (but prone to P-gp efflux)High (Floppy)Moderate (CYP oxidation)Synthetic simplicity and low molecular weight.
PEG Chain High (Hydrogen bonding)Low (High polar surface area)High (Floppy)Low (Oxidative cleavage)Broad spacer flexibility and biocompatibility.
Piperazine Tunable (Up to 170x increase via protonation)Moderate to High (Aids endosomal escape)Low (Rigidified)High (Resists cleavage)Balances solubility, rigidity, and PK tunability.

Standardized Experimental Methodologies for Linker Assessment

To objectively validate the superiority or suitability of a piperazine linker, researchers must employ self-validating assay systems. Relying solely on kinetic solubility or computational logP is insufficient for bRo5 molecules.

Workflow Synth PROTAC Synthesis (Piperazine vs PEG/Alkyl) pKa pKa Determination (Potentiometric Titration) Synth->pKa Sol Thermodynamic Solubility (HPLC-UV) Synth->Sol Perm Permeability Assay (PAMPA & Caco-2) Synth->Perm Data In Vitro Profiling (Degradation DC50) pKa->Data Protonation State Sol->Data Aqueous Conc. Perm->Data Cell Penetration

Experimental workflow for assessing linker-driven PROTAC solubility and permeability.

Protocol A: pKa and Thermodynamic Solubility Profiling Causality: Kinetic solubility assays (diluting DMSO stocks into buffer) often overestimate solubility due to temporary supersaturation. Thermodynamic solubility ensures the PROTAC has reached true equilibrium. Coupling this with exact pKa determination confirms whether the piperazine nitrogen is functionally protonated at physiological pH[7].

  • pKa Determination: Dissolve the PROTAC in a standardized co-solvent system (e.g., methanol/water) and perform potentiometric titration using a standardized NaOH/HCl titrant. Extrapolate the aqueous pKa using the Yasuda-Shedlovsky technique.

  • Solid-State Preparation: Dispense 1-2 mg of crystalline PROTAC into a glass vial.

  • Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4). Seal and agitate via a rotary shaker at 37°C for 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved "brick dust."

  • Quantification: Extract the supernatant, dilute appropriately, and quantify the dissolved PROTAC concentration using HPLC-UV against a standard calibration curve.

Protocol B: Permeability Assessment via PAMPA and LPE Causality: Traditional Caco-2 assays conflate passive diffusion with active efflux (e.g., P-glycoprotein transport). Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion. Calculating the Lipophilic Permeability Efficiency (LPE) normalizes this data, revealing if the piperazine linker genuinely improves membrane partitioning or merely alters the overall lipophilicity[9].

  • Donor Preparation: Dilute the PROTAC to 10 µM in PBS (pH 7.4) containing 1% DMSO.

  • Membrane Coating: Coat the PVDF membrane of a 96-well PAMPA filter plate with a 20% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Incubation: Add the donor solution to the bottom wells and pure PBS to the top (acceptor) wells. Incubate at room temperature for 16 hours in a humidity chamber.

  • Analysis: Quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Peff​ ). Subsequently, calculate LPE using the formula: LPE=log(Peff​)−logD7.4​ . A higher LPE indicates that the piperazine linker has optimized the molecule's intrinsic permeability independent of its lipophilicity.

Conclusion

The transition from flexible PEG and alkyl chains to rigid, functional piperazine linkers represents a critical evolution in PROTAC engineering[]. By carefully modulating the local electronic environment to preserve the piperazine's pKa, developers can achieve a dual advantage: a dramatic increase in thermodynamic solubility via protonation, and enhanced passive permeability through reduced conformational entropy[1][5]. Rigorous, causality-driven experimental validation remains essential to harness these physicochemical benefits effectively.

Sources

Comparative

The Definitive Guide to Synthesizing Monosubstituted Piperazines: A Comparative Analysis of Modern Routes

Executive Summary The piperazine scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently integrated into drug candidates to improve aqueous solubility, oral bioavailability, and target affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently integrated into drug candidates to improve aqueous solubility, oral bioavailability, and target affinity[1]. However, the synthesis of monosubstituted piperazines presents a fundamental chemical challenge: the molecule's C2v​ symmetry and the identical nucleophilicity of its two secondary amines naturally lead to undesired 1,4-disubstituted (over-alkylated) byproducts[1].

This guide provides an objective, data-driven comparison of the four primary synthetic routes used to overcome this challenge. By analyzing the mechanistic causality behind each method, researchers can select the optimal strategy based on their specific constraints regarding atom economy, scalability, and substrate scope.

Comparative Analysis of Synthetic Routes

Route A: Mono-Protection Strategy (Desymmetrization)

Mechanism & Causality: The most widely adopted batch-scale solution involves temporarily masking one nitrogen with a tert-butyloxycarbonyl (Boc) group[1]. The causality here is electronic: the Boc group is strongly electron-withdrawing, converting one highly nucleophilic secondary amine into a non-nucleophilic carbamate. This completely desymmetrizes the piperazine ring, allowing the remaining free amine to undergo selective alkylation, acylation, or reductive amination without the risk of di-substitution[1]. Drawbacks: This approach suffers from low atom economy and requires a three-step sequence (protection, functionalization, deprotection).

Route B: Direct Monoalkylation via Flow Chemistry

Mechanism & Causality: Direct monoalkylation is notoriously difficult in batch reactors unless a massive excess of piperazine is used. However, modern continuous flow chemistry solves this kinetically[2]. By converting piperazine into its monohydrochloride or monoacetate salt, one amine is protonated and deactivated[2]. When this salt is pumped through a microwave-assisted flow reactor over a heterogeneous metal-ion supported catalyst, the precise control of residence time and rapid heat transfer kinetically favors the mono-substituted product before a second substitution can occur[2].

Route C: Buchwald-Hartwig N-Arylation

Mechanism & Causality: Synthesizing N-aryl monosubstituted piperazines via traditional SN​Ar requires harsh conditions and highly activated aryl halides. The palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative[3]. The selectivity for monoarylation is driven by steric causality: utilizing sterically demanding N-heterocyclic carbene (NHC) or bulky phosphine ligands creates a massive catalyst-substrate complex after the first C-N bond formation[4]. This steric bulk imposes a high activation energy barrier for a second oxidative addition/reductive elimination cycle, naturally halting the reaction at the monoarylated stage[3].

Route D: Catalytic "Borrowing Hydrogen" Synthesis

Mechanism & Causality: Unlike the previous methods that functionalize an intact piperazine ring, the "borrowing hydrogen" methodology synthesizes complex C-substituted and N-substituted piperazines de novo from 1,2-diols and primary amines[5]. An Iridium or Ruthenium catalyst temporarily "borrows" hydrogen from the diol, oxidizing it to a highly electrophilic dicarbonyl intermediate[5]. This intermediate rapidly condenses with the primary amine to form a diimine. Finally, the catalyst returns the borrowed hydrogen, reducing the diimine to yield the piperazine ring[6]. This represents the pinnacle of green chemistry, as water is the only byproduct.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of each synthetic route to aid in process selection:

Synthetic RouteTypical Yield (%)Selectivity (Mono:Di)Atom EconomyStep CountPrimary Application
Mono-Protection (Boc) 45–85%> 95:5Low3General library synthesis; diverse electrophiles.
Direct Flow Chemistry 80–95%> 90:10High1Scalable manufacturing; green chemistry.
Buchwald-Hartwig 70–97%> 95:5Medium1N-Aryl piperazine derivatives.
Borrowing Hydrogen 60–85%N/A (de novo)Very High1Complex C-substituted piperazine scaffolds.

Visualizing the Synthetic Workflows

G cluster_A Route A: Mono-Protection Strategy cluster_B Route B: Direct Flow Chemistry Start Unprotected Piperazine (Highly Nucleophilic) Boc_Prot Boc Protection (Boc2O, 0°C) Start->Boc_Prot Salt Protonation (HCl or AcOH) Start->Salt MonoBoc Mono-Boc Piperazine (Desymmetrized) Boc_Prot->MonoBoc Alkylation Alkylation/Arylation (R-X, Base) MonoBoc->Alkylation ProtectedProd N-Boc-N'-R-Piperazine Alkylation->ProtectedProd Deprot Deprotection (TFA, DCM) ProtectedProd->Deprot End Monosubstituted Piperazine (Target Product) Deprot->End FlowReact Microwave Flow Reactor (Supported Catalyst) Salt->FlowReact FlowReact->End High Atom Economy

Caption: Workflow comparison: Traditional Mono-Boc protection vs. Direct Flow Chemistry.

G Diol 1,2-Diol Dicarbonyl Dicarbonyl Diol->Dicarbonyl -2H2 (Dehydrogenation) Diimine Diimine Dicarbonyl->Diimine + Primary Amine -2H2O Product Piperazine Diimine->Product +2H2 (Hydrogenation) Catalyst [Ir] / [Ru] Catalyst Catalyst->Diol Catalyst->Diimine

Caption: Catalytic cycle of the Borrowing Hydrogen methodology for piperazine synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process analytical controls to verify intermediate success before proceeding.

Protocol A: Desymmetrization via Mono-Boc Protection

Self-Validating Mechanism: The slow addition of Boc2​O at 0 °C ensures the local concentration of the electrophile remains significantly lower than the concentration of free piperazine, statistically favoring mono-protection.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice bath to achieve 0 °C. Add triethylamine (2.2 eq) to neutralize the generated acid.

  • Controlled Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 0.5 eq to maintain piperazine excess) in a minimal amount of anhydrous DCM. Add this solution dropwise via an addition funnel over 60 minutes.

  • Validation Check: After 12 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The mono-Boc product will appear as a distinct, UV-inactive spot that stains purple/pink, completely separated from the baseline piperazine.

  • Isolation: Wash the organic layer with water (to remove unreacted, highly water-soluble piperazine). Extract, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Flow Alkylation

Self-Validating Mechanism: The continuous flow setup allows for real-time optimization. If di-substitution is detected in the eluent, the flow rate is immediately increased to reduce residence time, kinetically shutting down the second alkylation[2].

  • Salt Formation: Prepare a 1.0 M solution of piperazine monohydrochloride in methanol. The protonation of one amine is the critical deactivating step[2].

  • Reactor Setup: Load the heterogeneous metal-ion supported polymeric resin catalyst into the reaction cartridge of the microwave flow reactor[2].

  • Continuous Flow: Pump the piperazine salt solution and the target alkyl halide (1.0 eq) through the reactor at a controlled flow rate of 2–5 mL/s under microwave irradiation[2].

  • Validation Check: Utilize inline UV-Vis spectroscopy or take periodic aliquots for HPLC analysis to confirm steady-state conversion and the absence of the 1,4-disubstituted peak[2].

  • Isolation: Collect the eluent, evaporate the solvent, and perform a simple acid-base extraction to isolate the free base monosubstituted piperazine[2].

Protocol C: Aerobic Buchwald-Hartwig Arylation

Self-Validating Mechanism: Running the reaction neat (using piperazine as both the reactant and the solvent) overwhelmingly drives the statistical probability toward mono-arylation while simultaneously eliminating toxic solvent waste[3].

  • Preparation: In a reaction vial, combine the aryl chloride (1.0 eq), a Pd-precatalyst (e.g., 1-2 mol%), and a large excess of unprotected piperazine[3].

  • Reaction: Stir the mixture under aerobic conditions at 100 °C for exactly 10 minutes[3].

  • Validation Check: Quench a micro-aliquot and analyze via GC-MS. The mass spectrum must confirm complete consumption of the aryl chloride and display only the mono-arylated mass ( M+ ), verifying that the steric bulk of the catalyst prevented di-arylation[3].

  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove the excess piperazine[3].

References

  • BenchChem Technical Support Team. "Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine." Benchchem. 1

  • BenchChem Technical Support Team. "Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6." Benchchem.

  • Němečková, D., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules 2020, 25(9), 2168. MDPI. 2

  • Kaloğlu M., Özdemir I. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Catalysis Letters 2024. NIH. 4

  • Corma, A., et al. "Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis." Chemical Reviews 2018. CSIC. 5

  • "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." NIH / PMC. 3

  • "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." NIH / PMC. 6

Sources

Safety & Regulatory Compliance

Safety

3-Piperazin-2-YL-propionic acid dihydrochloride proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride As a Senior Application Scientist, I frequently encounter questions regarding the safe lifecycle management of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3-Piperazin-2-YL-Propionic Acid Dihydrochloride

As a Senior Application Scientist, I frequently encounter questions regarding the safe lifecycle management of specialized amine hydrochlorides. 3-Piperazin-2-YL-propionic acid dihydrochloride (CAS: 1260638-01-4) is a highly valuable bifunctional building block used extensively in drug discovery and peptide synthesis[1]. However, its piperazine core and dihydrochloride salt formulation present specific physicochemical hazards that dictate strict operational and disposal protocols.

This guide provides a self-validating, mechanistic approach to its disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Mechanistic Hazard Rationale

To design an effective disposal protocol, we must first understand the molecular behavior of the compound and the causality behind its hazards.

  • Acidity & Corrosivity : As a dihydrochloride salt, this compound contains two equivalents of hydrochloric acid per molecule. When dissolved in aqueous waste streams, it undergoes complete dissociation, drastically lowering the pH. This acidic nature makes it corrosive to skin, eyes, and certain metals, and incompatible with strong bases or oxidizing agents [1].

  • Nitrogenous Byproducts : The piperazine ring is nitrogen-rich. If subjected to uncontrolled combustion, it releases highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas [2]. Therefore, standard trash disposal is strictly prohibited; controlled incineration with flue-gas scrubbing is mandatory.

  • Ecotoxicity : Piperazine derivatives can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment [4]. Drain disposal of unneutralized or bulk solutions violates Environmental Protection Agency (EPA) guidelines and local wastewater regulations.

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / Details
Chemical Name 3-Piperazin-2-YL-propionic acid dihydrochloride
CAS Number 1260638-01-4
Molecular Formula C7H16Cl2N2O2
Primary Hazards Skin/Eye Irritant, Corrosive (in solution), Aquatic Toxicity
Incompatibilities Strong oxidizing agents, strong bases, moisture
Combustion Products CO, CO2, NOx, HCl gas

Operational Disposal Workflows

Do not treat all states of this chemical equally. The disposal methodology must be tailored to the physical state of the waste (solid, liquid, or empty container) to maintain a self-validating safety system [3].

A. Solid Waste Disposal Protocol (Powders & Crystals)

Causality: Solid amine hydrochlorides can become airborne as fine dust, posing an inhalation hazard. They must be immobilized and destroyed via high-temperature incineration to break down the stable piperazine ring.

  • Collection : Sweep up solid waste using non-sparking tools to avoid dust generation. Do not use compressed air.

  • Containment : Transfer the solid into a chemically resistant, sealable high-density polyethylene (HDPE) or glass container.

  • Labeling : Affix a compliant "Hazardous Waste" tag. Explicitly list "3-Piperazin-2-YL-propionic acid dihydrochloride (CAS 1260638-01-4)" and mark the hazard as "Toxic/Irritant Solid."

  • Destruction : Transfer the sealed container to your institution's hazardous waste management team for disposal via a licensed chemical destruction plant utilizing controlled incineration with flue-gas scrubbing [2].

B. Aqueous Solution & Liquid Waste Protocol

Causality: Because the dihydrochloride salt drastically lowers the pH of solutions, mixing this directly with general organic waste can cause exothermic acid-base reactions or off-gassing.

  • Segregation : Collect aqueous solutions in a dedicated, vented liquid waste carboy. Do not mix with cyanide-bearing wastes or strong oxidizers (e.g., nitric acid waste streams).

  • pH Validation (Self-Validating Step) : Before sealing the waste container for transport, test the pH using indicator strips. If the pH is below 4.0, carefully neutralize the solution by adding a dilute, weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) dropwise until the pH is between 6.0 and 8.0. Why NaHCO₃? It provides a visual buffer (CO₂ bubbling) that stops when neutralization is complete, preventing dangerous over-basification.

  • Disposal : Once neutralized, label as "Aqueous Hazardous Waste - Neutralized Piperazine Derivative" and submit for professional disposal. Never pour down the drain.

C. Empty Container Decontamination Protocol

Causality: Trace residues in "empty" bottles remain a hazard to custodial staff and the environment.

  • Triple Rinsing : In a fume hood, rinse the empty container three times with a compatible solvent (e.g., water or ethanol).

  • Rinsate Capture : Collect all rinsate from the three washes and add it to the Liquid Hazardous Waste container (Protocol B) [3].

  • Defacing & Disposal : Once decontaminated, completely deface or remove the original chemical label. The clean glass/plastic container can now be disposed of in standard laboratory glass recycling or regular trash, per institutional policy.

Emergency Spill Response

In the event of an accidental spill, immediate containment is required to prevent environmental contamination.

  • Personnel Protection : Don chemical-resistant gloves, safety goggles, and a lab coat. If ventilation is compromised, use an N95 or P100 particulate respirator.

  • Containment : For solid spills, cover with damp sand or vermiculite to prevent dust aerosolization. For liquid spills, absorb with inert, non-combustible material (e.g., diatomaceous earth).

  • Cleanup : Scoop the absorbed material into a hazardous waste bucket, seal, and follow the Solid Waste Disposal Protocol. Wash the spill area with soap and water, collecting the runoff if possible [4].

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Snug-fitting safety gogglesProtects against acidic dust and liquid splashes.
Hand Protection Nitrile gloves (EN 374 compliant)Prevents dermal absorption and chemical burns.
Body Protection Flame-retardant lab coatShields against accidental spills and reactive dust.
Respiratory Fume hood / Particulate respiratorMitigates inhalation of irritating piperazine dust.

Disposal Decision Workflow

To ensure operational clarity, follow the decision matrix below when processing 3-Piperazin-2-YL-propionic acid dihydrochloride waste.

G Start Waste Generation: 3-Piperazin-2-YL-propionic acid dihydrochloride Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous Solutions) Start->Liquid Container Empty Containers Start->Container Solid_Disp Collect in sealed, labeled container. Send for licensed incineration. Solid->Solid_Disp Liquid_Neut Check pH. Neutralize to pH 6-8 with NaHCO3 if acidic. Liquid->Liquid_Neut Cont_Rinse Triple-rinse with water/solvent. Collect rinsate as liquid waste. Container->Cont_Rinse Liquid_Disp Collect as hazardous aqueous waste. Do NOT drain dispose. Liquid_Neut->Liquid_Disp Cont_Rinse->Liquid_Neut Rinsate Cont_Disp Deface labels. Dispose as regular solid waste. Cont_Rinse->Cont_Disp

Figure 1: Comprehensive disposal workflow for 3-Piperazin-2-YL-propionic acid dihydrochloride.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

Reactant of Route 1
3-Piperazin-2-YL-propionic acid dihydrochloride
Reactant of Route 2
3-Piperazin-2-YL-propionic acid dihydrochloride
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